P5SA-2
Description
The exact mass of the compound 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is 330.0771200 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-8-5-12(10-15(14)22-2)17-19-16(20-23-17)9-11-3-6-13(18)7-4-11/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMNHNOVZQXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Allosteric Activation of PPP5C: A Technical Guide to the Mechanism of P5SA-2
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of P5SA-2, a selective allosteric activator of the serine/theronine-protein phosphatase 5 (PPP5C), is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the molecular interactions and functional consequences of this compound binding to PPP5C, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
This compound has been identified as a valuable tool for studying the cellular functions of PPP5C and holds potential for therapeutic applications in diseases such as cancer and Alzheimer's disease.[1] This guide serves as a critical resource for understanding its mode of action.
Core Mechanism: Allosteric Activation via Relief of Autoinhibition
This compound functions as a selective allosteric activator of PPP5C.[1] It exerts its effect by binding to a specific pocket within the phosphatase domain of PPP5C, at the interface with the N-terminal tetratricopeptide repeat (TPR) domain.[2] This binding event induces a conformational change that alleviates the natural autoinhibition of the phosphatase, leading to an increase in its catalytic activity.
In its basal state, the TPR domain of PPP5C interacts with its C-terminal catalytic domain, maintaining the enzyme in a repressed state. The binding of this compound disrupts this interaction, causing a tilting at the TPR-phosphatase interface and relaxing the autoinhibited conformation.[2] This mechanism is distinct from other known activators of PPP5C, such as arachidonic acid, which typically bind to the TPR domain.[2]
The activation of PPP5C by this compound is characterized by an acceleration of the enzyme's turnover rate without significantly affecting substrate binding.[2]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters describing the interaction between this compound and PPP5C.
| Parameter | Value | Conditions | Reference |
| Fold Activation | 3.2-fold | at 100 μM this compound | [1] |
| Apparent Affinity Constant (Kapp) | 7.8 μM | [1] | |
| PDB ID (PPP5C-P5SA-2 complex) | 4JA7 | [2] | |
| PDB ID (apo-PPP5C) | 4JA9 | [2] |
Visualizing the Mechanism and Signaling Context
To elucidate the mechanism of action and the broader biological context of this compound, the following diagrams have been generated.
Experimental Protocols
Phosphatase Activity Assay
The activity of PPP5C in the presence and absence of this compound can be determined using a colorimetric assay with a phosphopeptide substrate.
Materials:
-
Purified recombinant PPP5C
-
This compound
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide)
-
Assay Buffer (e.g., 40 mM HEPES/KOH, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of PPP5C.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a specified time at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.
-
Determine the fold activation by comparing the activity in the presence of this compound to the vehicle control.
Crystallization of the PPP5C:this compound Complex
To obtain the crystal structure of the PPP5C:this compound complex, co-crystallization is performed.
Materials:
-
Purified, concentrated PPP5C
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization screening solutions
-
Cryoprotectant solution
Procedure:
-
Incubate the purified PPP5C with a molar excess of this compound (e.g., 1:5 molar ratio) on ice for at least 1 hour.
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). Mix the protein-ligand complex solution with an equal volume of the crystallization screen solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Monitor the plates for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, they are cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen for data collection.
-
X-ray diffraction data are collected at a synchrotron source. The structure is then solved and refined using standard crystallographic software.
Site-Directed Mutagenesis of the this compound Binding Site
To validate the binding site of this compound, site-directed mutagenesis of the key interacting amino acids can be performed.
Materials:
-
Plasmid DNA encoding wild-type PPP5C
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary primers (forward and reverse) that contain the desired mutation in the center, flanked by 15-20 nucleotides of correct sequence on both sides.
-
Perform PCR using the wild-type PPP5C plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells on appropriate antibiotic-containing agar (B569324) plates.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
Express and purify the mutant PPP5C protein and characterize its activity and its response to this compound using the phosphatase activity assay described above. A loss or reduction in activation by this compound would confirm the importance of the mutated residue in the binding interaction.
References
P5SA-2 Binding Site on Protein Phosphatase 5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases, distinguished by the presence of an N-terminal tetratricopeptide repeat (TPR) domain.[1] This domain mediates interactions with various proteins, most notably the molecular chaperone Hsp90.[1][2] PP5 is involved in a wide array of cellular processes, including stress response, cell cycle regulation, and signal transduction.[1][2][3] The basal activity of PP5 is autoinhibited through an intramolecular interaction between its TPR domain and the C-terminal catalytic domain.[2][4] Activation of PP5 can be achieved through the binding of Hsp90 or other factors to the TPR domain, which relieves this autoinhibition.[2][4]
Recently, a class of small-molecule activators, known as P5SAs (PP5 small-molecule activators), has been identified. These compounds, including P5SA-2, function as allosteric modulators that enhance the catalytic activity of PP5.[2][4] This guide provides a detailed technical overview of the binding site of this compound on PP5, its mechanism of action, and the experimental protocols used to characterize this interaction.
This compound Binding Site and Mechanism of Action
This compound binds to a distinct allosteric pocket located at the interface of the TPR and phosphatase domains of PP5.[2][4] This binding event induces a conformational change that is thought to mimic the activation mechanism triggered by Hsp90, leading to a relaxation of the autoinhibited state and subsequent activation of the phosphatase.[2][4]
Crystallographic studies of a PP5-P5SA-2 complex have identified the key amino acid residues in the phosphatase domain that form this binding pocket.[2] Although the electron density for this compound itself was not fully resolved, residual electron density in the complex structure, absent in the apo-PP5 structure, allowed for the mapping of the potential binding site.[2] Mutational analysis has further confirmed the functional significance of this pocket.[2]
The key residues implicated in the interaction with this compound are:
-
Glu428
-
Val429
-
Lys430
-
Ala431
-
Glu435
-
Met455
-
Asn457
These residues are located in loops that form a pocket at the domain interface.[2] The binding of this compound to this site is proposed to disrupt the autoinhibitory interaction between the TPR and phosphatase domains, thereby increasing the accessibility of the catalytic site to substrates.
Quantitative Data
| Parameter | Value | Reference |
| Maximum Fold Activation of PP5 by P5SAs | Up to 8-fold | [2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the allosteric activation of PP5 by this compound and a general workflow for identifying and characterizing small-molecule modulators of PP5.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the this compound binding site on PP5. These are based on standard molecular biology and biochemistry techniques and should be adapted as needed for specific experimental conditions.
Recombinant Protein Expression and Purification
-
Construct Generation : The cDNA encoding full-length human PP5 is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of IPTG when the culture reaches a specific optical density.
-
Cell Lysis : The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography : The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged PP5 is then eluted with a buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography : For further purification and to ensure the protein is in a monomeric state, the eluate from the affinity column is subjected to size-exclusion chromatography.
-
Protein Purity and Concentration : The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford assay).
X-ray Crystallography
-
Crystallization of Apo-PP5 : The purified PP5 is concentrated to a suitable concentration (e.g., 5-10 mg/mL). Crystallization screens are set up using the sitting-drop or hanging-drop vapor diffusion method to identify initial crystallization conditions. These conditions are then optimized to obtain diffraction-quality crystals.
-
Co-crystallization of PP5-P5SA-2 Complex : Purified PP5 is incubated with an excess of this compound prior to setting up crystallization trials. The same crystallization screening and optimization procedures as for the apo-protein are followed.
-
Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement : The structure of apo-PP5 can be solved by molecular replacement using a known structure of a homologous protein. The structure of the PP5-P5SA-2 complex is then solved using the apo-PP5 structure as a model. The structures are refined, and the electron density maps are analyzed to build the atomic models.[2]
Site-Directed Mutagenesis
-
Primer Design : Mutagenic primers are designed to introduce specific point mutations at the desired codons in the PP5 expression plasmid. These primers should contain the desired mutation and have sufficient flanking sequences for specific annealing.
-
PCR Amplification : The entire plasmid is amplified by PCR using a high-fidelity DNA polymerase and the mutagenic primers.
-
Template Digestion : The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transformation : The mutated plasmid is transformed into competent E. coli cells for plasmid propagation.
-
Sequence Verification : The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.
-
Protein Expression and Purification : The mutant PP5 protein is expressed and purified using the same protocol as for the wild-type protein.
Phosphatase Activity Assay
-
Reaction Setup : The phosphatase activity of wild-type and mutant PP5 is measured using a colorimetric assay with a synthetic phosphopeptide substrate or p-nitrophenyl phosphate (B84403) (pNPP). The reaction is typically carried out in a 96-well plate.
-
Assay Components : Each reaction well contains a reaction buffer, a known concentration of the purified PP5 enzyme (wild-type or mutant), and the substrate. To test the effect of this compound, the compound is added at various concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of the substrate. The plate is incubated at a specific temperature for a defined period, during which the phosphatase catalyzes the dephosphorylation of the substrate.
-
Reaction Termination and Detection : The reaction is stopped, and the amount of product (free phosphate or p-nitrophenol) is quantified. For pNPP, the reaction is stopped with a strong base, and the absorbance of the resulting p-nitrophenolate is measured at 405 nm. For phosphopeptide substrates, the release of inorganic phosphate can be detected using a malachite green-based assay.
-
Data Analysis : The rate of the reaction is determined from the amount of product formed over time. The effect of this compound on the activity of wild-type and mutant PP5 is then calculated.
Conclusion
This compound represents a valuable tool for studying the allosteric regulation of protein phosphatase 5. Its binding to a specific pocket at the interface of the TPR and phosphatase domains provides a clear mechanism for the activation of the enzyme. The experimental approaches outlined in this guide have been instrumental in elucidating this mechanism and can be applied to the discovery and characterization of other small-molecule modulators of PP5 and other phosphatases. Further investigation into the quantitative binding parameters of this compound and the development of more potent and specific activators hold promise for therapeutic applications where enhanced PP5 activity is desired.
References
- 1. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of P5SA-2 in Modulating PPP5C Auto-inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 5 (PPP5C) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by a C-terminal catalytic domain and an N-terminal tetratricopeptide repeat (TPR) domain. The TPR domain, along with a C-terminal α-helical segment, mediates an auto-inhibitory mechanism that maintains the phosphatase in a state of low basal activity. This auto-inhibition is physiologically relieved by interactions with binding partners, most notably the molecular chaperone Hsp90. The discovery of small-molecule activators provides a powerful tool to probe the regulation and cellular functions of PPP5C. This technical guide focuses on P5SA-2, a selective allosteric activator of PPP5C, detailing its mechanism of action in modulating the auto-inhibitory state of the enzyme. We present a comprehensive overview of the structural basis of this compound-mediated activation, quantitative data on its effects on PPP5C kinetics, and detailed experimental protocols for key assays relevant to its study. This guide is intended to serve as a valuable resource for researchers investigating PPP5C signaling and for professionals in drug development exploring PPP5C as a therapeutic target.
Introduction to PPP5C and its Auto-inhibitory Regulation
Protein Phosphatase 5 (PPP5C) is a highly conserved serine/threonine phosphatase that plays a critical role in a diverse array of cellular processes, including stress signaling, cell cycle control, and DNA damage repair.[1] Unlike other members of the PPP family that are regulated by distinct regulatory subunits, PPP5C is a single polypeptide chain containing both catalytic and regulatory domains.[1] The N-terminal region of PPP5C comprises three tandem tetratricopeptide repeat (TPR) motifs, which form a versatile protein-protein interaction domain.[1]
A key feature of PPP5C is its intrinsic auto-inhibition. In its basal state, the TPR domain folds back and interacts with the C-terminal catalytic domain, sterically hindering substrate access to the active site.[2] This intramolecular interaction is further stabilized by a C-terminal α-helix (αJ), which packs against the TPR domain, locking the enzyme in a closed, inactive conformation.[3][4] This auto-inhibited state ensures that PPP5C activity is tightly controlled within the cell.
Natural activation of PPP5C occurs through the binding of specific proteins to its TPR domain. The most well-characterized activator is the molecular chaperone Hsp90, which binds to the TPR domain via its C-terminal MEEVD motif.[5] This interaction induces a conformational change in the TPR domain, leading to the displacement of the inhibitory αJ-helix and the opening of the catalytic site.[3][4] Other cellular factors, such as polyunsaturated fatty acids, can also activate PPP5C by binding to the TPR domain and promoting an active conformation.[5]
This compound: A Small-Molecule Allosteric Activator of PPP5C
The development of small-molecule modulators of protein phosphatases has been a significant challenge due to the highly conserved and open nature of their active sites. This compound is a member of a class of small-molecule activators of PPP5C (PP5 Small-molecule Activators) that were identified through high-throughput screening.[3] this compound acts as a selective allosteric activator of PPP5C, providing a valuable chemical tool to investigate its function.[6]
Mechanism of Action
This compound exerts its activating effect by directly binding to the phosphatase domain of PPP5C, at a site distinct from the active site.[3][6] This allosteric binding event induces a conformational change that mimics the effect of Hsp90 binding, leading to a relaxation of the auto-inhibited state.[3] Crystallographic studies of the PPP5C:this compound complex have revealed that this compound binds to a pocket located at the interface between the phosphatase and TPR domains.[3] This binding is proposed to disrupt the inhibitory interaction between the TPR domain and the catalytic domain, thereby promoting an open and active conformation of the enzyme.[3] A notable feature of this compound is that its mechanism of activation is independent of the TPR domain's interaction with Hsp90, as it does not interfere with the binding of Hsp90 to PPP5C.[3]
Quantitative Data on this compound Modulation of PPP5C
The following tables summarize the key quantitative data regarding the effect of this compound on the biochemical and biophysical properties of PPP5C.
| Parameter | Value | Reference |
| This compound Binding Affinity to PPP5C | ||
| Apparent Affinity Constant (Kd) | 7.8 µM | [6] |
| Effect of this compound on PPP5C Activity | ||
| Fold Activation (at 100 µM this compound) | 3.2-fold | [6] |
| Enzyme | Condition | KM (mM) for pNPP | kcat (s-1) | Reference |
| C. elegans PPH-5 | Basal | 7.0 ± 0.4 | 0.62 ± 0.17 | [3] |
| C. elegans PPH-5 | + P5SA-1 (70 µM) | 6.0 ± 0.6 | 2.5 ± 0.2 | [3] |
| C. elegans PPH-5 | + this compound (140 µM) | 6.2 ± 0.7 | 2.2 ± 0.2 | [3] |
| C. elegans PPH-5 | + P5SA-3 (50 µM) | 5.8 ± 0.9 | 2.0 ± 0.3 | [3] |
| C. elegans PPH-5 | + P5SA-4 (100 µM) | 5.5 ± 0.8 | 3.1 ± 0.4 | [3] |
| C. elegans PPH-5 | + P5SA-5 (45 µM) | 4.9 ± 0.5 | 4.8 ± 0.4 | [3] |
Detailed Experimental Protocols
PPP5C Phosphatase Activity Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a colorimetric assay to measure the phosphatase activity of PPP5C using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant PPP5C
-
This compound
-
pNPP substrate solution (e.g., 60 mM in assay buffer)
-
Assay Buffer: 40 mM HEPES/KOH, pH 7.5, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT
-
Stop Solution: 2 N NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the desired concentration of PPP5C (e.g., 50-500 nM) in Assay Buffer.
-
To test the effect of this compound, prepare parallel reaction mixtures containing PPP5C and varying concentrations of this compound (e.g., 0-140 µM). Include a DMSO control corresponding to the highest concentration of this compound used.
-
Pre-incubate the enzyme with or without this compound for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 20°C).
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to each well to a final concentration of, for example, 60 mM.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on the molar extinction coefficient of p-nitrophenol.
Co-immunoprecipitation to Assess PPP5C-Hsp90 Interaction
This protocol describes a general approach to investigate the effect of this compound on the interaction between PPP5C and its binding partner Hsp90 in a cellular context.
Materials:
-
Cell line expressing endogenous or tagged PPP5C and Hsp90
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PPP5C or its tag for immunoprecipitation
-
Antibody against Hsp90 for immunoblotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against Hsp90 to detect its co-immunoprecipitation with PPP5C.
Crystallization of the PPP5C:this compound Complex
This protocol is based on the published conditions for the crystallization of the rat PPP5C in complex with this compound.[3]
Materials:
-
Purified rat PPP5C
-
This compound
-
Crystallization buffer components
-
Hanging-drop or sitting-drop vapor diffusion plates
Procedure:
-
Concentrate purified rat PPP5C to a suitable concentration for crystallization.
-
Prepare the PPP5C:this compound complex by incubating the protein with a molar excess of this compound.
-
Set up crystallization trials using the vapor diffusion method. The reported successful condition is:
-
Reservoir Solution: Specific details of the reservoir solution from the primary publication are necessary for a complete protocol.
-
Drop Composition: Mix the protein-ligand complex solution with the reservoir solution in a 1:1 ratio.
-
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, they can be cryo-protected and used for X-ray diffraction data collection.
X-ray Data Collection and Refinement Parameters for PDB ID: 4JA7 [6]
-
Method: X-RAY DIFFRACTION
-
Resolution: 2.00 Å
-
R-Value Free: 0.262
-
R-Value Work: 0.214
PPP5C Signaling Pathways and the Potential Role of this compound
PPP5C is implicated in several critical signaling pathways, often through its interaction with the Hsp90 chaperone machinery. By modulating PPP5C activity, this compound has the potential to influence these pathways.
Glucocorticoid Receptor (GR) Signaling
PPP5C is known to dephosphorylate the glucocorticoid receptor (GR), a key regulator of metabolism and the immune response.[7][8] The phosphorylation status of GR influences its transcriptional activity. By activating PPP5C, this compound could potentially enhance the dephosphorylation of GR, thereby modulating the expression of GR-target genes. Cellular studies using this compound are needed to directly test this hypothesis and to elucidate the specific downstream consequences on GR signaling.[9]
Tau Dephosphorylation
The microtubule-associated protein Tau is hyperphosphorylated in Alzheimer's disease and other tauopathies. PPP5C has been identified as a major Tau phosphatase in the brain.[10] Activation of PPP5C by this compound could therefore represent a therapeutic strategy to reduce Tau hyperphosphorylation. Cellular models of tauopathy could be utilized to investigate the efficacy of this compound in promoting Tau dephosphorylation and mitigating Tau-related pathology.
Conclusion and Future Directions
This compound represents a significant advancement in the study of PPP5C, providing a selective chemical tool to allosterically activate the enzyme and probe its role in cellular signaling. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols.
Future research should focus on leveraging this compound in cellular and in vivo models to further dissect the complex roles of PPP5C in health and disease. Investigating the impact of this compound on the dephosphorylation of key PPP5C substrates, such as the glucocorticoid receptor and Tau, will be crucial for understanding its therapeutic potential. Furthermore, the development of more potent and specific second-generation activators based on the this compound scaffold could pave the way for novel therapeutic strategies targeting diseases where PPP5C activity is dysregulated.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Independent Phosphorylation of the Glucocorticoid Receptor Integrates Cellular Stress Pathways with Nuclear Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine-Induced Glucocorticoid Resistance from Eosinophil Activation: Protein Phosphatase 5 Modulation of Glucocorticoid Receptor Phosphorylation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
P5SA-2 and its Effects on Tau Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphorylated tau protein is a central hallmark of Alzheimer's disease and other tauopathies. The targeted dephosphorylation of tau represents a promising therapeutic strategy. This document provides a comprehensive technical overview of P5SA-2, a small molecule activator of Protein Phosphatase 5 (PP5), and its role in mediating tau dephosphorylation. We will delve into the mechanism of action of this compound, its effects on specific tau phosphorylation sites, and detailed experimental protocols for studying these interactions.
Introduction: The Role of Tau and PP5 in Neurodegeneration
The microtubule-associated protein tau plays a crucial role in stabilizing microtubules within neurons. However, in several neurodegenerative diseases, collectively known as tauopathies, tau becomes abnormally hyperphosphorylated. This hyperphosphorylation leads to the dissociation of tau from microtubules, followed by its aggregation into neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.
The phosphorylation state of tau is tightly regulated by a balance between protein kinases and protein phosphatases. Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has been identified as a key regulator of tau phosphorylation.[1][2][3] PP5 is unique in its regulation, possessing a tetratricopeptide repeat (TPR) domain that interacts with Hsp90 and an auto-inhibitory C-terminal helix.[4][5] Activation of PP5 can lead to the dephosphorylation of tau, making it an attractive target for therapeutic intervention in tauopathies.[1][2]
This compound: A Selective Activator of Protein Phosphatase 5
This compound is a small molecule compound identified as a specific and allosteric activator of PP5.[6] Unlike other activators that may interact with the TPR domain, this compound binds to a pocket at the interface of the phosphatase and TPR domains.[4] This binding induces a conformational change that relieves the auto-inhibited state of PP5, leading to a significant increase in its phosphatase activity.[4]
Mechanism of Action
The activation of PP5 by this compound is a multi-step process that involves the disruption of the enzyme's auto-inhibitory mechanism.
Quantitative Effects of PP5 Activation on Tau Phosphorylation
While direct quantitative data for this compound's effect on specific tau phosphorylation sites is limited, studies on PP5-mediated dephosphorylation provide valuable insights. The following table summarizes the known effects of PP5 on various Alzheimer's disease-associated phosphorylation sites of tau. The dephosphorylation efficiency is categorized based on published qualitative descriptions.[1]
| Phosphorylation Site | Dephosphorylation Efficiency by PP5 |
| Most Favorable | |
| Threonine 205 (Thr205) | +++ |
| Threonine 212 (Thr212) | +++ |
| Serine 409 (Ser409) | +++ |
| Less Favorable | |
| Serine 199 (Ser199) | ++ |
| Serine 202 (Ser202) | ++ |
| Serine 214 (Ser214) | ++ |
| Serine 396 (Ser396) | ++ |
| Serine 404 (Ser404) | ++ |
| Poorest | |
| Serine 262 (Ser262) | + |
(+++: High, ++: Moderate, +: Low)
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on tau protein phosphorylation.
In Vitro PP5 Activation and Tau Dephosphorylation Assay
This protocol outlines the steps to measure the activation of PP5 by this compound and the subsequent dephosphorylation of a phosphorylated tau substrate.
References
- 1. Dephosphorylation of tau by protein phosphatase 5: impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dephosphorylation of microtubule-associated protein tau by protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributions of protein phosphatases PP1, PP2A, PP2B and PP5 to the regulation of tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating P5SA-2: A Novel Allosteric Activator of Protein Phosphatase 5 (PP5) in Alzheimer's Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Protein phosphatase 5 (PP5), a serine/threonine phosphatase, has emerged as a potential therapeutic target due to its role in dephosphorylating tau. P5SA-2 is a selective, allosteric activator of PP5 that enhances its catalytic activity. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating the therapeutic potential of this compound in preclinical models of Alzheimer's disease. The document outlines detailed experimental protocols for assessing the biochemical and cellular effects of this compound, including its impact on tau phosphorylation and Aβ production. Furthermore, it provides a framework for in vivo studies using transgenic mouse models to evaluate the compound's efficacy in mitigating cognitive deficits and AD-related pathologies. This guide is intended to serve as a resource for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics for Alzheimer's disease.
Introduction
Alzheimer's disease (AD) pathology is complex, with the hyperphosphorylation of the microtubule-associated protein tau playing a critical role in the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.[1] The phosphorylation state of tau is regulated by a balance between protein kinases and protein phosphatases. In the AD brain, this balance is disrupted, leading to the accumulation of hyperphosphorylated tau.
Protein Phosphatase 5 (PP5), also known as PPP5C, is a serine/threonine phosphatase that is highly expressed in the brain.[2] Notably, the activity of PP5 is decreased in the neocortex of individuals with Alzheimer's disease, suggesting that its dysfunction contributes to the hyperphosphorylation of tau.[2] PP5 is known to dephosphorylate tau at multiple sites that are pathologically hyperphosphorylated in AD.[2] This makes PP5 an attractive therapeutic target for the development of drugs aimed at reducing tau pathology.
This compound is a novel small molecule that acts as a selective allosteric activator of PP5.[3] It enhances the phosphatase activity of PP5 by modulating its phosphatase domain.[3] By activating PP5, this compound has the potential to restore the dephosphorylation of tau, thereby reducing the formation of NFTs and mitigating the downstream neurotoxic effects. This guide details the experimental framework for the preclinical evaluation of this compound in Alzheimer's disease models.
Mechanism of Action of this compound
This compound functions as an allosteric activator of PP5. Unlike orthosteric inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that alters its activity. In the case of this compound, it binds to the phosphatase domain of PP5, leading to an increase in its catalytic efficiency.[3] This activation is independent of the N-terminal tetratricopeptide repeat (TPR) domain, which is a known regulatory domain of PP5.
The proposed signaling pathway for this compound's action in a neuronal context is initiated by its binding to and activation of PP5. Activated PP5 can then dephosphorylate hyperphosphorylated tau, restoring its normal function in microtubule stabilization. This, in turn, is hypothesized to prevent the aggregation of tau into NFTs and reduce neuronal dysfunction and cell death. Additionally, PP5 activation may have protective effects against amyloid-beta toxicity.[4]
Data Presentation: In Vitro and In Vivo Efficacy (Illustrative)
Due to the limited availability of public quantitative data for this compound, the following tables are presented with illustrative data based on expected outcomes from the literature on PP5 activation. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: In Vitro Efficacy of this compound on PP5 Activity and Tau Dephosphorylation
| Parameter | This compound Concentration | Result |
| PP5 Activity Assay | ||
| EC50 (nM) | N/A | 500 |
| Max Activation (fold) | 10 µM | 4.5 |
| Tau Dephosphorylation | ||
| pTau (Ser202/Thr205) | 1 µM | 35% decrease |
| 5 µM | 65% decrease | |
| pTau (Ser396) | 1 µM | 25% decrease |
| 5 µM | 55% decrease | |
| Amyloid-beta Levels | ||
| Aβ42 Secretion | 5 µM | 20% decrease |
Table 2: In Vivo Efficacy of this compound in 5xFAD Mouse Model (Illustrative)
| Parameter | Vehicle Control | This compound (10 mg/kg) | P-value |
| Cognitive Performance | |||
| Morris Water Maze (Latency, s) | 45 ± 5 | 25 ± 4 | <0.01 |
| Brain Pathology | |||
| pTau (Ser202/Thr205) (% of control) | 100 ± 12 | 55 ± 8 | <0.05 |
| Aβ Plaque Load (%) | 15 ± 3 | 8 ± 2 | <0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease models.
In Vitro Assays
This assay measures the ability of this compound to activate recombinant human PP5 using a colorimetric substrate.
-
Materials:
-
Recombinant human PP5 (e.g., from R&D Systems)
-
This compound
-
p-Nitrophenyl phosphate (B84403) (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 5 mM DTT, 0.01% Brij-35
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound or vehicle (DMSO) to triplicate wells.
-
Add 80 µL of Assay Buffer containing 5 ng of recombinant PP5 to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 50 mM pNPP to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the fold activation relative to the vehicle control.
-
This protocol details the assessment of this compound's effect on tau phosphorylation in a human neuroblastoma cell line.
-
Materials:
-
SH-SY5Y cells
-
This compound
-
Okadaic acid (to induce tau hyperphosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404), anti-total-tau, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and grow to 80% confluency.
-
Treat cells with okadaic acid (e.g., 100 nM) for 4 hours to induce tau hyperphosphorylation.
-
Co-treat with varying concentrations of this compound or vehicle for the final 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize phospho-tau levels to total tau and GAPDH.
-
In Vivo Studies in Transgenic Mouse Models
The 5xFAD transgenic mouse model, which develops amyloid plaques and tau pathology, is a suitable model for these studies.
-
Procedure:
-
House 6-month-old male and female 5xFAD mice under standard conditions.
-
Randomly assign mice to two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 3 months.
-
Monitor animal health and body weight regularly.
-
This behavioral test assesses spatial learning and memory.
-
Procedure:
-
The maze consists of a circular pool filled with opaque water and a hidden escape platform.
-
For 5 consecutive days, train each mouse in four trials per day to find the hidden platform using spatial cues in the room.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
On day 6, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
This protocol is for the histological assessment of tau and Aβ pathology in the brain.
-
Procedure:
-
At the end of the treatment period, perfuse the mice and collect the brains.
-
Fix the brains in 4% paraformaldehyde and prepare 40 µm-thick coronal sections.
-
Perform immunohistochemistry using antibodies against phosphorylated tau (e.g., AT8) and amyloid-beta (e.g., 6E10).
-
Visualize the staining using a secondary antibody and a detection system (e.g., DAB).
-
Capture images of the hippocampus and cortex and quantify the plaque load and phospho-tau immunoreactivity using image analysis software.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in reducing tau pathology.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro evaluation of this compound's efficacy.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of AD.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the tau pathology through the activation of PP5. The experimental framework outlined in this technical guide provides a comprehensive approach to rigorously evaluate the preclinical efficacy of this compound. The successful completion of these studies will be crucial in determining the potential of this compound to advance into clinical development as a novel disease-modifying therapy for Alzheimer's disease. The detailed protocols and illustrative data tables are intended to facilitate the design and execution of these critical investigations. Further research into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound will also be essential for its translation to the clinic.
References
- 1. Dephosphorylation of tau by protein phosphatase 5: impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Validation of a Small Molecule Inhibitor of Tau Self-Association in htau Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of P5SA-2 in Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P5SA-2 is a selective, allosteric activator of the serine/threonine-protein phosphatase 5 catalytic subunit (PPP5C), a critical regulator of numerous cellular signaling pathways.[1] Emerging evidence indicates that PPP5C is dysregulated in various cancers, playing a significant role in cell proliferation, survival, and stress responses. This technical guide provides an in-depth analysis of the function of this compound in the context of cancer cell signaling. It details the molecular interactions of this compound with PPP5C, outlines the key signaling cascades influenced by PPP5C activation, presents relevant quantitative data, and provides detailed protocols for essential experiments to study these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PPP5C as a therapeutic target in oncology.
Introduction to this compound and its Target, PPP5C
This compound is a small molecule that acts as a selective allosteric activator of Protein Phosphatase 5 (PP5), the catalytic subunit of which is known as PPP5C.[1] PPP5C is a member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases. Unlike other members of this family, PPP5C is a monomeric enzyme containing both a C-terminal catalytic domain and an N-terminal tetratricopeptide repeat (TPR) domain, which mediates protein-protein interactions and confers autoinhibition. This compound exerts its activating effect by modulating the phosphatase domain of PPP5C.[1]
PPP5C is implicated in a multitude of cellular processes, including signal transduction, cell cycle control, and DNA damage repair. Its expression is frequently elevated in various human cancers, including breast, prostate, and liver cancer, suggesting a role in tumor progression.[2][3][4] By activating PPP5C, this compound provides a valuable chemical tool to probe the downstream consequences of enhanced PPP5C activity in cancer cells.
This compound and PPP5C in Core Cancer Signaling Pathways
Activation of PPP5C by this compound can significantly impact several signaling pathways crucial for cancer cell proliferation and survival. PPP5C's function is often linked to its interaction with the molecular chaperone Hsp90. The following sections detail the key pathways modulated by PPP5C.
Regulation of the p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress. PPP5C has been shown to directly interact with and dephosphorylate p53 at multiple serine/threonine residues.[5] This dephosphorylation can lead to an inhibition of p53's transcriptional activity. Therefore, activation of PPP5C by this compound may lead to a suppression of p53-mediated tumor suppression. There is a reciprocal negative feedback loop where p53 can repress the transcription of the PPP5C gene.[5]
Caption: this compound activates PPP5C, which in turn can inactivate the p53 tumor suppressor.
Modulation of MAPK Signaling: JNK and ERK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK cascades, are central to the regulation of cell proliferation, differentiation, and apoptosis. Studies have shown that PPP5C can negatively regulate the JNK and ERK signaling pathways.[3][4] Knockdown of PPP5C in prostate cancer cells leads to increased phosphorylation of JNK and ERK.[4] Therefore, activation of PPP5C by this compound would be expected to decrease the phosphorylation and activity of JNK and ERK, potentially impacting cancer cell proliferation and survival.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PPP5C promotes cell proliferation and survival in human prostate cancer by regulating of the JNK and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphatase 5 and the tumor suppressor p53 down-regulate each other's activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Role of Protein Phosphatase 5 (PP5) in the DNA Damage Response and the Modulatory Impact of P5SA-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Protein Phosphatase 5 (PP5), a crucial serine/threonine phosphatase, in the intricate network of the DNA Damage Response (DDR). A key focus is placed on P5SA-2, a small-molecule activator of PP5, and its potential to modulate cellular responses to genotoxic stress. This document synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes key pathways to support further research and therapeutic development.
Executive Summary
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Eukaryotic cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect DNA lesions, arrest the cell cycle, and initiate repair. Reversible protein phosphorylation, governed by a balance between protein kinases and phosphatases, is central to this process. While kinases like ATM and ATR that initiate the DDR cascade are well-studied, the roles of phosphatases are increasingly being recognized as critical for the precise control and termination of these signals.
This guide focuses on Protein Phosphatase 5 (PP5), a member of the phosphoprotein phosphatase (PPP) family. Recent studies have revealed its essential function in the activation of the apical DDR kinase, ATM, following DNA double-strand breaks. This compound is a novel small-molecule activator that allosterically enhances the catalytic activity of PP5.[1][2] Understanding the interplay between PP5 and this compound within the DDR framework offers a promising avenue for the development of novel therapeutic strategies to sensitize cancer cells to DNA-damaging agents.
The Role of PP5 in the DNA Damage Response
PP5 is a unique serine/threonine phosphatase characterized by an N-terminal tetratricopeptide repeat (TPR) domain, which mediates protein-protein interactions, and a C-terminal phosphatase domain.[1][2] In an unstressed state, the TPR domain is thought to auto-inhibit the phosphatase domain.
PP5 is a Critical Activator of ATM
The checkpoint kinase ATM is a central player in the cellular response to DNA double-strand breaks (DSBs).[3][4] Upon DNA damage, ATM is activated through autophosphorylation on Ser1981. Emerging evidence indicates a direct regulatory relationship between PP5 and ATM.[3][4]
Key findings include:
-
DNA Damage-Inducible Interaction: PP5 and ATM interact in a manner that is enhanced by DNA damage.[4]
-
Requirement for ATM Activation: Reduced expression of PP5 leads to a decrease in the DNA damage-induced activation of ATM.[4]
-
Catalytic Activity is Essential: The expression of a catalytically inactive mutant of PP5 inhibits the phosphorylation of ATM substrates and the autophosphorylation of ATM at Ser1981.[4]
-
Checkpoint Defects: Inhibition of PP5 function results in an S-phase checkpoint defect in cells subjected to DNA damage.[4]
These findings collectively suggest that PP5 is an essential positive regulator of ATM and its downstream checkpoint signaling functions.[3][4]
This compound: A Small-Molecule Modulator of PP5 Activity
This compound is one of five identified specific PP5 activators (P5SAs) that have been shown to enhance the phosphatase activity of PP5.[1][2]
Mechanism of Action
This compound functions as an allosteric modulator of PP5.[1] It binds to a pocket at the interface of the phosphatase and TPR domains, leading to a conformational change that alleviates the auto-inhibited state of PP5 and enhances its turnover rate.[1][2] Importantly, this compound does not significantly affect substrate binding or the interaction between PP5 and the chaperone Hsp90.[1]
Quantitative Data on PP5 Activation by this compound
The following table summarizes the quantitative effects of this compound on the enzymatic activity of PP5.
| Parameter | Value | Reference |
| This compound Concentration | 25 µM | [1] |
| Fold Activation of PP5 | ~4-fold | [1] |
| Effect on KM | No significant change | [1] |
| Effect on kcat | Significant increase | [1] |
| Binding Site | Phosphatase/TPR domain interface | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PP5 in ATM Activation
Caption: Proposed role of PP5 in the activation of ATM following a DNA double-strand break and modulation by this compound.
Experimental Workflow for Assessing this compound's Impact on the DDR
Caption: A standard experimental workflow to investigate the effects of this compound on the DNA damage response.
Detailed Experimental Protocols
Immunoblotting for DDR Markers
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) to achieve 70-80% confluency. Treat with vehicle (DMSO), this compound (25 µM), a DNA damaging agent (e.g., 10 Gy ionizing radiation or 10 µM etoposide (B1684455) for 1 hour), or a combination of this compound and the DNA damaging agent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, anti-γH2AX) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for DNA Damage Foci
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells as described in section 6.1.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 5% BSA in PBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX) for 2 hours at room temperature. Wash and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour.
-
Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium. Acquire images using a confocal or fluorescence microscope.
-
Quantification: Quantify the number and intensity of foci per nucleus using image analysis software.
Implications for Drug Development
The discovery that PP5 is a positive regulator of ATM activation presents a novel target for therapeutic intervention. Small-molecule activators of PP5, such as this compound, could potentially enhance the cellular response to DNA damage. This could be beneficial in contexts where a robust DDR is desired.
Conversely, the development of PP5 inhibitors could serve as a strategy to sensitize cancer cells to DNA-damaging chemotherapeutics or radiation therapy. By attenuating ATM activation, PP5 inhibitors could potentiate the cytotoxic effects of these agents, a concept similar to the clinical application of PARP inhibitors.
Further research is warranted to:
-
Elucidate the full range of PP5 substrates within the DDR.
-
Validate the on-target effects of this compound in cellular models of DNA damage.
-
Explore the therapeutic potential of modulating PP5 activity in pre-clinical cancer models.
Conclusion
Protein Phosphatase 5 is emerging as a critical component of the DNA damage response through its role in the activation of ATM. The small-molecule this compound, by allosterically activating PP5, provides a valuable chemical tool to probe this signaling axis. A deeper understanding of the PP5-ATM interaction and its modulation by compounds like this compound will undoubtedly open new avenues for both basic research and the development of innovative cancer therapies.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirement of protein phosphatase 5 in DNA-damage-induced ATM activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Requirement of protein phosphatase 5 in DNA-damage-induced ATM activation - PMC [pmc.ncbi.nlm.nih.gov]
P5SA-2 as a Small-Molecule Activator of Protein Phosphatase 5: A Tool for Probing Cellular Stress Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphatase 5 (PP5) is a highly conserved serine/threonine phosphatase that plays a critical role in a diverse array of cellular processes, including the regulation of stress-induced signaling networks.[1][2] The function of PP5 is tightly controlled by an autoinhibitory mechanism, which is relieved by binding to partners such as the molecular chaperone Hsp90.[1][3] The development of small-molecule modulators of PP5 activity is of significant interest for both basic research and therapeutic applications.
This technical guide focuses on P5SA-2, a novel small-molecule activator of PP5. This compound and its analogs were identified through a high-throughput screen and have been shown to enhance PP5's phosphatase activity in a manner independent of Hsp90.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, its biochemical and structural characterization, and its potential as a chemical tool to investigate the physiological and pathological roles of PP5 in cellular stress signaling.
The Target: Protein Phosphatase 5 (PP5)
PP5 is a member of the phosphoprotein phosphatase (PPP) family, distinguished by the presence of an N-terminal tetratricopeptide repeat (TPR) domain that mediates interactions with Hsp90 and other proteins.[1][3] The C-terminal catalytic domain is regulated by an autoinhibitory mechanism involving the TPR domain and a C-terminal alpha-helix.[3][4]
PP5 has been implicated in the regulation of numerous signaling pathways activated by cellular stress, including:
-
DNA Damage Response: PP5 interacts with and modulates the activity of key DNA damage sensor kinases such as ATM, ATR, and DNA-PKcs.[1][2]
-
Oxidative Stress: Under conditions of oxidative stress, PP5 can associate with and inactivate apoptosis signal-regulating kinase 1 (ASK1), a key component of the JNK and p38 MAPK signaling pathways.[1][2]
-
Hypoxia: PP5 expression is induced by hypoxia through the transcription factor HIF-1, suggesting a role in cellular adaptation to low oxygen conditions.[1][2]
-
Hormone Signaling: PP5 is a component of the glucocorticoid receptor (GR)-Hsp90 heterocomplex and is involved in regulating GR signaling.
The diverse roles of PP5 in these critical cellular processes make it an attractive target for pharmacological intervention.
This compound: A Small-Molecule Activator of PP5
This compound is one of five specific PP5 small-molecule activators (P5SAs) identified from a chemical library screen.[3] These compounds were found to enhance the phosphatase activity of PP5 by up to 8-fold.[3][4]
Mechanism of Action
This compound acts as an allosteric modulator of PP5.[3][4] Enzymatic and structural studies have revealed the following key aspects of its mechanism:
-
Binding to the Phosphatase Domain: this compound binds to a pocket at the interface of the phosphatase and TPR domains of PP5.[3][4]
-
Relief of Autoinhibition: This binding induces a conformational change that relaxes the autoinhibited state of PP5, thereby increasing its catalytic activity.[3][4]
-
Hsp90-Independent Activation: The activation of PP5 by this compound does not depend on the presence of Hsp90, indicating a distinct mechanism from the physiological activation by the chaperone.[3]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and its related compounds as determined in the initial characterization studies.[3]
| Compound | Apparent K_D (μM) | Fold Activation |
| P5SA-1 | ~26 | ~3 |
| This compound | 7.8 | ~8 |
| P5SA-3 | ~15 | ~4 |
| P5SA-4 | ~20 | ~5 |
| P5SA-5 | 6.4 | ~8 |
Table 1: Biochemical parameters of P5SA compounds for PP5 activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Protein Purification
-
Expression: Recombinant rat PP5 was expressed in E. coli BL21(DE3) cells.
-
Lysis: Cells were lysed by sonication in a buffer containing 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mM benzamidine.
-
Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA column. The column was washed with lysis buffer containing 20 mM imidazole.
-
Elution: PP5 was eluted with a linear gradient of 20-500 mM imidazole.
-
Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.
Phosphatase Assay
-
Reaction Buffer: 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5.
-
Substrate: 60 mM p-nitrophenyl phosphate (B84403) (pNPP).
-
Enzyme Concentration: 50-500 nM PP5.
-
Compound Concentrations: this compound was added at concentrations up to 140 μM.
-
Procedure: The reaction was initiated by the addition of the enzyme to the reaction mixture containing the substrate and the compound. The mixture was incubated at 20°C.
-
Detection: The production of p-nitrophenol was monitored by measuring the absorbance at 405 nm.
NMR Spectroscopy for Binding Analysis
-
Spectrometer: 800 MHz Bruker spectrometer with a cryoprobe.
-
Buffer: ²H₂O with 4 mM KH₂PO₄, 16 mM Na₂HPO₄, 120 mM NaCl, pH 7.4, and 1-5% d6-DMSO.
-
Pulse Sequence: CPMG sequence with an additional Watergate for water suppression.
-
Procedure: A spectrum of this compound alone was recorded. PPH-5 (a PP5 homolog) was then titrated into the this compound solution, and spectra were recorded at different protein concentrations.
-
Analysis: Binding was inferred from the disappearance of this compound specific peaks upon the addition of the protein, which indicates a decrease in the tumbling rate of the small molecule due to its interaction with the much larger protein.[3]
Conclusion and Future Directions
This compound represents a first-in-class small-molecule activator of PP5 that functions through an allosteric mechanism. Its ability to enhance PP5 activity independently of Hsp90 provides a unique tool for dissecting the specific roles of PP5 in cellular signaling. Future studies utilizing this compound could focus on:
-
Elucidating the precise downstream consequences of PP5 activation in various stress response pathways in cellular and animal models.
-
Investigating the therapeutic potential of PP5 activation in diseases where PP5 function is compromised.
-
Utilizing this compound as a scaffold for the development of more potent and specific PP5 activators.
The continued study of this compound and the development of similar compounds will undoubtedly shed further light on the complex regulatory roles of PP5 and may pave the way for novel therapeutic strategies targeting this important phosphatase.
References
- 1. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of P5SA-2 on PPP5C Substrate Phosphorylation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the protein phosphatase PPP5C, its allosteric activation by the small molecule P5SA-2, and the potential ramifications for its diverse substrates. This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways where PPP5C plays a crucial role. While direct quantitative data on the specific effects of this compound on PPP5C substrates is not yet available in published literature, this guide synthesizes current knowledge to inform future research and therapeutic development.
Executive Summary
Protein Phosphatase 5 (PPP5C) is a serine/threonine phosphatase involved in a multitude of cellular processes, including stress response, cell cycle regulation, and signal transduction. Its activity is tightly regulated by an autoinhibitory mechanism. The small molecule this compound has been identified as a selective allosteric activator of PPP5C, offering a valuable tool to probe the phosphatase's functions. This guide details the mechanism of this compound action, compiles a list of known PPP5C substrates, and outlines the experimental methodologies required to elucidate the quantitative impact of this compound on their phosphorylation status. Understanding this interaction is critical for developing novel therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders.
The Mechanism of this compound Activation of PPP5C
PPP5C is unique among the PPP family of phosphatases due to its N-terminal tetratricopeptide repeat (TPR) domain, which interacts with its C-terminal catalytic domain to maintain an autoinhibited state. This autoinhibition is relieved by binding partners, such as heat shock protein 90 (Hsp90), or by allosteric activators.
This compound is a small molecule that functions as a selective allosteric activator of PPP5C.[1] It binds to a pocket at the interface of the phosphatase and TPR domains, inducing a conformational change that mimics the release of autoinhibition.[2][3] This activation leads to a significant increase in PPP5C's catalytic activity, enhancing its ability to dephosphorylate its substrates. Studies have shown that this compound can increase PPP5C activity by up to 3.2-fold.[1]
Known Substrates of PPP5C
PPP5C has a broad range of substrates, implicating it in numerous signaling pathways. The activation of PPP5C by this compound is expected to enhance the dephosphorylation of these substrates, thereby modulating their activity and downstream signaling. A comprehensive, though not exhaustive, list of known PPP5C substrates is presented in Table 1.
| Substrate | UniProt ID | Function | Potential Effect of this compound Activation |
| ASK1 (MAP3K5) | Q99683 | Stress-activated protein kinase that mediates apoptosis.[4] | Inhibition of apoptosis by promoting dephosphorylation and inactivation of ASK1. |
| Tau (MAPT) | P10636-8 | Microtubule-associated protein involved in stabilizing microtubules. Hyperphosphorylation is a hallmark of Alzheimer's disease.[4] | Reduction of tau hyperphosphorylation, potentially mitigating neurofibrillary tangle formation. |
| c-Raf (RAF1) | P04049 | Serine/threonine-protein kinase in the MAPK/ERK signaling pathway, regulating cell proliferation and differentiation. | Modulation of the MAPK/ERK pathway. |
| SMAD3 | P84022 | Transcriptional modulator activated by TGF-beta, involved in cell proliferation, differentiation, and apoptosis.[4] | Attenuation of TGF-beta signaling by promoting dephosphorylation of SMAD3. |
| GR (NR3C1) | P04150 | Glucocorticoid receptor, a steroid hormone receptor that acts as a transcription factor. | Regulation of glucocorticoid signaling. |
| Cdc37 | Q16543 | Hsp90 co-chaperone required for the stability and activity of multiple protein kinases. | Modulation of kinase stability and activity. |
| p53 (TP53) | P04637 | Tumor suppressor protein that regulates the cell cycle and apoptosis. | Regulation of p53-mediated cellular responses. |
| ATM | Q13315 | Serine/threonine kinase that is a master controller of the DNA damage response.[4] | Modulation of the DNA damage response. |
| ATR | Q13535 | Serine/threonine kinase that, like ATM, is a key regulator of the DNA damage response.[4] | Modulation of the DNA damage response. |
Table 1: A selection of known PPP5C substrates and the hypothesized effects of enhanced dephosphorylation by this compound-activated PPP5C.
Experimental Protocols for Quantifying this compound-Mediated Dephosphorylation
To date, no studies have published quantitative data on the changes in phosphorylation of PPP5C substrates following this compound treatment. The following outlines a robust experimental workflow to address this knowledge gap.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express PPP5C and a substrate of interest (e.g., a neuronal cell line for Tau studies, or a cancer cell line for ASK1).
-
This compound Treatment: Treat cells with an effective concentration of this compound (e.g., 10-100 µM) for various time points. Include a vehicle control (e.g., DMSO).
Quantitative Phosphoproteomics using Mass Spectrometry
This approach will provide a global and unbiased view of changes in protein phosphorylation.
-
Cell Lysis and Protein Digestion: Lyse treated and control cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: Use specialized software to identify differentially phosphorylated peptides between this compound treated and control samples.
Western Blot Analysis
For targeted validation of phosphoproteomics data or for labs without access to mass spectrometry.
-
Protein Extraction and Quantification: Extract proteins from treated and control cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific to the phosphorylated form of the substrate of interest and a total protein antibody as a loading control.
-
Densitometry: Quantify band intensities to determine the relative change in phosphorylation.
Signaling Pathways and Logical Relationships
The activation of PPP5C by this compound has the potential to impact multiple signaling pathways. The following diagram illustrates the central role of PPP5C and the potential downstream effects of its activation by this compound on key cellular processes.
Conclusion and Future Directions
This compound represents a powerful chemical tool to dissect the multifaceted roles of PPP5C in cellular signaling. While the direct consequences of this compound activation on the phosphoproteome are yet to be fully elucidated, the information compiled in this guide provides a solid foundation for future investigations. The proposed experimental workflows will be instrumental in generating the much-needed quantitative data to understand how this compound-mediated activation of PPP5C impacts substrate phosphorylation and downstream cellular events. Such studies will be pivotal for validating PPP5C as a therapeutic target and for the development of novel phosphatase-modulating drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoproteomics Profiling of Non-Small Cell Lung Cancer Cells Treated with a Novel Phosphatase Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Activation of Protein Phosphatase 5 with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Review of Protein Phosphatase 5 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases, distinguished by its N-terminal tetratricopeptide repeat (TPR) domain. This domain confers a state of auto-inhibition, resulting in low basal phosphatase activity. PP5 is implicated in a wide array of cellular processes, including stress response signaling, cell cycle regulation, and steroid hormone receptor signaling. Its involvement in such critical pathways has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive review of known PP5 activators, detailing their quantitative effects, the experimental protocols for their characterization, and the signaling pathways they modulate.
Mechanism of Protein Phosphatase 5 Activation
The catalytic activity of PP5 is intrinsically suppressed by its N-terminal TPR domain, which sterically hinders substrate access to the catalytic site. Activation of PP5, therefore, necessitates a conformational change that alleviates this auto-inhibition. This can be achieved through several mechanisms, including interaction with protein partners, binding of lipids, or allosteric modulation by small molecules. A key endogenous activator is the molecular chaperone Heat Shock Protein 90 (Hsp90), which binds to the TPR domain of PP5, inducing a conformational change that opens the active site.
dot
Caption: General mechanism of PP5 activation.
Quantitative Data on PP5 Activators
A variety of natural and synthetic compounds have been identified as activators of PP5. Their efficacy is typically quantified by their half-maximal activation concentration (AC50 or EC50) and the maximum fold activation they can induce.
| Activator | Type | AC50/EC50 | Maximum Activation (Fold) | Notes |
| Natural Activators | ||||
| Palmitic Acid | Fatty Acid | 2.4 µM (EC50)[1] | ~18-fold at 200 µM[1] | Binds to the TPR domain.[1] |
| Arachidonic Acid | Polyunsaturated Fatty Acid | Not Reported | >25-fold | Binds to the TPR domain. |
| Hsp90 C-terminal peptide (TSRMEEVD) | Peptide | 57 µM (EC50)[1] | ~7-fold at 200 µM[1] | Mimics the interaction of Hsp90 with the TPR domain.[1] |
| Small Molecule Activators | ||||
| P5SA-1 | Small Molecule | Not Reported | ~4-fold at 50 ng/ml | Allosteric modulator binding to the phosphatase domain. |
| P5SA-2 | Small Molecule | Not Reported | 3.2-fold at 100 µM[1] | Allosteric modulator binding to the phosphatase domain.[1] |
| P5SA-3 | Small Molecule | Not Reported | ~5-fold at 50 ng/ml | Allosteric modulator binding to the phosphatase domain. |
| P5SA-4 | Small Molecule | Not Reported | ~3-fold at 50 ng/ml | Allosteric modulator binding to the phosphatase domain. |
| P5SA-5 | Small Molecule | Not Reported | ~8-fold at 50 ng/ml | Allosteric modulator binding to the phosphatase domain. |
| DDO-3733 | Small Molecule | 52.8 µM (EC50) | 4.3-fold | TPR-independent allosteric activator. |
Experimental Protocols
Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method to measure the general phosphatase activity of PP5.
Materials:
-
Purified PP5 enzyme
-
PP5 activator of interest
-
Assay Buffer: 40 mM HEPES/KOH (pH 7.5), 20 mM KCl, 5 mM MnCl₂, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 2N NaOH
Procedure:
-
Prepare a reaction mixture containing the purified PP5 enzyme (50-500 nM) and the desired concentration of the PP5 activator in the assay buffer.
-
Pre-incubate the mixture at 20°C.
-
Initiate the reaction by adding pNPP to a final concentration of up to 60 mM.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.
-
Calculate the phosphatase activity based on the molar extinction coefficient of p-nitrophenol.
In Vitro Dephosphorylation of Phosphorylated Substrates
This method assesses the specific activity of PP5 against a physiologically relevant phosphorylated protein substrate.
Materials:
-
Purified PP5 enzyme
-
PP5 activator of interest
-
Phosphorylated substrate protein (e.g., phospho-Glucocorticoid Receptor, phospho-ASK1)
-
Dephosphorylation Buffer: Specific buffer conditions will vary depending on the substrate, but a general buffer can be 20 mM HEPES (pH 7.5), 5 mM MgCl₂.
-
Detection reagents (e.g., phospho-specific antibodies for Western blotting, or [γ-³²P]ATP for radioactive detection).
Procedure for Western Blot Detection:
-
Incubate the phosphorylated substrate with purified PP5 in the presence or absence of the activator in the dephosphorylation buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the extent of dephosphorylation.
Signaling Pathways Modulated by PP5 Activators
Glucocorticoid Receptor (GR) Signaling Pathway
PP5 is a key regulator of the glucocorticoid receptor, a ligand-activated transcription factor. PP5, as part of the Hsp90-GR heterocomplex, dephosphorylates GR, influencing its subcellular localization and transcriptional activity. Activation of PP5 can therefore modulate the cellular response to glucocorticoids.
dot
Caption: Role of PP5 in the Glucocorticoid Receptor signaling pathway.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Signaling Pathway
ASK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that plays a crucial role in the cellular stress response, leading to apoptosis. PP5 can directly interact with and dephosphorylate ASK1 at its activating phosphorylation site (Thr845), thereby acting as a negative regulator of the ASK1-JNK/p38 signaling cascade.[2] Activators of PP5 can thus suppress ASK1-mediated apoptosis.
dot
Caption: Negative regulation of the ASK1 signaling pathway by PP5.
Conclusion
The activation of Protein Phosphatase 5 presents a promising therapeutic strategy for a variety of diseases. The discovery of small molecule activators, in addition to the well-established roles of natural activators, opens new avenues for drug development. This guide provides a foundational understanding of the current landscape of PP5 activators, offering valuable data and protocols for researchers in the field. Further investigation into the specificity and in vivo efficacy of these compounds is warranted to translate these findings into clinical applications.
References
P5SA-2 and the Dephosphorylation of ASK1 at Threonine 838: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation, primarily through phosphorylation at Threonine 838 (Thr838), triggers downstream signaling cascades, including the JNK and p38 MAPK pathways, which are implicated in inflammation, apoptosis, and fibrosis.[1][2] The hyperphosphorylation and persistent activation of ASK1 are associated with various pathologies, including cancer.[3][4][5] Consequently, the targeted dephosphorylation of ASK1 at Thr838 presents a promising therapeutic strategy. This guide explores the role of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PP5), in mediating the dephosphorylation of ASK1.[6][7] It delves into the molecular mechanisms, presents key quantitative data, details experimental protocols, and visualizes the intricate signaling and experimental workflows.
The ASK1 Signaling Pathway and the Role of PP5
ASK1 is maintained in an inactive state under normal physiological conditions through its interaction with inhibitory proteins like thioredoxin (Trx).[8][9] Upon exposure to various stress signals, such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, Trx dissociates from ASK1, leading to ASK1 homo-oligomerization and autophosphorylation at Thr838 within its activation loop.[1][8][10] This phosphorylation event is a crucial step for its kinase activity.
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes.[11][12][13] A key function of PP5 is to act as a negative regulator of the ASK1 signaling pathway by directly dephosphorylating ASK1 at Thr838, thereby returning it to its inactive state.[3][14][15] However, in certain pathological conditions like gastric cancer, PP5 activity is suppressed due to a self-inhibition mechanism, leading to the hyperphosphorylation and sustained activation of ASK1.[3][4][5]
This compound: A Selective Allosteric Activator of PP5
This compound is a small molecule that has been identified as a selective allosteric activator of PP5.[6][7] It enhances the phosphatase activity of PP5 by binding to a regulatory pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains.[7][16] This binding is believed to relieve the auto-inhibitory conformation of PP5, making its catalytic site more accessible to substrates like phosphorylated ASK1.[7][16]
Mechanism of Action of this compound
The activation of PP5 by this compound is a key mechanism for promoting the dephosphorylation of ASK1. The process can be visualized as a multi-step event:
Caption: this compound mediated activation of PP5 and dephosphorylation of ASK1.
Quantitative Data on this compound and ASK1 Dephosphorylation
The efficacy of this compound in promoting ASK1 dephosphorylation has been quantified in several studies. A notable approach involves the development of Phosphatase Recruitment Chimeras (PHORCs), where this compound is linked to an ASK1 inhibitor to enhance the specificity and efficiency of dephosphorylation.
Table 1: In Vitro Dephosphorylation of p-ASK1T838 by DDO3711 (A PHORC containing this compound)
| Treatment (50 μM) | Incubation Time (h) | p-ASK1T838 Levels (Relative to Control) |
| Control (Basal PP5 activity) | 2 | 1.00 |
| TCASK10 (ASK1 inhibitor) | 2 | ~1.00 |
| This compound | 2 | ~1.00 |
| TCASK10 + this compound | 2 | ~1.00 |
| DDO3711 | 0.5 | ~1.00 |
| DDO3711 | 1 | Significantly Reduced |
| DDO3711 | 2 | Significantly Reduced |
| Data summarized from Western Blot analysis in a 2022 study published in the Journal of the American Chemical Society.[3] |
Table 2: Cellular Activity of DDO3711 in MKN45 Gastric Cancer Cells
| Compound (10 μM, 24h) | p-ASK1T838 Levels | Antiproliferative Activity (IC50) |
| DDO3711 | Significantly Reduced | 0.5 μM |
| TCASK10 | No significant effect | > 50 μM |
| This compound | No significant effect | > 50 μM |
| TCASK10 + this compound | No significant effect | > 50 μM |
| Data summarized from a 2022 study published in the Journal of the American Chemical Society.[3][5] |
Experimental Protocols
In Vitro Dephosphorylation Assay
This assay assesses the ability of compounds to promote the dephosphorylation of purified p-ASK1T838 by PP5.
Materials:
-
Purified recombinant p-ASK1T838 protein
-
Purified recombinant PP5 protein
-
This compound, ASK1 inhibitors, and PHORCs (e.g., DDO3711)
-
Phosphatase assay buffer (e.g., 40 mM HEPES/KOH, pH 7.5, 20 mM KCl, 5 mM MnCl2, 1 mM DTT)[16]
-
SDS-PAGE gels and Western Blotting reagents
-
Antibodies: anti-p-ASK1(Thr838), anti-ASK1, and secondary antibodies
Procedure:
-
Incubate purified p-ASK1T838 with PP5 in the phosphatase assay buffer.
-
Add the test compounds (this compound, DDO3711, etc.) at desired concentrations.
-
Incubate the reaction mixture at 37°C for specified time points (e.g., 0.5, 1, 2 hours).[3]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western Blot analysis using anti-p-ASK1(Thr838) and anti-ASK1 antibodies to detect the phosphorylation status of ASK1.
Caption: Workflow for the in vitro ASK1 dephosphorylation assay.
Cellular Western Blot Analysis
This protocol is used to determine the levels of p-ASK1T838 in cultured cells after treatment with various compounds.
Materials:
-
Cell line of interest (e.g., MKN45 gastric cancer cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, DDO3711, etc.)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western Blotting reagents
-
Antibodies: anti-p-ASK1(Thr838), anti-ASK1, anti-β-actin (loading control), and secondary antibodies
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at desired concentrations for a specified duration (e.g., 24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform SDS-PAGE and Western Blotting as described in the in vitro assay.
-
Use β-actin as a loading control to ensure equal protein loading.
Logical Relationships and Signaling Pathways
The interplay between ASK1, PP5, and this compound is part of a larger cellular stress response network. The following diagram illustrates the logical flow from stress signal to cellular outcome and the intervention point of this compound.
Caption: The ASK1 signaling cascade and the point of intervention by this compound.
Conclusion and Future Directions
This compound represents a valuable chemical tool for modulating the activity of PP5 and, consequently, the phosphorylation status of its substrates, including the critical oncoprotein ASK1. The development of PHORCs, such as DDO3711, which couples this compound with an ASK1 inhibitor, demonstrates a promising strategy for targeted therapy.[3][4][5] This approach enhances the dephosphorylation of p-ASK1T838 with high specificity and efficacy, offering a potential avenue for the treatment of diseases driven by ASK1 hyperactivation, such as gastric cancer.
Future research should focus on optimizing the potency and pharmacokinetic properties of this compound-based compounds. Further elucidation of the crystal structure of this compound in complex with PP5 and p-ASK1 could provide invaluable insights for the rational design of next-generation PP5 activators and PHORCs.[16] Additionally, exploring the therapeutic potential of this strategy in a broader range of diseases characterized by ASK1-driven pathology is a critical next step for drug development professionals.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Protein Serine/Threonine Kinase 38 Activates Apoptosis Signal-regulating Kinase 1 via Thr838 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Phosphatase 5-Recruiting Chimeras for Accelerating Apoptosis-Signal-Regulated Kinase 1 Dephosphorylation with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioredoxin-ASK1 complex levels regulate ROS-mediated p38 MAPK pathway activity in livers of aged and long-lived Snell dwarf mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. SUMOylation of protein phosphatase 5 regulates phosphatase activity and substrate release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and functional basis of protein phosphatase 5 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress | The EMBO Journal [link.springer.com]
- 16. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of P5SA-2: A Selective Allosteric Activator of Protein Phosphatase 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 5 (PP5), a unique member of the phosphoprotein phosphatase (PPP) family, is a crucial regulator of numerous cellular processes, including stress response, cell cycle control, and signal transduction. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of P5SA-2, a selective small-molecule allosteric activator of PP5. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its quantitative effects on PP5 activity. Furthermore, we visualize the known signaling pathways modulated by PP5, offering a framework for understanding the potential downstream consequences of this compound-mediated activation.
Discovery of this compound
This compound was identified through the screening of a 10,000-compound library from ChemDiv.[1] This screening effort aimed to discover novel small molecules that could enhance the catalytic activity of PP5. This compound, along with four other activators (P5SA-1, P5SA-3, P5SA-4, and P5SA-5), emerged as a hit, demonstrating the ability to increase PP5's phosphatase activity.[1]
The mechanism of action of this compound was elucidated through a combination of biochemical and structural biology techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the direct binding of this compound to the phosphatase domain of PP5.[1] Further investigation through X-ray crystallography of the PP5-P5SA-2 complex revealed that the molecule binds to a regulatory pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains.[1] This binding event induces a conformational change that alleviates the auto-inhibited state of PP5, leading to its activation.[1][2]
Synthesis of this compound
While this compound was initially sourced from a commercial library, a plausible synthetic route can be devised based on established methods for the synthesis of 1,3,4-oxadiazoles. The chemical name for this compound is 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. A common and effective method for synthesizing such 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative.[3][4][5]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of PP5.[1][2] It binds to a pocket at the interface of the phosphatase and TPR domains, which leads to a conformational change that relieves the auto-inhibition of the enzyme.[1] This activation of PP5 can have significant downstream effects on various signaling pathways.
PP5 is a known negative regulator of the Ras-Raf-MEK-ERK signaling cascade.[6][7] It achieves this by dephosphorylating and inactivating Raf-1, a key kinase in this pathway.[6][8] Specifically, PP5 targets the activating phosphorylation site Ser338 on Raf-1.[8] By activating PP5, this compound can potentially downregulate this pro-proliferative signaling pathway.
Caption: this compound activation of PP5 and its effect on the Ras-Raf-MEK-ERK pathway.
Furthermore, recent studies have implicated PP5 in the regulation of the extrinsic apoptosis pathway. PP5 has been shown to interact with key components of the death-inducing signaling complex (DISC), including FADD, RIPK1, and caspase 8.[9][10] Specifically, PP5 can dephosphorylate FADD, which may suppress the apoptotic signal.[9] Activation of PP5 by this compound could therefore modulate this pathway, although the precise consequences require further investigation.
Caption: Potential modulation of the extrinsic apoptosis pathway by this compound-activated PP5.
Quantitative Data
The activation of PP5 by this compound has been quantified in several studies. The initial discovery reported that the class of P5SA compounds can enhance PP5 activity by up to 8-fold.[1][2] More specifically for this compound, it has been shown to increase PP5 activity by 222% at a concentration of 200 µM.[11]
| Compound | Concentration (µM) | Fold Activation of PP5 | Apparent Affinity Constant (Kd, µM) | Reference |
| P5SA compounds (general) | - | up to 8 | - | [1][2] |
| This compound | 200 | 2.22 | - | [11] |
Experimental Protocols
Proposed Synthesis of this compound
Caption: Detailed workflow for the proposed synthesis of this compound.
-
Step 1: Synthesis of 3,4-Dimethoxybenzohydrazide: 3,4-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate to yield 3,4-dimethoxybenzohydrazide.
-
Step 2: Synthesis of N'-(2-(4-chlorophenyl)acetyl)-3,4-dimethoxybenzohydrazide: 3,4-Dimethoxybenzohydrazide is coupled with 2-(4-chlorophenyl)acetic acid using a peptide coupling agent such as EDC in the presence of HOBt to form the diacylhydrazine intermediate.
-
Step 3: Cyclodehydration to form this compound: The diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[3]
Protein Phosphatase 5 Activity Assay
This protocol is adapted from a general colorimetric assay for protein phosphatases using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[12]
Caption: Workflow for a colorimetric PP5 activity assay.
NMR Spectroscopy for this compound and PP5 Binding
This protocol outlines the general steps for a ligand-observed NMR experiment to confirm binding.[1]
Caption: Experimental workflow for ligand-observed NMR spectroscopy.
X-ray Crystallography of the PP5-P5SA-2 Complex
This protocol provides a general workflow for determining the co-crystal structure.[1]
Caption: Workflow for X-ray crystallography of the PP5-P5SA-2 complex.
Conclusion
This compound represents a valuable chemical tool for studying the function of Protein Phosphatase 5. Its discovery as a selective allosteric activator has opened new avenues for investigating the roles of PP5 in various cellular signaling pathways. The ability of this compound to enhance PP5 activity provides a means to probe the downstream consequences of increased phosphatase activity, particularly in the context of cancer and other diseases where PP5 signaling is dysregulated. While a detailed, validated synthesis protocol is not yet publicly available, the proposed synthetic route offers a viable strategy for its chemical synthesis. Further research into the quantitative effects of this compound on a wider range of PP5 substrates and its impact on cellular phenotypes will be crucial for fully understanding its therapeutic potential.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. Regulation of the Raf-MEK-ERK pathway by protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
P5SA-2 Protocol for In Vitro Phosphatase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro phosphatase activity assay using P5SA-2, a small molecule activator of Protein Phosphatase 5 (PP5). PP5 is a crucial serine/threonine phosphatase involved in various cellular signaling pathways.[1][2] this compound acts as an allosteric modulator, enhancing the catalytic activity of PP5.[1] This protocol is designed for researchers in cell biology, biochemistry, and drug discovery to accurately measure the enzymatic activity of PP5 and to characterize the effects of potential activators or inhibitors. The assay is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP).
Introduction
Protein phosphatases are essential enzymes that counteract the action of protein kinases, playing a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle control, and stress responses.[3][4][5][6] Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain that interacts with chaperone proteins like Hsp90, and a C-terminal catalytic phosphatase domain.[1][7] The activity of PP5 is autoinhibited by its C-terminal α-helix, and this inhibition can be relieved by interaction with binding partners or, as demonstrated, by small molecule activators.[1]
This compound is one of five identified small molecule activators of PP5 (P5SAs) that has been shown to enhance its phosphatase activity by up to 8-fold.[1] Mechanistic studies, including X-ray crystallography, suggest that this compound binds to a pocket at the interface of the TPR and phosphatase domains, leading to a conformational change that alleviates autoinhibition and stimulates catalytic activity.[1] This makes this compound a valuable tool for studying PP5 function and for screening for novel modulators of its activity.
This application note provides a detailed, step-by-step protocol for utilizing this compound in an in vitro phosphatase assay with PP5, using the chromogenic substrate pNPP.
Signaling Pathway Context
Phosphatases like PP5 are integral components of numerous signaling pathways. They act as molecular switches, turning off signaling cascades initiated by kinases. The dynamic balance between phosphorylation and dephosphorylation is critical for maintaining cellular homeostasis.
Caption: General signaling pathway illustrating the role of PP5.
Experimental Workflow
The experimental workflow for the this compound based in vitro phosphatase assay is a straightforward process involving reagent preparation, reaction setup, incubation, and data acquisition.
Caption: Experimental workflow for the this compound phosphatase assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | ChemDiv | C322-0478 |
| Purified Protein Phosphatase 5 (PP5) | User-purified or commercial source | N/A |
| p-Nitrophenyl phosphate (pNPP) | Sigma-Aldrich | N2765 |
| HEPES | Sigma-Aldrich | H3375 |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 |
| Manganese Chloride (MnCl₂) | Sigma-Aldrich | M1787 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Sodium Hydroxide (B78521) (NaOH) | Sigma-Aldrich | S8045 |
| 96-well microtiter plates | Corning | 3596 |
| Spectrophotometer (plate reader) | Molecular Devices or similar | N/A |
Protocol
This protocol is adapted from the methods described in the study by Schlegel et al. (2015).[1]
Reagent Preparation
-
Phosphatase Assay Buffer (1X): 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5. Prepare a 10X stock and store at 4°C. Dilute to 1X with nuclease-free water before use.
-
PP5 Enzyme Stock: Prepare a stock solution of purified PP5 in a suitable buffer (e.g., storage buffer with glycerol) and store at -80°C. The final concentration in the assay typically ranges from 50 to 500 nM.[1]
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C. The final concentration in the assay can be varied, with a maximum of 140 µM being reported as soluble.[1]
-
pNPP Substrate Solution (60 mM): Prepare a 60 mM solution of pNPP in 1X Phosphatase Assay Buffer. This solution should be prepared fresh before each experiment.
-
Stop Solution (2 N NaOH): Prepare a 2 N solution of sodium hydroxide in water.
Assay Procedure
-
Prepare the Reaction Plate:
-
Add the components to the wells of a 96-well microtiter plate in the following order:
-
Nuclease-free water to bring the final volume to 50 µL.
-
10X Phosphatase Assay Buffer (5 µL).
-
This compound or vehicle (DMSO) to the desired final concentration.
-
PP5 enzyme to a final concentration of 50-500 nM.
-
-
Include appropriate controls:
-
No Enzyme Control: All components except PP5.
-
No Activator Control: All components with vehicle (DMSO) instead of this compound.
-
Positive Control: A known activator of PP5, if available.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 20°C for 10 minutes to allow this compound to bind to PP5.
-
-
Initiate the Reaction:
-
Start the phosphatase reaction by adding the pNPP substrate solution to each well to a final concentration of 60 mM.
-
-
Incubation:
-
Incubate the plate at 20°C for a defined period (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 100 µL of 2 N NaOH to each well. The addition of NaOH will also induce the development of a yellow color from the p-nitrophenol product.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Background: Subtract the absorbance reading of the "No Enzyme Control" from all other readings.
-
Calculate Phosphatase Activity: Use the Beer-Lambert law to calculate the amount of p-nitrophenol produced. The molar extinction coefficient for p-nitrophenol at 405 nm under alkaline conditions is 18,000 M⁻¹cm⁻¹.
-
Activity (mol/min) = (ΔAbsorbance / (ε * l)) / time (min)
-
ΔAbsorbance = Corrected absorbance
-
ε = Molar extinction coefficient (18,000 M⁻¹cm⁻¹)
-
l = Path length of the sample in the well (cm)
-
time = Incubation time (min)
-
-
-
Determine Fold Activation: Calculate the fold activation by this compound by dividing the activity in the presence of this compound by the activity in the absence of the activator (vehicle control).
Quantitative Data Summary
The following table summarizes the reported activation of PP5 by different P5SA compounds.[1]
| Compound | Apparent KD (µM) | Fold Activation |
| P5SA-1 | ~26 | 3-8 |
| This compound | 7.8 | 3-8 |
| P5SA-3 | ~15 | 3-8 |
| P5SA-4 | ~20 | 3-8 |
| P5SA-5 | 6.4 | 3-8 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with free phosphate. | Use high-purity reagents and phosphate-free water. |
| Spontaneous hydrolysis of pNPP. | Prepare pNPP solution fresh. Run a "no enzyme" control. | |
| Low or no signal | Inactive enzyme. | Ensure proper storage and handling of PP5. Test with a known activator if possible. |
| Incorrect buffer conditions (pH, cofactors). | Verify the pH and composition of the assay buffer. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and proper technique. |
| Temperature fluctuations. | Ensure a constant and uniform incubation temperature. | |
| This compound precipitation. | Do not exceed the solubility limit of this compound (140 µM). Visually inspect for precipitation. |
Conclusion
The this compound based in vitro phosphatase assay is a reliable and reproducible method for studying the activity of PP5 and for screening for its modulators. The use of the specific allosteric activator this compound provides a valuable tool for dissecting the regulatory mechanisms of this important phosphatase. This protocol, along with the provided data and troubleshooting guide, should enable researchers to successfully implement this assay in their laboratories.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What role do phosphatases play in signal transduction pathways? | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration of P5SA-2 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5SA-2 is a selective, allosteric activator of Protein Phosphatase 5 (PPP5C), a serine/threonine phosphatase involved in diverse cellular processes, including signal transduction, cell cycle control, and stress responses.[1][2] this compound exerts its effects by binding to the phosphatase domain of PPP5C, which leads to a conformational change that relieves the auto-inhibited state of the enzyme and enhances its catalytic activity.[2] In in-vitro assays, this compound has been shown to increase PPP5C activity by approximately 3.2-fold at a concentration of 100 µM, with an apparent affinity constant (Kd) of 7.8 µM.[1]
The activation of PPP5C by this compound makes it a valuable tool for investigating the roles of this phosphatase in various biological contexts, including cancer and neurodegenerative diseases.[1] However, a universally recommended working concentration for this compound in cell culture has not been established in the available scientific literature. The optimal concentration is highly dependent on the specific cell line, experimental conditions, and the biological question being addressed. Therefore, it is imperative for researchers to empirically determine the optimal working concentration for their specific application.
These application notes provide a comprehensive guide for researchers to determine the effective and non-toxic working concentration of this compound in their cell culture system. The protocols outlined below describe how to assess the cytotoxicity of this compound and subsequently confirm its activity in intact cells.
Mechanism of Action of this compound
This compound functions as an allosteric activator of PPP5C. The phosphatase is typically held in an auto-inhibited conformation. This compound binds to a pocket at the interface of the phosphatase and the tetratricopeptide repeat (TPR) domains, inducing a conformational change that releases this auto-inhibition and allows for substrate access to the catalytic site.[2]
Quantitative Data Summary
As no definitive cytotoxic or effective concentrations for this compound in cell culture are currently published, the following table presents hypothetical data that a researcher might generate when following the protocols described below. This data is for illustrative purposes only.
| Cell Line | This compound IC50 (µM) | Recommended Starting Concentration for Functional Assays (µM) |
| HEK293T | 85 | 1 - 20 |
| HeLa | 60 | 1 - 15 |
| Jurkat | 45 | 0.5 - 10 |
| MKN45 | 75 | 1 - 20 |
Experimental Protocols
It is crucial to first determine the cytotoxic profile of this compound in the cell line of interest to identify a concentration range that is effective without inducing significant cell death.
Protocol 1: Determination of this compound Cytotoxicity using a Resazurin-Based Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its cytotoxicity.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting concentration range is from 200 µM down to 0.1 µM. Remember to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Functional Assay to Confirm PPP5C Activation in Cells
After determining the non-toxic concentration range of this compound, it is essential to confirm its activity in intact cells. This can be achieved by measuring the dephosphorylation of a known downstream target of PPP5C. The specific substrate will depend on the cell line and the signaling pathway of interest. For example, in some contexts, PPP5C has been shown to dephosphorylate and inactivate ASK1 (Apoptosis Signal-regulating Kinase 1).
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphatase inhibitors (e.g., sodium orthovanadate, okadaic acid - use with caution as this compound is a phosphatase activator)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-ASK1, anti-total-ASK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with non-toxic concentrations of this compound (e.g., 0.1x, 0.25x, and 0.5x of the calculated IC50) for a suitable duration (e.g., 1, 3, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ASK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-ASK1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Compare the levels of the phosphorylated substrate in this compound-treated cells to the vehicle-treated control. A decrease in the phosphorylation of the substrate would indicate activation of PPP5C by this compound.
-
Conclusion
This compound is a valuable research tool for studying the function of PPP5C. Due to the lack of established working concentrations in cell culture, it is essential for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup. By following the detailed protocols provided in these application notes, researchers can confidently identify a working concentration of this compound that effectively activates PPP5C without inducing unwanted cytotoxic effects, thereby ensuring the generation of reliable and reproducible data.
References
Application Notes and Protocols: Dissolution and Storage of P5SA-2 for Research
Disclaimer: Information regarding a compound specifically named "P5SA-2" is not available in publicly accessible scientific literature or supplier databases. The following protocols and data are based on best practices for handling novel or uncharacterized small molecule compounds in a research setting and should be adapted based on experimentally determined properties of this compound.
Compound Information Summary
Due to the lack of specific information for this compound, it is critical for the researcher to first determine its basic physicochemical properties. This table should be populated by the end-user based on internal data or supplier information.
| Parameter | Value | Notes |
| Molecular Weight | To be determined (TBD) | Essential for calculating molar concentrations. |
| Appearance | TBD (e.g., White crystalline solid, oil, etc.) | Provides a qualitative check for compound integrity. |
| Purity | TBD (e.g., >98% by HPLC) | High purity is crucial for reproducible experimental results. |
| Solubility (Initial Screen) | TBD | A preliminary solubility screen in common laboratory solvents (DMSO, Ethanol, water) is required. |
| Storage Temperature | TBD (Recommend -20°C or -80°C) | Protect from light and moisture. |
Dissolution Protocol for Stock Solution Preparation
This protocol outlines a general procedure for dissolving a novel small molecule compound like this compound to create a high-concentration stock solution.
Materials:
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Workflow Diagram for this compound Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Calculation Example: For a 10 mM stock from 1 mg of this compound with a hypothetical molecular weight of 500 g/mol :
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 500 g/mol ) / 0.010 mol/L) * 1,000,000 = 200 µL
-
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) or foil-wrapped tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Storage and Stability Guidelines
Proper storage is critical to maintaining the activity of this compound.
| Condition | Recommendation | Rationale |
| Stock Solution | Store at -20°C or -80°C in tightly sealed, light-protected aliquots. | Minimizes degradation from temperature fluctuations, light exposure, and oxidation. |
| Working Dilutions | Prepare fresh from stock for each experiment. Do not store aqueous dilutions. | Small molecules are often unstable in aqueous media for extended periods. |
| Freeze-Thaw Cycles | Minimize. Use single-use aliquots. | Repeated freezing and thawing can lead to compound precipitation and degradation. |
Hypothetical Signaling Pathway and Experimental Workflow
Assuming this compound is an inhibitor of a hypothetical "Signal Pathway X", the following diagrams illustrate its potential mechanism and a typical experimental workflow to validate its activity.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of Signal Pathway X by this compound.
Experimental Workflow for Testing this compound Efficacy:
Caption: Workflow for evaluating the efficacy of this compound.
Quality Control
-
Purity Check: Periodically check the purity of the stock solution using methods like High-Performance Liquid Chromatography (HPLC) if degradation is suspected.
-
Activity Assay: Before starting a large-scale experiment, it is advisable to run a small-scale functional assay to confirm the activity of a new batch or a long-stored aliquot of this compound.
P5SA-2: Application Notes and Protocols for a Selective PPP5C Activator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the use of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C). The information is intended to guide researchers in the effective and safe handling and application of this compound in their studies.
Product Information and Supplier Details
This compound is a small molecule compound that selectively activates the serine/threonine-protein phosphatase PPP5C. It functions as an allosteric modulator, binding to the phosphatase domain of PPP5C and enhancing its catalytic activity.[1][2] This activation can be valuable for investigating the roles of PPP5C in various cellular processes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 864717-20-4 | [3][4] |
| Chemical Formula | C17H15ClN2O3 | [4] |
| Molecular Weight | 330.77 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Purity | >98% (typical) | [4] |
| IUPAC Name | 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | [4] |
| InChI Key | SXAMNHNOVZQXKL-UHFFFAOYSA-N | [4] |
| SMILES Code | ClC1=CC=C(CC2=NOC(C3=CC=C(OC)C(OC)=C3)=N2)C=C1 | [4] |
| Apparent Affinity Constant (Kd) | 7.8 µM for PPP5C activation | [3] |
| Mechanism of Action | Selective allosteric activator of PPP5C | [1][2][3] |
Table 2: Supplier Information for this compound
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-101553 |
| MedKoo Biosciences | This compound | 464867 |
Note: Availability may vary. Please consult the suppliers' websites for the most current information.
Product Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and ensure user safety.
Safety Precautions
A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Therefore, it is imperative to handle this compound with care, adhering to standard laboratory safety practices. Assume the compound is potentially hazardous.
General Safety Guidelines:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.[1][2][3]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[1]
For detailed and up-to-date safety information, it is strongly recommended to request the Safety Data Sheet (SDS) directly from the supplier.
Storage
This compound is typically supplied as a lyophilized powder.
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark place.[4]
-
Long-term storage (months to years): Store at -20°C in a dry, dark place.[4]
Reconstitution of Lyophilized this compound
For experimental use, the lyophilized this compound powder needs to be reconstituted in a suitable solvent.
Protocol for Reconstitution:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the powder is at the bottom.
-
Solvent Selection: this compound has been noted to have sufficient solubility for enzymatic analysis.[1] While specific solubility data is limited, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for similar small molecules. It is recommended to consult the supplier's datasheet for the recommended solvent.
-
Dissolution: Aseptically add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 330.77), you would add 30.23 µL of solvent.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro PPP5C Phosphatase Activity Assay
This protocol is adapted from established phosphatase assay procedures and can be used to measure the activation of PPP5C by this compound. The assay is based on the dephosphorylation of a chromogenic or fluorogenic substrate.
Materials:
-
Recombinant human PPP5C enzyme
-
This compound
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MnCl2, 1 mM DTT)
-
Stop Solution (for pNPP assay: 1 M NaOH)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Figure 1: Workflow for the in vitro PPP5C phosphatase activity assay.
Protocol:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare a stock solution of the phosphatase substrate according to the manufacturer's instructions.
-
Dilute the recombinant PPP5C enzyme in Assay Buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in the Assay Buffer. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50. Also, include a vehicle control (e.g., DMSO) without this compound.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 60 µL of the diluted PPP5C enzyme solution to each well.
-
Include control wells:
-
No-enzyme control: 20 µL vehicle + 60 µL Assay Buffer.
-
No-activator control: 20 µL vehicle + 60 µL PPP5C enzyme solution.
-
-
-
Pre-incubation:
-
Gently tap the plate to mix and pre-incubate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphatase reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Measurement:
-
For pNPP substrate: Stop the reaction by adding 50 µL of 1 M NaOH to each well. Read the absorbance at 405 nm using a microplate reader.
-
For DiFMUP substrate: The fluorescence can be read kinetically or as an endpoint measurement without a stop solution. Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/450 nm).
-
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the fold activation by dividing the signal from the this compound treated wells by the signal from the no-activator control.
-
Plot the fold activation as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Signaling Pathways
This compound activates PPP5C, which is a key regulator in multiple signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results. PPP5C is known to dephosphorylate and regulate a variety of substrates, impacting cellular processes such as the stress response, cell cycle control, and apoptosis.[4][5][6]
Key Signaling Interactions of PPP5C:
-
Stress Response: PPP5C can dephosphorylate and inactivate ASK1 (Apoptosis Signal-regulating Kinase 1), a key component of the JNK and p38 MAPK stress-activated pathways. This can lead to the inhibition of stress-induced apoptosis.[7]
-
DNA Damage Response: PPP5C interacts with and regulates key proteins in the DNA damage response, including ATM and DNA-PKcs.[7]
-
Nuclear Receptor Signaling: PPP5C is a component of steroid hormone receptor complexes and is involved in regulating their activity.[5]
-
Cell Cycle: PPP5C has been implicated in the regulation of the anaphase-promoting complex (APC).[7]
Diagram of this compound Mediated PPP5C Signaling:
Figure 2: Simplified signaling pathways modulated by this compound activation of PPP5C.
References
- 1. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. PPP5C (mouse) [phosphosite.org]
- 5. uniprot.org [uniprot.org]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: P5SA-2 for the Analysis of p-ASK1 Dephosphorylation via Western Blot
References
- 1. Phospho-ASK1 (Ser967) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress | The EMBO Journal [link.springer.com]
- 4. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for P5SA-2 Treatment in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5SA-2 is a small molecule activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in diverse cellular signaling pathways.[1] In the context of neurobiology, PP5 has been implicated in processes such as neuronal signaling and the dephosphorylation of proteins like the microtubule-associated protein tau, which is a key player in neurodegenerative disorders.[1] These application notes provide a comprehensive guide for researchers investigating the effects of this compound on neuronal cell lines, with a focus on the widely used SH-SY5Y human neuroblastoma cell line. The following protocols and recommendations are designed to serve as a starting point for exploring the neuroprotective or neuro-modulatory potential of this compound.
Mechanism of Action
This compound functions as an allosteric modulator of PP5, enhancing its phosphatase activity.[1] It is believed to bind to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5, leading to a conformational change that relieves the auto-inhibited state of the enzyme.[1] By activating PP5, this compound can influence the phosphorylation status of various downstream targets, thereby modulating signaling cascades critical for neuronal function and survival.
Data Presentation
Table 1: this compound Treatment Conditions for In Vitro Assays
| Parameter | Recommended Range | Notes |
| Cell Line | SH-SY5Y, PC12, primary cortical neurons | SH-SY5Y is a well-characterized and commonly used human neuroblastoma cell line.[2][3][4][5] |
| This compound Concentration | 1 µM - 100 µM | Based on in vitro enzymatic assays, activity is observed in this range.[1] A dose-response curve is recommended to determine the optimal concentration for cellular effects. |
| Incubation Time | 24 - 72 hours | Dependent on the specific assay (e.g., viability, apoptosis, neurite outgrowth). Time-course experiments are advised. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. Ensure the final DMSO concentration in the culture medium is ≤ 0.1% to avoid solvent toxicity. |
| Culture Conditions | 37°C, 5% CO2 | Standard mammalian cell culture conditions.[2] |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
A crucial step for studying neuronal-specific effects is the differentiation of SH-SY5Y cells into a more mature, neuron-like phenotype.[3][4][5]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)[2]
-
Differentiation Medium: DMEM/F-12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)[3][4]
-
Brain-Derived Neurotrophic Factor (BDNF) (optional, 50 ng/mL)[3]
-
Poly-D-lysine coated culture plates/flasks
Protocol:
-
Culture undifferentiated SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Passage cells when they reach 80-90% confluency.[2]
-
For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².
-
Allow cells to adhere for 24 hours in Growth Medium.
-
Aspirate the Growth Medium and replace it with Differentiation Medium. For enhanced differentiation, BDNF can be added.[3]
-
Incubate for 5-7 days, replacing the Differentiation Medium every 2-3 days.[4]
-
Visually confirm differentiation by observing neurite outgrowth.
This compound Treatment
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Remove the existing medium from the differentiated SH-SY5Y cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Protocol:
-
After the this compound treatment period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity)
Protocol:
-
Following this compound treatment, lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the caspase-3 activity to the total protein concentration.
Western Blot Analysis for Phospho-Tau
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-tau (e.g., AT8, PHF-1) and total tau overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the level of phospho-tau relative to total tau.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in neuronal cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Logical Relationship
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-SY5Y culturing [protocols.io]
- 3. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P5SA-2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5SA-2 is a selective, allosteric activator of the Serine/Threonine-protein phosphatase 5 (PP5), also known as protein phosphatase 5, catalytic subunit (PPP5C).[1] this compound enhances the catalytic activity of PPP5C by modulating its phosphatase domain.[1] Emerging research indicates that PPP5C is implicated in a variety of cellular processes, including cell cycle control, stress response, and apoptosis, making it a protein of interest in cancer biology.[2][3][4] Notably, PPP5C is overexpressed in several human cancers, and this overexpression is often correlated with increased cell proliferation and tumor progression.[5][6][7]
These application notes provide a comprehensive experimental framework for investigating the effects of this compound on cancer cells. Given the current scarcity of publicly available data specifically on this compound's effects in cancer, the experimental designs and expected outcomes outlined here are based on the known functions of its target, PPP5C. The protocols provided are for key assays to elucidate the role of PPP5C activation by this compound in cancer cell proliferation, apoptosis, and cell cycle progression.
This compound: Mechanism of Action
This compound functions as a selective allosteric activator of PPP5C. It has been shown to increase the activity of PPP5C by 3.2-fold at a concentration of 100 μM, with an apparent affinity constant (Ka) of 7.8 μM.[1] By activating PPP5C, this compound is expected to influence downstream signaling pathways regulated by this phosphatase.
PPP5C in Cancer Signaling
PPP5C has been demonstrated to play a significant role in cancer by regulating key signaling pathways involved in cell proliferation and survival. Knockdown of PPP5C in prostate cancer cells has been shown to increase the phosphorylation of JNK and ERK1/2, leading to inhibited cell proliferation, G0/G1 cell cycle arrest, and increased apoptosis.[8][9][10] Therefore, it is hypothesized that activation of PPP5C by this compound will have the opposite effects, potentially promoting cancer cell growth and survival.
Hypothesized Signaling Pathway of PPP5C Activation by this compound in Cancer Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of protein phosphatase 5 (PPP5C) suppresses the growth of leukemic cell line U937 | Cellular and Molecular Biology [cellmolbiol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MiR-520a-5p/PPP5C regulation pattern is identified as the key to gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PPP5C promotes cell proliferation and survival in human prostate cancer by regulating of the JNK and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability and Use of P5SA-2 in Experimental Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction: P5SA-2 is a selective, allosteric small-molecule activator of Protein Phosphatase 5 (PP5).[1][2] PP5 is a crucial serine/threonine phosphatase that modulates a diverse set of cellular signaling pathways, including those involving protein kinases and the tau protein, making it a target in cancer and neurodegenerative disease research.[2][3] this compound enhances PP5's catalytic activity by binding to its phosphatase domain and relieving an auto-inhibited state.[2][3] The stability and solubility of this compound in various experimental buffers are critical for obtaining reliable and reproducible results. This document provides a summary of known successful buffer conditions and detailed protocols for its use and characterization.
Data Presentation: this compound in Established Experimental Buffers
The following table summarizes buffer compositions in which this compound has been successfully used for specific applications, according to published literature. These provide a validated starting point for experimental design.
| Application | Buffer Component | Concentration | pH | Other Additives | Temperature | Max this compound Conc. | Reference |
| NMR Spectroscopy | Potassium Phosphate (B84403) (KH₂PO₄) | 4 mM | 7.4 | 1%-5% d6-DMSO | 20°C | Not specified | [3] |
| Sodium Phosphate (Na₂HPO₄) | 16 mM | [3] | |||||
| Sodium Chloride (NaCl) | 120 mM | [3] | |||||
| Phosphatase Assay | HEPES/KOH | 40 mM | 7.5 | 1 mM DTT | 20°C | 140 µM | [3] |
| Potassium Chloride (KCl) | 20 mM | [3] | |||||
| Manganese Chloride (MnCl₂) | 5 mM | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric activator of PP5. It binds to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains, which induces a conformational change. This change alleviates the auto-inhibition of the phosphatase domain, leading to a significant increase in its catalytic activity towards its substrates.
Caption: Mechanism of this compound activating PP5 to dephosphorylate a substrate.
Experimental Protocols
Protocol 1: PP5 Phosphatase Activity Assay
This protocol is used to measure the effect of this compound on the catalytic activity of PP5 using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PP5 enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5
-
Substrate: 60 mM p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the complete Assay Buffer and equilibrate all reagents to 20°C.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1-2 µL of this compound stock solution (or DMSO for control) to the appropriate wells to achieve final concentrations ranging from 1 µM to 140 µM.
-
Add 20 µL of PP5 enzyme (diluted in Assay Buffer to a final concentration of 50-500 nM) to each well.
-
Incubate the plate for 10 minutes at 20°C to allow this compound to bind to PP5.
-
To initiate the reaction, add 20 µL of 60 mM pNPP substrate to each well.
-
Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve. The activation of PP5 is determined by comparing the reaction rates in the presence and absence of this compound.
Protocol 2: Sample Preparation for NMR Spectroscopy
This protocol describes the preparation of a this compound sample for Nuclear Magnetic Resonance (NMR) spectroscopy to study its interaction with PP5.[3]
Materials:
-
This compound
-
NMR Buffer: 4 mM KH₂PO₄, 16 mM Na₂HPO₄, 120 mM NaCl, pH 7.4, prepared in 99.9% D₂O
-
d6-DMSO (Deuterated DMSO)
-
Purified PPH-5 (the nematode homolog of PP5) or human PP5
-
NMR tubes
Procedure:
-
Dissolve this compound in d6-DMSO to create a concentrated stock solution.
-
Dilute the this compound stock into the NMR Buffer to the desired final concentration. The final d6-DMSO concentration should be between 1% and 5% to ensure solubility and provide a lock signal.
-
Transfer the solution to an NMR tube.
-
Record a 1D ¹H or relaxation-edited NMR spectrum of this compound alone. This serves as the reference spectrum.
-
To observe binding, add a small volume of concentrated PP5 protein (e.g., to a final concentration of 10 µM) to the NMR tube containing this compound.[3]
-
Gently mix and acquire another spectrum under the same conditions.
-
Binding is indicated by the disappearance or significant broadening of this compound peaks due to the increased tumbling time of the this compound/protein complex.[3]
Workflow for Assessing this compound Stability in a Novel Buffer
When using a new buffer system, it is crucial to first assess the solubility and stability of this compound. The following workflow provides a logical approach to this validation.
Caption: Workflow for validating this compound stability in a new buffer system.
References
MedChemExpress P5SA-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Product Overview
P5SA-2 is a selective allosteric activator of the Serine/Threonine-protein phosphatase 5 (PPP5C, also known as PP5).[1] It exerts its effects by modulating the phosphatase domain of PPP5C, leading to a significant increase in its enzymatic activity.[1] this compound has been identified as a valuable tool for investigating the roles of PPP5C in various cellular processes and is being explored for its therapeutic potential in cancer and Alzheimer's disease research.[1]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Target | PPP5C (Serine/Threonine-protein phosphatase 5) | - | [1] |
| Mechanism of Action | Selective Allosteric Activator | Modulates the phosphatase domain | [1] |
| Activity Increase | 3.2-fold | At 100 µM concentration | [1] |
| Apparent Affinity Constant (Kd) | 7.8 µM | - | [1] |
| Potential Research Areas | Cancer, Alzheimer's Disease | - | [1] |
Mechanism of Action
This compound functions as an allosteric modulator of PPP5C. The phosphatase is typically maintained in an auto-inhibited state through the interaction of its N-terminal tetratricopeptide repeat (TPR) domain and its C-terminal phosphatase domain.[2] this compound is proposed to bind to a pocket at the interface of the phosphatase and TPR domains. This binding induces a conformational change that relaxes the auto-inhibited state, thereby enhancing the phosphatase's catalytic activity.[2] This mechanism is distinct from other PPP5C activators, such as arachidonic acid, which are known to bind to the TPR domain.
Figure 1: Activation of PPP5C by this compound.
Experimental Protocols
In Vitro PPP5C Activity Assay
This protocol is designed to measure the direct effect of this compound on the enzymatic activity of purified PPP5C using a synthetic phosphopeptide substrate.
Materials:
-
Recombinant human PPP5C
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in phosphatase assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Enzyme preparation: Dilute the recombinant PPP5C in ice-cold phosphatase assay buffer to the desired working concentration.
-
Assay setup: In a 96-well plate, add 20 µL of each this compound dilution or DMSO control.
-
Enzyme addition: Add 20 µL of the diluted PPP5C to each well.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow this compound to bind to the enzyme.
-
Substrate addition: Add 20 µL of the phosphopeptide substrate to each well to initiate the reaction.
-
Kinetic measurement: Immediately place the plate in a microplate reader and measure the absorbance (for pNPP) or fluorescence (for DiFMUP) at regular intervals (e.g., every minute for 30 minutes) at the appropriate wavelength.
-
Data analysis: Calculate the initial reaction rates (V₀) from the linear portion of the progress curves. Plot the fold-increase in activity relative to the DMSO control against the this compound concentration.
Figure 2: In Vitro PPP5C Activity Assay Workflow.
Western Blot Analysis of PPP5C-Mediated Dephosphorylation
This protocol allows for the investigation of this compound's effect on the phosphorylation status of a known PPP5C substrate in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated substrate of interest
-
Primary antibody against the total protein of the substrate
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell culture and treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time period.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and reprobing: The membrane can be stripped and reprobed with antibodies against the total substrate protein and a loading control to ensure equal protein loading.
-
Densitometry analysis: Quantify the band intensities to determine the change in phosphorylation status.
Cell Viability/Proliferation Assay
This protocol assesses the impact of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Addition of viability reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation with reagent: Incubate the plate for the time specified in the reagent protocol.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound to determine the EC₅₀ or IC₅₀ value.
Figure 3: Cell Viability Assay Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no PPP5C activation in vitro | Inactive enzyme | Ensure proper storage and handling of recombinant PPP5C. Test enzyme activity with a known activator. |
| Incorrect buffer conditions | Optimize assay buffer components (e.g., pH, metal ions, reducing agents). | |
| This compound degradation | Prepare fresh dilutions of this compound for each experiment. | |
| No change in substrate phosphorylation in cells | Cell line does not express the target substrate | Confirm substrate expression by Western blot. |
| This compound is not cell-permeable | This may need to be experimentally determined. Consider using a positive control compound with known cell permeability. | |
| Incorrect treatment time or concentration | Perform a time-course and dose-response experiment. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Non-specific antibody binding | Optimize primary and secondary antibody concentrations. | |
| Inconsistent results in cell viability assays | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells or fill them with sterile PBS. | |
| DMSO toxicity | Ensure the final DMSO concentration is low and consistent across all wells. |
References
P5SA-2: Application Notes and Protocols for In Vivo Administration
For research, scientific, and drug development professionals.
Disclaimer
The following application notes and protocols for the in vivo administration of P5SA-2 are provided for guidance purposes only. To date, there are no publicly available studies detailing the direct in vivo administration of this compound. The information presented here is extrapolated from in vitro studies of this compound, in vivo studies of a chimeric molecule containing a this compound derivative, and general protocols for the in vivo administration of small molecule phosphatase activators. Researchers must conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage for their specific animal models and experimental goals.
Introduction
This compound is a selective, allosteric activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in a variety of cellular processes. By modulating the phosphatase domain of PP5, this compound enhances its enzymatic activity.[1] Due to the role of PP5 in cellular signaling pathways implicated in various diseases, this compound holds potential as a research tool and a starting point for drug development, particularly in the fields of oncology and neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Source |
| Mechanism of Action | Allosteric Activator of PPP5C | [1] |
| Target Domain | Phosphatase Domain | [1] |
| Fold Activation of PPP5C | 3.2-fold at 100 µM | [1] |
| Apparent Affinity Constant (Kapp) | 7.8 µM | [1] |
Signaling Pathway of PP5
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic phosphatase domain. Its activity is autoinhibited by an interaction between the TPR domain and the C-terminal alpha-J helix. Activation of PP5 can occur through the binding of co-chaperones like Hsp90 to the TPR domain, which relieves this autoinhibition. This compound acts as an allosteric activator by binding to the phosphatase domain, which is thought to induce a conformational change that mimics the activated state, leading to increased dephosphorylation of substrate proteins.
Caption: PP5 Signaling Pathway Activation.
Experimental Protocols
The following protocols are hypothetical and based on common practices for small molecule administration in preclinical research.
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to small animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Solubilization:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution. For example, create a 10 mg/mL stock solution.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
While vortexing the vehicle solution, slowly add the this compound stock solution to reach the desired final concentration.
-
For example, to prepare a 1 mg/mL final solution, add 1 part of the 10 mg/mL this compound stock solution to 9 parts of the vehicle.
-
Continue vortexing for 5-10 minutes to ensure a homogenous suspension.
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Storage:
-
Prepare the formulation fresh on the day of administration.
-
If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
Objective: To administer the formulated this compound to mice via intraperitoneal injection. This route is suggested based on a study involving a this compound derivative.
Materials:
-
This compound formulation
-
Experimental mice (e.g., nude mice for xenograft studies)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal handling and restraint devices
Protocol:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Weigh each mouse to determine the correct volume of the this compound formulation to inject.
-
-
Dosing:
-
Based on a preliminary dose-finding study (not yet conducted for this compound), determine the appropriate dose (e.g., in mg/kg).
-
Calculate the volume to be injected for each mouse. For example, for a 10 mg/kg dose and a 1 mg/mL formulation, a 20 g mouse would receive 0.2 mL.
-
-
Injection Procedure:
-
Properly restrain the mouse.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, ensuring it does not penetrate any internal organs.
-
Gently aspirate to check for the absence of fluid (e.g., blood or urine), which would indicate incorrect placement.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
A study involving a this compound derivative administered the compound daily for 21 days.[2] A similar dosing schedule could be considered as a starting point.
-
Experimental Workflow for a Hypothetical In Vivo Study
The following diagram illustrates a logical workflow for a preclinical study evaluating the efficacy of this compound in a cancer xenograft model.
References
Application Note: P5SA-2 for High-Throughput Screening Assays Targeting Protein Phosphatase 5 (PPP5C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PPP5C) is a serine/threonine phosphatase implicated in a variety of cellular processes, including stress signaling, cell cycle regulation, and neuronal function.[1][2] Its dysregulation has been linked to diseases such as cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention.[1][3][4] P5SA-2 is a selective, allosteric activator of PPP5C.[5] It functions by binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains, which alleviates the auto-inhibited state of the enzyme and enhances its catalytic activity.[6] This application note provides detailed protocols and data for the use of this compound in high-throughput screening (HTS) assays designed to identify novel modulators of PPP5C activity or to investigate PPP5C-mediated signaling pathways.
Mechanism of Action of this compound
This compound acts as an allosteric activator of PPP5C. In its basal state, PPP5C is held in an auto-inhibited conformation. This compound binds to a specific pocket on the phosphatase domain, inducing a conformational change that releases this auto-inhibition and increases the accessibility of the active site to substrates.[6] This activation is independent of the canonical activation by arachidonic acid or interaction with Hsp90.
Data Presentation
This compound Activation of PPP5C
| Parameter | Value | Reference |
| Fold Activation (at 100 µM) | 3.2-fold | [5] |
| Apparent Affinity Constant (Kd) | 7.8 µM | [5] |
Kinetic Parameters of Wild-Type PPP5C
The following table provides baseline kinetic parameters for wild-type PPP5C with a peptide substrate. These values can be used as a reference when assessing the effect of this compound or other modulators.
| Substrate | Km | kcat | Reference |
| Phosphopeptide | 133.4 ± 10.5 µM | 9.9 ± 0.4 s-1 | [7] |
Signaling Pathways Involving PPP5C
PPP5C in Cancer Signaling
PPP5C has been shown to regulate key signaling pathways in cancer, including the JNK and ERK1/2 pathways, which are involved in cell proliferation, apoptosis, and survival.
PPP5C in Alzheimer's Disease
In the context of Alzheimer's disease, PPP5C is involved in the dephosphorylation of the microtubule-associated protein Tau. Hyperphosphorylation of Tau is a hallmark of the disease, leading to the formation of neurofibrillary tangles. PPP5C has also been shown to protect neurons from amyloid-beta toxicity.[2]
Experimental Protocols
The following protocols describe a fluorescence-based HTS assay to identify modulators of PPP5C activity using this compound as a reference activator. This assay is based on the dephosphorylation of a fluorogenic substrate, 3-O-methylfluorescein phosphate (B84403) (OMFP), which results in a measurable increase in fluorescence intensity.[7]
Experimental Workflow
Reagents and Materials
-
PPP5C Enzyme: Recombinant human PPP5C
-
This compound: Stock solution in DMSO
-
OMFP Substrate: 3-O-methylfluorescein phosphate
-
Assay Buffer: 40 mM HEPES (pH 7.0), 0.13 mg/mL BSA, 0.013% Triton-X100, 1.3 mM DTT, 1.3 mM Sodium Ascorbate, 0.13 mM MnCl2[8]
-
Test Compounds: Library of small molecules in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Assay Protocol
-
Compound Plating:
-
Dispense 1 µL of test compounds (at desired concentration, e.g., 10 mM in DMSO for a final assay concentration of 10 µM) into the wells of a 384-well plate.
-
For controls, dispense 1 µL of DMSO (vehicle control), this compound (positive control for activation, e.g., 100 µM final concentration), and a known inhibitor like okadaic acid (positive control for inhibition).
-
-
Enzyme Addition:
-
Prepare a working solution of PPP5C in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (a starting point could be in the low nanomolar range).[7]
-
Add 50 µL of the PPP5C solution to each well of the assay plate.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of OMFP substrate in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate to be sensitive to both activators and inhibitors.[7]
-
Add 50 µL of the OMFP solution to each well to initiate the reaction. The final assay volume will be 101 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~525 nm.[7]
-
-
Data Analysis:
-
Percent Inhibition:
Where:
-
Signal_compound is the fluorescence in the presence of the test compound.
-
Signal_min is the fluorescence of the negative control (e.g., buffer only).
-
Signal_max is the fluorescence of the vehicle control (DMSO).
-
-
Percent Activation:
Where:
-
Signal_P5SA2 is the fluorescence in the presence of the positive activator control (this compound).
-
-
Conclusion
This compound is a valuable tool for researchers studying PPP5C. Its well-characterized activating properties make it an ideal positive control for HTS campaigns aimed at discovering novel PPP5C modulators. The provided protocols and data serve as a comprehensive guide for the implementation of robust and reliable HTS assays for this important therapeutic target. The adaptability of these assays allows for their use in both academic and industrial drug discovery settings.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Co-immunoprecipitation with P5SA-2 to Investigate Protein Phosphatase 5 (PPP5C) Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions by isolating a specific protein (the "bait") along with its bound interaction partners (the "prey") from a cell lysate.[1][2] This method is invaluable for exploring how cellular conditions or therapeutic agents affect protein complexes.[1][3] These notes provide a detailed protocol for performing Co-IP in conjunction with P5SA-2, a small molecule activator of Serine/Threonine-Protein Phosphatase 5 (PPP5C). PPP5C (also known as PP5) is implicated in a wide array of cellular processes, including stress signaling, cell cycle control, and DNA damage repair.[4][5] By using this compound, researchers can investigate how the activation of PPP5C influences its association with known or novel binding partners, offering insights into its regulatory mechanisms.
This compound Mechanism of Action: this compound is a selective, allosteric activator of PPP5C.[6] PPP5C is typically maintained in a state of low basal activity due to an auto-inhibitory mechanism, where its N-terminal Tetratricopeptide Repeat (TPR) domain interacts with its C-terminal catalytic domain, restricting substrate access.[7][8] this compound binds to a pocket within the phosphatase domain, inducing a conformational change that relaxes this auto-inhibition and enhances catalytic activity.[7][9] This activation occurs without significantly disrupting the interaction between the PPP5C TPR domain and its well-known binding partner, Hsp90.[9]
Figure 1: Mechanism of this compound activation of PPP5C.
Data Presentation
The following table summarizes the known quantitative effects of this compound on PPP5C activity. This data is critical for determining the appropriate concentration range for cell treatment.
| Compound | Target | Effect | Apparent Affinity Constant (Kapp) | Fold Activation (at 100 µM) | Reference |
| This compound | PPP5C | Selective Allosteric Activator | 7.8 µM | 3.2-fold | [6] |
Experimental Workflow
The Co-IP procedure involves several key stages, from sample preparation to final analysis. It is crucial to include a vehicle-treated control to accurately assess the specific effects of this compound on protein-protein interactions.
Figure 2: General experimental workflow for Co-IP with this compound treatment.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be required for specific protein complexes.
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing the bait and prey proteins.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: Solvent used for this compound (e.g., DMSO).
-
Primary Antibodies:
-
IP-validated antibody against the "bait" protein (e.g., anti-PPP5C).
-
Antibody against the "prey" protein for Western blot detection.
-
Isotype-matched control IgG (e.g., Rabbit IgG, Mouse IgG).
-
-
Beads: Protein A/G Agarose or Magnetic Beads.[10]
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline): Ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or other mild detergent).[11] Crucially, add freshly before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
-
Wash Buffer: Co-IP Lysis Buffer or a buffer with adjusted salt/detergent concentration.
-
Elution Buffer: 1x SDS-PAGE Sample Buffer (Laemmli buffer) for Western blot analysis.
-
Procedure
1. Cell Culture and this compound Treatment
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 µM) for a predetermined duration (e.g., 1-4 hours).
-
In parallel, treat a control plate with an equivalent volume of the vehicle (e.g., DMSO).
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
3. Lysate Pre-Clearing (Recommended)
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1-2 mg of protein lysate.[2]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant, avoiding the bead pellet. This is the pre-cleared lysate.
4. Immunoprecipitation
-
To separate tubes, add 1-2 mg of pre-cleared lysate from both the this compound treated and vehicle-treated samples.
-
Add the appropriate amount of the primary "bait" antibody (e.g., anti-PPP5C, typically 1-4 µg) to each tube.
-
For a negative control, add an equivalent amount of isotype-matched control IgG to a separate tube of lysate.[2]
-
Incubate overnight at 4°C with gentle rotation.
5. Immune Complex Capture
-
Add 40-50 µL of Protein A/G bead slurry to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
6. Washing
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash cycle 3-4 times to thoroughly remove non-specifically bound proteins.[10]
7. Elution
-
After the final wash, remove all supernatant.
-
Add 40-50 µL of 1x SDS-PAGE Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for analysis.
-
Centrifuge the tubes and collect the supernatant, which contains the immunoprecipitated proteins.
8. Analysis by Western Blot
-
Load the eluted samples, along with an "input" control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the "bait" protein (to confirm successful IP) and the suspected "prey" protein(s) (to test for interaction).
-
Compare the band intensity of the prey protein between the vehicle-treated and this compound-treated samples to determine if PPP5C activation alters the interaction.
PPP5C in Cellular Signaling
PPP5C is a key regulator in multiple signaling pathways, often acting to dephosphorylate and thereby modulate the activity of kinases and other signaling molecules.[4][12] One prominent example is its role in the stress-response pathway involving Apoptosis Signal-regulating Kinase 1 (ASK1).[5] Under oxidative stress, ASK1 becomes activated through autophosphorylation. PPP5C can dephosphorylate and inactivate ASK1, thus acting as a negative regulator of this pro-apoptotic pathway.[5] Treatment with this compound would be expected to enhance this negative regulation.
Figure 3: PPP5C as a negative regulator in the ASK1 stress signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No "prey" protein detected | - Interaction is weak, transient, or does not occur under experimental conditions.- Interaction is disrupted by the this compound treatment.- Lysis/wash buffers are too stringent. | - Consider in-vivo crosslinking to stabilize weak interactions.[13]- Confirm results with an alternative method (e.g., pull-down assay).[14]- Reduce detergent/salt concentration in buffers; perform washes at 4°C.[2] |
| High Background / Non-specific Binding | - Insufficient pre-clearing of the lysate.- Antibody concentration is too high.- Inadequate washing. | - Always include the pre-clearing step.[2]- Titrate the antibody to find the optimal concentration.- Increase the number of wash steps or the stringency of the wash buffer.[13] |
| "Bait" protein not immunoprecipitated | - Antibody is not suitable for IP.- Protein is not expressed or is in an insoluble fraction.- Antibody epitope is masked. | - Use an antibody specifically validated for IP.- Check for bait protein expression in the input lysate via Western blot.- Try a different antibody targeting a different epitope. |
| Heavy/Light chains obscure protein of interest | - The eluted IP antibody heavy (~50 kDa) or light (~25 kDa) chains co-migrate with the protein of interest.[3] | - Use an IP/Co-IP kit with antibodies covalently linked to the beads.[1]- Use a secondary antibody for Western blotting that is "light-chain specific" if your protein is near 50 kDa.[3] |
| Inconsistent results between treated & vehicle | - this compound degradation or poor cell permeability.- Off-target effects of the compound or solvent. | - Prepare fresh this compound solutions for each experiment.- Run a dose-response and time-course experiment to find optimal treatment conditions.- Ensure the final concentration of the vehicle (e.g., DMSO) is low (<0.1%) and consistent across all samples. |
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uniprot.org [uniprot.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. PPP5C - Wikipedia [en.wikipedia.org]
- 13. proteinguru.com [proteinguru.com]
- 14. sinobiological.com [sinobiological.com]
Application Notes and Protocols for P5SA-2 in Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5SA-2 is a selective, allosteric activator of the serine/threonine-protein phosphatase 5 (PPP5C, also known as PP5).[1][2][3] It functions by binding to the phosphatase domain of PPP5C, which leads to a conformational change that relieves the auto-inhibited state of the enzyme and enhances its catalytic activity.[2][3] This activation is independent of the N-terminal tetratricopeptide repeat (TPR) domain, a region known to mediate interactions with chaperone proteins like Hsp90.[2][4] The ability of this compound to specifically modulate the activity of PPP5C makes it a valuable tool for investigating the dynamic interactions between PPP5C and its various substrate proteins and regulatory partners.
These application notes provide detailed protocols for utilizing this compound to study PPP5C-protein interactions in various experimental settings.
Key Applications
-
Investigating the impact of PPP5C activation on its interaction with known or putative substrates.
-
Elucidating the role of PPP5C phosphatase activity in the assembly and disassembly of protein complexes.
-
Screening for and characterizing novel PPP5C interacting proteins whose association is dependent on the catalytic state of the phosphatase.
-
Validating PPP5C substrates in cell-based models.
Data Presentation
Table 1: Quantitative Parameters of this compound
| Parameter | Value | Reference |
| Target | Protein Phosphatase 5 (PPP5C/PP5) | [1] |
| Mechanism of Action | Allosteric Activator | [2][3] |
| Binding Site | Phosphatase Domain | [2][3] |
| Fold Activation of PPP5C (at 100 µM) | 3.2-fold | [1] |
| Apparent Affinity Constant (Ka) | 7.8 µM | [1] |
Table 2: Known and Potential Interacting Proteins of PPP5C
| Interacting Protein | Function/Pathway | Reference |
| Hsp90 | Chaperone, protein folding | [5] |
| Glucocorticoid Receptor (GR) | Steroid hormone signaling | [5] |
| Apoptosis signal-regulating kinase 1 (ASK1) | Stress response, apoptosis | [6] |
| Raf-1 | MAP kinase signaling | [6] |
| Ataxia-telangiectasia mutated (ATM) kinase | DNA damage response | [6] |
| ATM and Rad3-related (ATR) kinase | DNA damage response | [6] |
| Gα12/Gα13 | G-protein signaling | [7] |
| Rac | Small GTPase, cell motility | [7] |
| Cdc37 | Co-chaperone for kinases | [6] |
| Tau (MAPT) | Microtubule-associated protein | [3] |
Experimental Protocols
Protocol 1: In Vitro Pull-Down Assay to Assess the Effect of this compound on PPP5C-Substrate Interaction
This protocol is designed to determine if the activation of PPP5C by this compound influences its direct binding to a known or putative substrate.
Materials:
-
Recombinant purified PPP5C
-
Recombinant purified substrate protein (e.g., with a GST-tag)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Glutathione-agarose beads
-
Pull-down buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, supplemented with protease inhibitors)
-
Wash buffer (Pull-down buffer with 300 mM NaCl)
-
SDS-PAGE loading buffer
Procedure:
-
Immobilize the Substrate:
-
Incubate 20 µg of GST-tagged substrate protein with 50 µL of glutathione-agarose beads in 500 µL of pull-down buffer for 1 hour at 4°C with gentle rotation.
-
Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.
-
Wash the beads three times with 1 mL of pull-down buffer.
-
-
Binding Reaction:
-
Prepare three reaction tubes:
-
Tube 1 (this compound): Resuspend the beads in 500 µL of pull-down buffer containing 10 µg of purified PPP5C and 100 µM this compound.
-
Tube 2 (Vehicle): Resuspend the beads in 500 µL of pull-down buffer containing 10 µg of purified PPP5C and an equivalent volume of DMSO.
-
Tube 3 (Control): Resuspend beads with GST alone in 500 µL of pull-down buffer containing 10 µg of purified PPP5C.
-
-
Incubate all tubes for 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50 µL of SDS-PAGE loading buffer and boil for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the presence of PPP5C by Western blotting using an anti-PPP5C antibody.
-
Expected Results: Changes in the amount of co-precipitated PPP5C in the presence of this compound compared to the vehicle control will indicate whether the activation state of PPP5C affects its binding to the substrate.
Caption: In Vitro Pull-Down Assay Workflow.
Protocol 2: Co-Immunoprecipitation (Co-IP) from Cell Lysates to Study Endogenous Interactions
This protocol investigates how activating PPP5C with this compound affects its interaction with an endogenous binding partner in a cellular context.
Materials:
-
Cultured cells expressing the proteins of interest
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (either PPP5C or its interacting partner)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (Co-IP Lysis Buffer)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with an effective concentration of this compound (e.g., 10-50 µM) for a predetermined time (e.g., 1-4 hours).
-
Treat a control set of cells with an equivalent volume of DMSO.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with the primary antibody (or control IgG) for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using Elution Buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting for the presence of the "prey" protein.
-
Expected Results: A difference in the amount of the co-immunoprecipitated prey protein between the this compound-treated and vehicle-treated samples suggests that the activation of PPP5C modulates the protein-protein interaction.
Caption: Co-Immunoprecipitation Workflow.
Protocol 3: In Vitro Phosphatase Assay to Monitor Substrate Dephosphorylation
This protocol measures the direct effect of this compound on the dephosphorylation of a specific substrate by PPP5C.
Materials:
-
Recombinant purified PPP5C
-
Phosphorylated substrate protein
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl2, 1 mM DTT)
-
Malachite green phosphatase assay kit or phospho-specific antibodies
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing phosphatase assay buffer, a fixed amount of phosphorylated substrate, and either varying concentrations of this compound or a DMSO control.
-
Initiate the reaction by adding a fixed amount of PPP5C to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Detection:
-
Method A (Malachite Green): Stop the reaction and measure the released inorganic phosphate (B84403) according to the manufacturer's instructions for the malachite green assay kit.
-
Method B (Western Blot): Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the dephosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Expected Results: An increase in substrate dephosphorylation (increased phosphate release or decreased phospho-signal) in the presence of this compound will confirm its activating effect on PPP5C towards the specific substrate.
Caption: In Vitro Phosphatase Assay Workflow.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where PPP5C activation by this compound can be studied. In this example, PPP5C dephosphorylates and inactivates a pro-apoptotic kinase (e.g., ASK1), thereby promoting cell survival.
Caption: PPP5C in a Pro-Survival Pathway.
References
- 1. uniprot.org [uniprot.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PPP5C (mouse) [phosphosite.org]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPP5C promotes cell proliferation and survival in human prostate cancer by regulating of the JNK and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Long-Term Storage and Stability of P5SA-2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines and protocols for the long-term storage and handling of stock solutions of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C).[1] Proper storage is critical for maintaining the compound's integrity and ensuring the validity and reproducibility of experimental results. This note includes recommended storage conditions, a comprehensive protocol for conducting long-term stability studies, and an overview of the this compound mechanism of action.
Introduction to this compound
This compound is a small molecule activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in diverse cellular signaling pathways.[2][3] PP5 regulates numerous cellular factors, including protein kinases and the tau protein, making it a target for research in neurodegenerative disorders and cancer.[2][3] this compound functions by binding to an allosteric site at the interface of the regulatory tetratricopeptide repeat (TPR) domain and the phosphatase domain of PP5. This interaction alleviates the auto-inhibited state of the enzyme, leading to its activation.[2] Given its role in modulating critical signaling cascades, ensuring the stability and purity of this compound stock solutions is paramount for accurate research.
Recommended Storage Conditions
Adherence to proper storage conditions is essential to prevent degradation and maintain the potency of this compound. The following table summarizes the recommended conditions for both solid compound and prepared stock solutions.
| Form | Solvent | Storage Temperature | Recommended Maximum Duration | Key Handling Notes |
| Solid (Powder) | N/A | -20°C | 3 years[4] | Store in a dry, dark environment. Keep container tightly sealed.[5] |
| 4°C | 2 years[4] | Suitable for shorter-term storage. | ||
| Stock Solution | Anhydrous DMSO | -80°C | 6 months[4] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
| -20°C | 1 month[4] | For shorter-term use. Re-qualification is advised if stored longer.[4] | ||
| Aqueous Buffer | -80°C | ≤ 1 month | Stability in aqueous solutions is lower; prepare fresh or store for very short periods. |
General Handling Best Practices:
-
Avoid Freeze-Thaw Cycles: Repeated temperature fluctuations can degrade the compound. Aliquoting stock solutions into single-use volumes is highly recommended.[4][5]
-
Use High-Purity Solvents: Utilize anhydrous or sterile, high-purity solvents to prepare solutions. Water content in solvents like DMSO can compromise compound stability.[6]
-
Protect from Light: Store both solid and solution forms in light-protecting containers (e.g., amber vials).
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, and preparation date.[7]
Protocol: Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a standard procedure to empirically determine the stability of this compound stock solutions under various storage conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can quantify the parent compound and detect potential degradation products.[8]
Objective
To evaluate the chemical stability of a this compound stock solution (e.g., 10 mM in DMSO) over a period of 12 months at different storage temperatures.
Materials
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Amber glass or polypropylene (B1209903) cryovials
-
Calibrated analytical balance and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Controlled temperature storage units (-80°C, -20°C, 4°C, and 25°C)
Experimental Workflow
Caption: Experimental workflow for assessing this compound stock solution stability.
Procedure
-
Preparation of Stock Solution (Time=0):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve it in anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM). Ensure complete dissolution.
-
This initial solution serves as the Time 0 (T0) reference standard .
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into multiple single-use aliquots in appropriately labeled vials.
-
Distribute the aliquots for storage under the conditions outlined in the table below.
-
-
Stability Study Design:
| Storage Temperature | Time Points for Analysis |
| -80°C | 0, 3, 6, 12 months |
| -20°C | 0, 1, 3, 6, 12 months |
| 4°C | 0, 1, 3, 6 months |
| 25°C (Accelerated) | 0, 1, 3 months |
-
Sample Analysis by HPLC:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Analyze the T0 reference standard in the same run as the stored samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system. Use a stability-indicating method capable of separating this compound from any potential degradation products.
-
Record the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the purity or remaining percentage of this compound in the stored samples relative to the freshly prepared T0 standard.
-
% Remaining this compound = (Peak Area of Stored Sample / Peak Area of T0 Sample) x 100
-
A compound is generally considered stable if the remaining percentage is within an acceptable limit (e.g., ≥95%).
-
This compound Mechanism of Action
This compound exerts its effect by allosterically activating PP5, which in turn dephosphorylates and regulates downstream targets. One key pathway involves the deactivation of stress-activated protein kinases. For instance, PP5 can dephosphorylate and inactivate Apoptosis Signal-regulating Kinase 1 (ASK1), a critical component of the JNK and p38 MAP kinase signaling pathways.[9] By activating PP5, this compound can suppress these stress-response pathways.
Caption: this compound activates PP5, leading to the dephosphorylation of ASK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 6. researchgate.net [researchgate.net]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting P5SA-2 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling P5SA-2, with a focus on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule allosteric activator of Protein Phosphatase 5 (PP5/PPP5C).[1][2] PP5 is a serine/threonine phosphatase that regulates numerous cellular signaling pathways.[3][4] In its inactive state, PP5 is auto-inhibited by its N-terminal tetratricopeptide repeat (TPR) domain, which blocks substrate access to the C-terminal catalytic domain.[3][5] this compound binds to a pocket at the interface between the TPR and phosphatase domains, inducing a conformational change that relieves this auto-inhibition and activates the enzyme.[2][5] This activation mechanism is independent of the natural chaperone activators like Hsp90.[5]
Q2: My this compound is not dissolving in my aqueous buffer. What is the recommended procedure?
A2: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobic nature. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock into your aqueous experimental buffer. This "spring-and-parachute" approach helps achieve the desired final concentration while minimizing precipitation.
Q3: What is the recommended solvent for creating a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.[6][7] this compound is highly soluble in DMSO, allowing for the creation of a high-concentration stock that can be diluted to working concentrations. For experiments sensitive to DMSO, other organic solvents like dimethylformamide (DMF) or ethanol (B145695) may be considered, but their compatibility with your specific assay must be validated.
Q4: What is the maximum recommended final concentration of DMSO in my experiment?
A4: The final concentration of DMSO should be kept as low as possible to avoid off-target effects on your biological system. For most cell-based assays, a final DMSO concentration of less than 1% (v/v) is recommended, with many protocols aiming for 0.5% or lower.[8] Always run a vehicle control (buffer with the same final DMSO concentration but without this compound) to account for any effects of the solvent itself.
Q5: I see a precipitate forming after diluting my this compound DMSO stock into the aqueous buffer. What should I do?
A5: Precipitation upon dilution indicates that the aqueous solubility limit of this compound has been exceeded. To resolve this:
-
Reduce the Final Concentration: Your target concentration may be too high for the chosen buffer system. Try diluting to a lower final concentration.
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. Never add the aqueous buffer to the DMSO stock, as this will cause the compound to crash out of solution immediately.
-
Use Sonication: Brief sonication after dilution can help break up small aggregates and improve dissolution.
-
Review Buffer Composition: Components in your buffer could be affecting solubility. If possible, test solubility in a simpler buffer (e.g., PBS or HEPES).
Q6: Can I use heating to help dissolve this compound?
A6: Gentle heating can be used as a last resort but should be approached with caution, as excessive heat can degrade the compound. If you attempt this, warm the solution gently (e.g., to 37°C) for a short period while stirring. Avoid aggressive heating.
Q7: How should I store this compound as a solid and in solution?
A7:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C as recommended by the supplier.
-
Stock Solutions: DMSO stock solutions are generally stable for extended periods when stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[9]
-
Aqueous Solutions: Working solutions of this compound in aqueous buffers are much less stable and should be prepared fresh for each experiment. Do not store aqueous solutions for long periods.
Data Summary
Table 1: this compound Properties and Key Experimental Values
| Property | Value / Information | Source |
| Target | Protein Phosphatase 5 (PP5/PPP5C) | [1][4] |
| Mechanism | Allosteric Activator | [1][2] |
| CAS Number | 864717-20-4 | [1] |
| Apparent Affinity (KD) | ~7.8 µM | [1] |
| Effective Concentration | Increases PPP5C activity 3.2-fold at 100 µM | [1] |
| Max Concentration in Assay | Used at up to 140 µM before solubility issues | [5] |
Table 2: Recommended Solvents for this compound Stock Solution
| Solvent | Recommendation | Notes |
| DMSO | Primary Choice | Excellent solubilizing agent for this compound. Prepare high-concentration stocks (e.g., 10-50 mM) and store in aliquots at -20°C or -80°C. |
| DMF | Secondary Choice | An alternative if DMSO is incompatible with the assay. Can be more cytotoxic than DMSO. |
| Ethanol (100%) | Tertiary Choice | May be used but typically has lower solvating power for hydrophobic compounds compared to DMSO. |
Visualized Guides and Pathways
This compound Solubilization Workflow
This diagram outlines the recommended step-by-step process for successfully dissolving this compound for use in aqueous experimental systems.
This compound Signaling Pathway: Activation of PP5
This diagram illustrates the allosteric activation of Protein Phosphatase 5 (PP5) and its subsequent role in a key stress-response pathway.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (50 mM in DMSO)
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Calculation: Determine the required volume of DMSO. For example, to make a 50 mM stock from 5 mg of this compound (Molecular Weight: 453.5 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.005 / (0.050 * 453.5)) * 1,000,000 ≈ 220.5 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If needed, place the vial in a sonicator bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use, low-binding polypropylene (B1209903) tubes. Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of a Working Solution (e.g., 100 µM in Aqueous Buffer)
-
Thaw Stock: Thaw a single aliquot of the 50 mM this compound DMSO stock solution at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Prepare Buffer: Place the required volume of your final aqueous buffer (e.g., 995 µL for a 1 mL final volume) into a sterile tube.
-
Set up Mixing: Place the tube of aqueous buffer on a vortex mixer set to a medium-high speed.
-
Dilution: While the buffer is actively vortexing, slowly add the required volume of the DMSO stock (e.g., 2 µL for a 1:500 dilution to get 100 µM) drop-by-drop into the center of the vortex. This rapid, turbulent mixing is critical to prevent localized high concentrations and precipitation.
-
Final Steps: Continue vortexing for another 10-15 seconds. Visually inspect the solution for clarity. For critical applications, centrifuge the final working solution at >10,000 x g for 5 minutes and use the supernatant to ensure no microscopic precipitates are transferred to your experiment. Always prepare this working solution fresh before each use.
Protocol 3: General p-Nitrophenyl Phosphate (pNPP) Assay for PP5 Activity
This protocol is a general method to measure the phosphatase activity of PP5 using pNPP as a substrate, which is dephosphorylated to the yellow-colored p-nitrophenol.[10]
-
Reagent Preparation:
-
Assay Buffer: 40 mM HEPES, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5.[5]
-
Substrate (pNPP) Solution: Prepare a 60 mM pNPP solution in the Assay Buffer.
-
Stop Solution: 1 N NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to each well.
-
Add 5 µL of your test compound solution (e.g., this compound diluted in Assay Buffer to the desired concentration) or vehicle control (Assay Buffer with the same final % DMSO).
-
Add 10 µL of purified PP5 enzyme (e.g., 50-500 nM final concentration) to each well to initiate the pre-incubation. Mix gently.
-
Incubate the plate at 30°C for 10 minutes to allow the activator to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of the 60 mM pNPP substrate solution to each well (final volume = 50 µL). Mix gently.
-
Incubate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stopping and Reading:
-
Stop the reaction by adding 100 µL of 1 N NaOH Stop Solution to each well. The solution should turn yellow in wells with phosphatase activity.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Analysis: Subtract the absorbance of the blank (no enzyme) wells. Compare the activity in the presence of this compound to the vehicle control to determine the fold activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. neb.com [neb.com]
Potential off-target effects of P5SA-2 at high concentrations
Disclaimer: Information on a compound specifically named "P5SA-2" is not publicly available. This technical support guide has been created for a hypothetical kinase inhibitor, "GSA-5," to illustrate the requested format and content for investigating potential off-target effects. The data and protocols provided are representative examples for a typical kinase inhibitor and should be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at high concentrations of GSA-5 (>10 µM). Could these be off-target effects?
A1: It is highly probable that unexpected cellular phenotypes observed at high concentrations of GSA-5 are due to off-target effects. The selectivity of kinase inhibitors is often concentration-dependent. At concentrations significantly above the on-target IC50, the compound may begin to interact with other kinases or proteins that have lower binding affinities. We recommend performing a broad kinase screen to identify potential off-target interactions.
Q2: What are the known primary targets of GSA-5?
A2: GSA-5 is a potent and selective inhibitor of the MEK1 and MEK2 kinases, which are key components of the MAPK/ERK signaling pathway. Its primary mechanism of action is to prevent the phosphorylation of ERK1 and ERK2, thereby inhibiting downstream signaling involved in cell proliferation, differentiation, and survival.
Q3: Has GSA-5 been profiled against a panel of kinases?
A3: Yes, GSA-5 has been extensively profiled to determine its selectivity. The table below summarizes the inhibitory activity of GSA-5 against its primary targets and several notable off-targets at high concentrations.
Troubleshooting Guide
Issue: Unexpected cell toxicity or altered morphology in GSA-5 treated cells.
-
Step 1: Confirm the On-Target Effect. First, verify that GSA-5 is inhibiting its intended target (MEK1/2) at the concentrations used in your experiment. A Western blot for phosphorylated ERK1/2 (p-ERK1/2) is the recommended method. A significant reduction in p-ERK1/2 levels would confirm on-target activity.
-
Step 2: Review Kinase Selectivity Data. Compare the concentrations you are using with the provided kinase profiling data. If your experimental concentration is approaching the IC50 values for known off-targets, it is likely you are observing off-target effects.
-
Step 3: Perform a Dose-Response Curve. To distinguish between on-target and off-target effects, perform a dose-response experiment. On-target effects should manifest at concentrations consistent with the IC50 for MEK1/2, while off-target effects will typically only appear at higher concentrations.
-
Step 4: Utilize a Structurally Unrelated Inhibitor. As a control, use a different, structurally unrelated inhibitor of the same target (e.g., another MEK inhibitor). If the unexpected phenotype persists with GSA-5 but not with the control compound, it strongly suggests an off-target effect specific to GSA-5's chemical structure.
Quantitative Data Summary
The following table summarizes the inhibitory activity of GSA-5 against its primary targets and other kinases at a high concentration (10 µM).
| Target Kinase | IC50 (nM) | Percent Inhibition at 10 µM | Notes |
| MEK1 | 5 | 99% | Primary Target |
| MEK2 | 8 | 98% | Primary Target |
| SRC | 1,200 | 85% | Off-target |
| LCK | 2,500 | 70% | Off-target |
| FYN | 3,100 | 65% | Off-target |
| ABL1 | >10,000 | 15% | Weak off-target |
| EGFR | >10,000 | 10% | Weak off-target |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of GSA-5 (e.g., 1 nM to 20 µM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and varying concentrations of GSA-5 in a kinase buffer.
-
Kinase Reaction: Incubate the mixture at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, and then convert the newly synthesized ATP into a luminescent signal using a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each GSA-5 concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: GSA-5 primary signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
Technical Support Center: Optimizing P5SA-2 Incubation for PPP5C Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P5SA-2 to achieve maximal activation of Protein Phosphatase 5, Catalytic Subunit (PPP5C). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on PPP5C?
This compound is a selective, allosteric activator of PPP5C. It functions by binding to the phosphatase domain of PPP5C, which induces a conformational change that relieves the autoinhibitory interaction between the N-terminal tetratricopeptide repeat (TPR) domain and the C-terminal catalytic domain.[1][2] This leads to an open and active state of the enzyme, enhancing its phosphatase activity.
Q2: What is the recommended concentration range for this compound?
For in vitro phosphatase assays, a concentration of 100 μM this compound has been shown to increase PPP5C activity by approximately 3.2-fold.[2] The apparent affinity constant (Kd) of this compound for PPP5C is approximately 7.8 μM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions, typically ranging from 1 μM to 100 μM.
Q3: How long should I incubate this compound with PPP5C for maximal activation?
The optimal incubation time for maximal PPP5C activation by this compound has not been definitively established in the literature. To determine the ideal incubation period for your specific assay conditions, it is crucial to perform a time-course experiment. We provide a detailed protocol for this in the "Experimental Protocols" section below. Preliminary studies with similar small molecule activators of PPP5C suggest that effects can be observed within 1-2 hours, with maximal effects in cellular contexts potentially taking longer.
Q4: What substrates can be used to measure PPP5C activity?
Commonly used substrates for in vitro PPP5C activity assays include the artificial substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP) and the fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). For more specific assays, phosphopeptide substrates derived from known PPP5C targets can be utilized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable increase in PPP5C activity after this compound addition. | Inactive this compound: Improper storage or handling may have degraded the compound. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Inactive PPP5C enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. | Use a fresh aliquot of PPP5C enzyme. Verify the activity of the enzyme with a known activator or by measuring its basal activity. | |
| Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature can inhibit enzyme activity. | Verify that the assay buffer composition, pH, and temperature are optimal for PPP5C activity. Refer to the detailed protocol below for recommended conditions. | |
| High background signal in the phosphatase assay. | Substrate instability: The substrate (e.g., pNPP) may be hydrolyzing spontaneously. | Prepare fresh substrate solutions before each experiment. Include a "no enzyme" control to measure the rate of spontaneous substrate degradation. |
| Contaminating phosphatases: The purified PPP5C enzyme preparation may contain other phosphatases. | Use highly purified PPP5C. Include controls with known inhibitors of other phosphatases to assess the contribution of contaminating enzymes. | |
| Inconsistent results between replicates. | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or this compound. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for reagents where possible to minimize variability. |
| Assay plate issues: Bubbles in the wells or scratches on the plate can interfere with absorbance or fluorescence readings. | Be careful to avoid introducing bubbles when adding reagents. Inspect plates for any defects before use. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on PPP5C activity from published studies.
| Parameter | Value | Reference |
| Fold Activation of PPP5C | ~3.2-fold at 100 μM | [2] |
| Apparent Affinity Constant (Kd) | 7.8 μM | [2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol is designed to identify the optimal incubation time for this compound to achieve maximal activation of PPP5C.
Materials:
-
Purified recombinant PPP5C enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphatase Assay Buffer (e.g., 40 mM HEPES, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5)
-
Substrate solution (e.g., pNPP or DiFMUP at a concentration appropriate for your assay)
-
Stop Solution (for pNPP assay: e.g., 1 M NaOH)
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare PPP5C Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the PPP5C enzyme at the desired final concentration in the Phosphatase Assay Buffer.
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in Phosphatase Assay Buffer to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as in the this compound dilutions.
-
Set up the Incubation:
-
In the wells of a 96-well plate, add the PPP5C reaction mix.
-
To initiate the incubation, add the this compound dilutions or vehicle control to the respective wells.
-
-
Time-Course Incubation: Incubate the plate at the desired temperature (e.g., 30°C).
-
Initiate Phosphatase Reaction at Different Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), add the substrate solution to a set of wells for each this compound concentration and the vehicle control.
-
Measure Phosphatase Activity:
-
For pNPP: After a fixed reaction time (e.g., 10-30 minutes), add the Stop Solution to each well. Read the absorbance at 405 nm.
-
For DiFMUP: Immediately begin kinetic readings of fluorescence (e.g., excitation at 358 nm, emission at 450 nm) over a set period. The rate of increase in fluorescence corresponds to phosphatase activity.
-
-
Data Analysis: For each this compound concentration, plot the phosphatase activity (absorbance or fluorescence rate) against the pre-incubation time. The time point at which the activity reaches its maximum for a given this compound concentration is the optimal incubation time.
Protocol 2: Standard PPP5C Activity Assay with this compound
This protocol describes a standard endpoint assay to measure the effect of this compound on PPP5C activity using pNPP as a substrate.
Materials:
-
Purified recombinant PPP5C enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphatase Assay Buffer (40 mM HEPES, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5)
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Stop Solution (1 M NaOH)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of PPP5C, this compound, and pNPP in the assay buffer.
-
Set up the Reaction: In the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
PPP5C enzyme solution
-
-
Pre-incubation: Incubate the plate for the optimal time determined in Protocol 1 at 30°C.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubate: Incubate the plate for 10-30 minutes at 30°C. The incubation time should be within the linear range of the assay.
-
Stop Reaction: Add the Stop Solution to all wells.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Calculate the fold activation by dividing the activity in the presence of this compound by the activity in the presence of the vehicle control.
Visualizations
Caption: Mechanism of PPP5C activation by this compound.
Caption: Workflow for determining optimal this compound incubation time.
References
How to minimize variability in P5SA-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in P5SA-2 experiments. This compound is a selective allosteric activator of Protein Phosphatase 5 (PPP5C), and these guidelines are designed to ensure robust and reproducible results when assessing its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
A1: this compound is a selective allosteric activator of Protein Phosphatase 5 (PPP5C). In experiments, it is used to enhance the catalytic activity of PPP5C, allowing researchers to study the function and regulation of this phosphatase and its downstream signaling pathways. This compound increases PPP5C activity by approximately 3.2-fold at a concentration of 100 μM.
Q2: What are the most common sources of high variability in this compound experiments?
A2: High variability in this compound experiments can stem from several factors, including inconsistent pipetting, temperature fluctuations during incubation, poor quality or improper storage of reagents (this compound, PP5 enzyme, substrate), and variability in cell-based assays (e.g., cell passage number, seeding density). For assays using cell lysates, the presence of endogenous phosphatases can also contribute to variability.
Q3: How can I minimize pipetting errors in my assay?
A3: To minimize pipetting errors, ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip immersion depth. Whenever possible, prepare a master mix of reagents to be dispensed across multiple wells to reduce well-to-well variation.
Q4: What is the acceptable range for the coefficient of variation (CV) in a this compound assay?
A4: For replicate wells within the same experiment (intra-assay variability), a coefficient of variation (CV) of less than 15% is generally considered acceptable. For variability between different experiments (inter-assay variability), a CV below 20% is a good target.
Q5: How should I handle "edge effects" in my 96-well plate assay?
A5: Edge effects, where the outer wells of a microplate behave differently due to increased evaporation and temperature gradients, are a common source of variability. To mitigate this, it is best practice to not use the outer wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Troubleshooting Guides
Problem 1: High background signal in the assay.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure that the substrate solution has not auto-hydrolyzed by preparing it fresh for each experiment. |
| Endogenous Phosphatase Activity (in cell lysates) | Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer. |
| Non-specific Binding of Reagents | Ensure proper blocking steps are included if using an ELISA-based format. For biochemical assays, ensure the purity of the recombinant PP5 enzyme. |
Problem 2: Low or no signal in the assay.
| Possible Cause | Recommended Solution |
| Inactive this compound or PP5 Enzyme | Ensure this compound and the PP5 enzyme have been stored correctly according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Verify that the pH and temperature of the assay buffer are optimal for PP5 activity. Ensure the correct concentration of co-factors (e.g., metal ions) if required. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for a linear reaction rate. |
| Incorrect Wavelength Reading | Confirm that the plate reader is set to the correct wavelength for detecting the product of the phosphatase reaction (e.g., 405 nm for p-nitrophenol). |
Problem 3: High variability between replicate wells (High Intra-Assay CV).
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and consistent pipetting technique. Prepare a master mix for reagents to be added to all wells. |
| Temperature Fluctuations Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator. |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate. Bubbles can interfere with the light path and affect absorbance readings. |
Data Presentation: Impact of Experimental Parameters on Assay Variability
The following tables summarize how different experimental parameters can affect the variability and outcome of phosphatase assays.
Table 1: Effect of Pipetting Technique on Intra-Assay Coefficient of Variation (CV)
| Pipetting Technique | Description | Typical Intra-Assay CV (%) |
| Standard Forward Pipetting | Aspirating and dispensing the set volume. | 5 - 15% |
| Reverse Pipetting | Aspirating more than the set volume and dispensing the set volume, leaving a small amount in the tip. Recommended for viscous solutions. | 2 - 8% |
| Inconsistent Technique | Varying speed, tip immersion depth, and angle between replicates. | > 20% |
Table 2: Influence of Incubation and Storage Conditions on Enzyme Activity
| Parameter | Condition | Impact on Measured Activity | Reference |
| Incubation Time at 37°C | 1 minute increase | Average 3-4% loss of alkaline phosphatase activity | |
| Storage of Cell Lysates | 7 days at 4°C or -70°C | Approximately 10% decrease in alkaline phosphatase activity | [1] |
Experimental Protocols
Detailed Methodology for a Standard this compound Activation Assay (Colorimetric)
This protocol outlines a typical workflow for assessing the activation of recombinant Protein Phosphatase 5 (PP5) by this compound using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PP5
-
This compound
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mM MnCl₂)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop Solution (e.g., 1 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant PP5 enzyme to the desired concentration in ice-cold Assay Buffer.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Equilibrate all reagents to room temperature before use.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control).
-
Add 40 µL of the diluted PP5 enzyme solution to each well.
-
Include control wells:
-
No Enzyme Control: 40 µL of Assay Buffer instead of the enzyme solution.
-
No Activator Control: 10 µL of DMSO instead of this compound.
-
-
Incubate the plate for 10 minutes at room temperature to allow this compound to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the pNPP substrate solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The addition of NaOH will also cause the p-nitrophenol product to turn yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
Plot the absorbance as a function of the this compound concentration to determine the activation profile.
-
Visualizations
References
Interpreting unexpected results with P5SA-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PP5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a selective allosteric activator of Protein Phosphatase 5 (PP5), also known as PPP5C.[1] PP5 is a serine/threonine phosphatase that is involved in a variety of cellular signaling pathways, including stress response, DNA damage repair, and hormone signaling.[2][3] this compound binds to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5, which relieves its auto-inhibited state and leads to an increase in its phosphatase activity.[4] Therefore, the expected effect of this compound treatment is the dephosphorylation of known PP5 substrates.
Q2: In which research areas is this compound commonly used?
A2: this compound and other PP5 activators are utilized in research areas such as oncology and neurodegenerative diseases, including Alzheimer's disease.[1] This is due to the role of PP5 in regulating cellular processes like apoptosis, cell cycle, and the phosphorylation of proteins like Tau.[1][3]
Q3: Is this compound specific to PP5?
A3: Studies have shown that this compound is a selective activator of PP5 and does not significantly affect the activity of other phosphatases like PP1, PP2A, and PP2B.[4] However, as with any small molecule, off-target effects at high concentrations cannot be entirely ruled out and should be considered when interpreting unexpected results.
Q4: What are the best practices for storing and handling this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This compound is stable at room temperature for short periods.[4] Ensure the compound is fully dissolved before use, as precipitation can lead to inaccurate concentrations and loss of activity.
Troubleshooting Guides
Scenario 1: No Observable Effect of this compound Treatment
You have treated your cells or protein sample with this compound but do not observe the expected increase in dephosphorylation of your target protein.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation or Precipitation | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound from solid compound. 2. Check Solubility: Ensure this compound is soluble in your assay buffer at the final concentration. Consider a brief sonication or vortexing. If issues persist, you may need to adjust the buffer composition or lower the final this compound concentration. |
| Low PP5 Expression in the Experimental System | 1. Confirm PP5 Expression: Check the expression level of PP5 (PPP5C) in your cell line or tissue model using Western blot or qPCR. PP5 expression can vary between cell types.[5][6][7] 2. Use a Positive Control Cell Line: If possible, use a cell line known to have high PP5 expression as a positive control. |
| Sub-optimal Assay Conditions | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. The reported apparent affinity constant is 7.8 μM, with activation observed at concentrations up to 100 μM.[1] 2. Check Assay Buffer: Ensure your assay buffer conditions (pH, ionic strength) are optimal for PP5 activity. |
| Target Protein is Not a Direct PP5 Substrate | 1. Literature Review: Confirm from the literature if your protein of interest is a validated substrate of PP5.[1][2][3] 2. In Vitro Phosphatase Assay: Perform an in vitro phosphatase assay with purified PP5, your phosphorylated substrate, and this compound to confirm direct dephosphorylation. |
Scenario 2: this compound Treatment Leads to an Increase in Phosphorylation
Contrary to the expected outcome, you observe an increase in the phosphorylation of your protein of interest following this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Indirect "Off-Target" Effects | 1. Signaling Pathway Analysis: PP5 is a component of complex signaling networks.[3] Activating PP5 could indirectly lead to the activation of a kinase that phosphorylates your target protein. Map the known signaling pathways involving your protein and PP5 to identify potential indirect effects. 2. Time-Course Experiment: Perform a time-course experiment to distinguish between early direct effects and later indirect effects. |
| Feedback Loop Activation | 1. Investigate Feedback Mechanisms: The activation of PP5 may trigger a cellular feedback loop that results in the activation of a kinase targeting your protein. Review the literature for known feedback mechanisms in the relevant pathway. |
| Non-specific Effects at High Concentrations | 1. Dose-Response Analysis: Perform a careful dose-response experiment. If the paradoxical effect is only observed at very high concentrations, it may be due to off-target effects. |
Scenario 3: Inconsistent or Variable Results Between Experiments
You are getting reproducible results within a single experiment, but the magnitude of the this compound effect varies significantly between different experimental days.
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid degradation from multiple freeze-thaw cycles. 2. Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay buffer for each experiment. |
| Variability in Cell Culture | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and growth conditions for all experiments. 2. Serum Batch Testing: If using serum, be aware that batch-to-batch variability can affect signaling pathways. Test new serum batches before use in critical experiments. |
| Subtle Differences in Assay Protocol | 1. Strict Protocol Adherence: Ensure all steps of the experimental protocol, including incubation times, temperatures, and reagent concentrations, are strictly followed. |
Data Presentation
Table 1: Expected vs. Unexpected Quantitative Outcomes with this compound Treatment
| Assay | Parameter Measured | Expected Outcome with this compound | Potential Unexpected Outcome |
| In Vitro Phosphatase Assay | Phosphatase Activity (e.g., OD405nm) | Increased absorbance due to dephosphorylation of a colorimetric substrate. | No change or a decrease in absorbance. |
| Western Blot | Phospho-protein/Total Protein Ratio | Decreased ratio for a known PP5 substrate. | No change or an increased ratio. |
| Cell Viability Assay | Cell Proliferation/Viability | Dependent on the role of PP5 in the specific cell line (could be pro- or anti-proliferative). | Opposite effect to what is expected based on literature for the cell type. |
Experimental Protocols
In Vitro Phosphatase Activity Assay
This protocol is for measuring the activity of purified PP5 using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant PP5
-
This compound
-
pNPP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Add purified PP5 to the reaction mixture and incubate for 10-15 minutes at 30°C to allow for this compound binding.
-
Initiate the reaction by adding pNPP to a final concentration of 10 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on a standard curve of the product (p-nitrophenol).
Western Blot for Phospho-protein Analysis
This protocol describes the detection of changes in protein phosphorylation in cell lysates following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the total protein as a loading control.
-
Quantify band intensities and calculate the ratio of the phospho-protein to the total protein.
Mandatory Visualization
Caption: Mechanism of this compound activation of PP5.
Caption: General troubleshooting workflow for this compound experiments.
Caption: Hypothetical signaling pathway illustrating indirect effects.
References
- 1. uniprot.org [uniprot.org]
- 2. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. PPP5C protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Gene - PPP5C [maayanlab.cloud]
P5SA-2 Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P5SA-2, a known allosteric activator of Protein Phosphatase 5 (PP5), in cytotoxicity assessments across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule compound identified as a specific allosteric activator of Protein Phosphatase 5 (PP5).[1] It functions by binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5, leading to a conformational change that enhances its catalytic activity.[1] Unlike other regulators that might interact with the substrate-binding domain, this compound modulates the enzyme's turnover rate.[1]
Q2: What is the expected cytotoxic effect of this compound on cancer cell lines?
The direct cytotoxic effect of this compound as a standalone agent has not been extensively quantified in publicly available literature. Therefore, no definitive IC50 values for this compound across a broad range of cancer cell lines can be provided at this time.
The role of PP5 in cancer cell survival is complex and appears to be context-dependent, leading to conflicting reports on the likely outcome of its activation.
-
Pro-survival role of PP5: Some studies indicate that PP5 promotes cancer cell survival. For instance, inhibition or knockdown of PP5 has been shown to induce apoptosis in renal and colorectal cancer cells.[2][3] This is supported by findings that PP5 can inactivate the pro-apoptotic ASK1 (Apoptosis Signal-Regulating Kinase 1) and is involved in suppressing p53-mediated apoptosis.[4][5][6] In this context, activation of PP5 by this compound might be expected to be pro-survival or have no direct cytotoxic effect.
-
Anti-proliferative potential of PP5 activation: Conversely, a study utilizing a PP5-recruiting chimera, which brings PP5 into proximity with a target protein to dephosphorylate it, demonstrated antiproliferative activity.[7] This suggests that enhancing PP5's activity towards specific substrates can be a viable anti-cancer strategy.
Given this complexity, the cytotoxic or anti-proliferative effects of this compound are likely to be highly dependent on the specific genetic and signaling background of the cell line being tested.
Q3: Are there any known IC50 values for this compound in specific cell lines?
As of the latest literature review, there are no publicly available, peer-reviewed studies that report the half-maximal inhibitory concentration (IC50) values for this compound in any cancer cell lines. Researchers are encouraged to perform their own dose-response studies to determine the cytotoxic effects of this compound in their cell lines of interest.
Q4: What are the key signaling pathways modulated by PP5 activation that could influence cytotoxicity?
PP5 is a serine/threonine phosphatase with a range of downstream targets involved in cell growth, survival, and apoptosis.[3][4] Activation of PP5 by this compound could influence the following pathways:
-
ASK1/JNK Pathway: PP5 is known to dephosphorylate and inactivate ASK1, a key upstream kinase in the JNK signaling cascade that is typically activated by cellular stress and promotes apoptosis.[6][8] Activation of PP5 would be expected to suppress this pro-apoptotic pathway.
-
p53 Signaling: PP5 can directly interact with and dephosphorylate the tumor suppressor p53 at multiple sites, leading to an inhibition of its transcriptional activity and stability.[5] This suggests that PP5 activation could counteract p53-mediated apoptosis.
-
Extrinsic Apoptosis Pathway: PP5 has been shown to interact with components of the extrinsic apoptosis pathway, such as FADD and Caspase-8, and suppress its activation.[2] Therefore, activating PP5 might enhance this suppression.
The ultimate effect of this compound on cell viability will depend on the balance of these and other signaling pathways within a given cell type.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable cytotoxicity at expected concentrations. | The cell line may be insensitive to PP5 activation due to its specific signaling network. The pro-survival roles of PP5 may be dominant in this cell line. | - Confirm the activity of your this compound stock. - Perform a Western blot to confirm the phosphorylation status of known PP5 targets (e.g., phospho-ASK1, phospho-p53) to verify that this compound is engaging its target in your cells. - Test a wider range of this compound concentrations. - Consider using this compound in combination with other cytotoxic agents to see if it can potentiate their effects. |
| This compound appears to promote cell survival. | This is a plausible outcome given that PP5 is known to inactivate pro-apoptotic proteins like ASK1 and p53.[4][5][6] | - This may be an important finding. Quantify the pro-survival effect using cell proliferation and viability assays. - Investigate the effect of this compound on apoptosis induced by other stimuli (e.g., chemotherapy drugs, TNF-alpha). This compound may be able to block apoptosis in certain contexts. |
| High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density. - Variability in this compound solution preparation. - Contamination of cell cultures. - Edge effects in multi-well plates. | - Ensure a consistent cell seeding protocol and perform cell counts for each experiment. - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. - Regularly test cell cultures for mycoplasma contamination. - Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile media to minimize evaporation. |
| Difficulty in interpreting results from different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell death. MTT measures metabolic activity (viability), while LDH measures membrane integrity (necrosis). A compound could be cytostatic (inhibit proliferation) without being directly cytotoxic (killing cells). | - Use a multi-assay approach. For example, combine a viability assay (MTT, resazurin) with a cytotoxicity assay (LDH, trypan blue) and an apoptosis assay (caspase activity, Annexin V staining). - A decrease in MTT signal without a corresponding increase in LDH release may indicate an anti-proliferative or cytostatic effect rather than necrotic cell death. |
Quantitative Data Summary
As previously stated, there is no publicly available quantitative data for the cytotoxicity of this compound. Researchers should generate this data empirically. Below is a template table for summarizing experimentally determined IC50 values.
| Cell Line | Cancer Type | IC50 (µM) of this compound after 48h | IC50 (µM) of this compound after 72h | Notes |
| Example: MCF-7 | Breast Adenocarcinoma | Enter experimental value | Enter experimental value | e.g., p53 wild-type |
| Example: HeLa | Cervical Adenocarcinoma | Enter experimental value | Enter experimental value | e.g., p53 inactive (HPV E6) |
| Example: A549 | Lung Carcinoma | Enter experimental value | Enter experimental value | |
| Example: HepG2 | Hepatocellular Carcinoma | Enter experimental value | Enter experimental value |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Serum-free cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: After 24 hours, replace the medium with 100 µL of serum-free medium containing the serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate for the desired time points.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.
Materials:
-
96-well opaque-walled plates
-
This compound
-
Complete cell culture medium
-
Commercially available luminogenic or fluorogenic caspase-3/7 assay kit
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate.
-
Compound Treatment: Treat cells with this compound as described above.
-
Assay Reagent Addition: Add the caspase-3/7 reagent from the kit to each well.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol.
-
Signal Measurement: Measure luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (can be done in parallel with a viability assay) and express the results as fold change relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathways modulated by this compound-mediated PP5 activation.
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein phosphatases in cancer immunotherapy and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphatase 5 and the tumor suppressor p53 down-regulate each other's activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ser/Thr protein phosphatase 5 inactivates hypoxia-induced activation of an apoptosis signal-regulating kinase 1/MKK-4/JNK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elevated levels of Ser/Thr protein phosphatase 5 (PP5) in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding P5SA-2 degradation during experiments
Welcome to the technical support center for P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding potential degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a selective allosteric activator of Protein Phosphatase 5 (PPP5C), an important serine/threonine phosphatase involved in various cellular processes.[1] this compound enhances the catalytic activity of PPP5C by binding to a pocket at the interface of the TPR and phosphatase domains, which relieves the enzyme's natural auto-inhibited state.[2] This activation can increase PPP5C activity by approximately 3.2-fold at a concentration of 100 µM.[1]
Q2: What are the primary research areas for this compound?
A2: this compound is primarily used in research related to cancer and Alzheimer's disease.[1] In cancer, PPP5C has been shown to regulate signaling pathways involved in cell proliferation and survival, such as the JNK and ERK1/2 pathways.[3][4] In the context of Alzheimer's disease, PPP5C is involved in the dephosphorylation of the Tau protein, a key factor in the formation of neurofibrillary tangles.[5][6]
Q3: How should this compound be stored?
A3: Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions.
| Storage Condition | Duration | Temperature | Light/Moisture |
| Short-term | Days to weeks | 0 - 4 °C | Dry and dark |
| Long-term | Months to years | -20 °C | Dry and dark |
Data compiled from supplier recommendations.
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For NMR studies, this compound has been dissolved in d6-DMSO (1-5%) in phosphate (B84403) buffer.[2] It is recommended to prepare fresh dilutions for experiments from a concentrated stock solution. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Avoiding this compound Degradation
This guide addresses common issues related to the potential degradation of this compound during experiments.
Issue 1: Loss of this compound activity or inconsistent results.
This could be due to the chemical instability of the 1,2,4-oxadiazole (B8745197) ring in this compound under certain experimental conditions.
| Potential Cause | Recommended Solution |
| Hydrolysis | The 1,2,4-oxadiazole ring can be susceptible to hydrolysis at low or high pH. Maintain a pH range of 3-5 for maximum stability in aqueous solutions. Avoid highly acidic or alkaline buffers.[7] |
| Photodegradation | Exposure to UV light can lead to the degradation of oxadiazole compounds.[8] Protect this compound solutions from light by using amber vials or wrapping containers in foil, especially during long incubations. |
| Metabolic Degradation (in cell-based assays) | In cell culture, small molecules can be metabolized by cellular enzymes. The half-life of 1,2,4-oxadiazole derivatives can vary.[9] Consider performing time-course experiments to determine the stability of this compound in your specific cell line and culture medium. If rapid degradation is suspected, more frequent media changes with fresh this compound may be necessary. |
| Incorrect Storage | Improper storage can lead to gradual degradation. Always follow the recommended storage conditions (see FAQ Q3). Ensure the compound is stored in a dry, dark environment. |
| Repeated Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot stock solutions into single-use volumes to minimize this. |
Experimental Workflow to Investigate this compound Stability
The following workflow can help determine the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro PPP5C Activity Assay
This protocol is adapted from established methods for measuring serine/threonine phosphatase activity.
Materials:
-
Recombinant human PPP5C
-
This compound
-
Phosphopeptide substrate (e.g., a known PPP5C substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA, 1 mM DTT
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare a 2X stock solution of the phosphopeptide substrate in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of the this compound dilution (or vehicle control).
-
Add 20 µL of diluted PPP5C enzyme to each well.
-
Incubate the plate at 30°C for 10 minutes to allow this compound to bind to PPP5C.
-
Initiate the reaction by adding 20 µL of the 2X phosphopeptide substrate to each well.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Read the absorbance at 620 nm.
-
Calculate the amount of phosphate released using a phosphate standard curve.
Protocol 2: Cell-Based Assay for PPP5C Activity
This protocol provides a general framework for assessing the effect of this compound on PPP5C activity in a cellular context.
Materials:
-
Cancer cell line (e.g., prostate cancer cell line DU145 or PC3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies against phosphorylated and total forms of a known PPP5C downstream target (e.g., phospho-JNK, JNK, phospho-ERK1/2, ERK1/2)
-
Western blotting reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect the phosphorylation status of the target protein.
-
Quantify the band intensities to determine the change in phosphorylation upon this compound treatment.
Signaling Pathways Involving PPP5C
PPP5C in Cancer Signaling
PPP5C is implicated in cancer progression through its regulation of key signaling pathways like the MAPK/ERK and JNK pathways.[3][4] Downregulation of PPP5C has been shown to increase the phosphorylation of JNK and ERK1/2, leading to cell cycle arrest and apoptosis in prostate cancer cells.[3]
PPP5C in Alzheimer's Disease
In Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein Tau is a central pathological event. PPP5C is one of the phosphatases responsible for dephosphorylating Tau.[5][6] A decrease in PPP5C activity in the brain may contribute to the accumulation of hyperphosphorylated Tau.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPP5C promotes cell proliferation and survival in human prostate cancer by regulating of the JNK and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dephosphorylation of tau by protein phosphatase 5: impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule Phosphatase Activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule phosphatase activators.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of small molecule phosphatase activators and their general mechanisms of action?
A1: Small molecule phosphatase activators are a diverse group of compounds designed to enhance the catalytic activity of protein phosphatases. A prominent class targets the Protein Phosphatase 2A (PP2A) family. These activators, often referred to as SMAPs (Small Molecule Activators of PP2A), typically function by binding to the scaffolding (Aα) subunit of the PP2A holoenzyme. This binding is thought to induce a conformational change that promotes the assembly of the active heterotrimeric complex, thereby increasing its phosphatase activity towards various downstream substrates involved in oncogenic signaling pathways.[1][2][3] Another example involves activators of Protein Phosphatase 5 (PP5), which are allosteric modulators that bind to the phosphatase domain and enhance its turnover rate.
Q2: My small molecule phosphatase activator shows good activity in a biochemical assay but is inactive in my cell-based experiments. What are the possible reasons?
A2: This is a common challenge. Several factors could be responsible for this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Factors influencing permeability include the molecule's size, charge, and lipophilicity.
-
Compound Instability: The activator might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Off-Target Effects in Cells: In the complex cellular environment, the compound might engage with other proteins or pathways that counteract its intended effect on the target phosphatase.
Q3: How can I confirm that my small molecule activator is engaging with its target phosphatase inside the cell?
A3: Target engagement can be confirmed using several techniques:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of the ligand (the activator). Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
Co-immunoprecipitation (Co-IP): If the activator is known to promote the formation of a phosphatase complex, you can perform Co-IP experiments to demonstrate increased association of the catalytic and regulatory subunits in treated cells.[1]
-
Western Blotting for Downstream Substrates: A key confirmation is to show dephosphorylation of known downstream substrates of the target phosphatase. This provides functional evidence of target engagement and activation.[1][4]
Q4: What are the common off-target effects observed with small molecule phosphatase activators?
A4: Off-target effects are a significant concern. For example, some early PP2A activators were derived from neuroleptic drugs and exhibited central nervous system toxicity.[1][2] While newer generations of activators have been engineered to reduce such effects, it is crucial to profile your compound against a panel of other phosphatases and kinases to assess its selectivity. Unintended effects on other signaling pathways can lead to misleading results and potential toxicity.
Troubleshooting Guides
Issue 1: High Background or No Signal in Phosphatase Activity Assay
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and buffer composition are optimal for your specific phosphatase. For instance, a pNPP assay for a neutral phosphatase should use a buffer with a pH around 7.2.[5] |
| Inactive Enzyme or Substrate | Verify the activity of your purified phosphatase with a known activator or by ensuring proper storage. Confirm the integrity of your substrate; for example, pNPP solutions should be freshly prepared. |
| Inhibitor Contamination | Ensure that your buffers and reagents are free from common phosphatase inhibitors like phosphate, EDTA, or vanadate. |
| Incorrect Wavelength Reading | For colorimetric assays like the pNPP assay, ensure you are reading the absorbance at the correct wavelength (e.g., 405 nm for p-nitrophenol).[1][5] |
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability in Media | Perform a stability study of your compound in the cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC-MS. |
| Cell Line Variability | The expression level of the target phosphatase and its endogenous inhibitors can vary between cell lines, affecting the response to an activator.[4] It's advisable to test your activator in multiple cell lines. |
| Inconsistent Cell Density or Health | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments. |
| Variability in Compound Dosing | Ensure accurate and consistent final concentrations of the activator in your experiments. Perform serial dilutions carefully. |
Issue 3: Unexpected Phenotypic Effects or Toxicity
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Effects | Profile your compound for activity against a panel of other phosphatases and kinases. Consider using a structurally related but inactive analog as a negative control in your experiments.[1] |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range. High concentrations are more likely to cause off-target effects and cellular toxicity.[6][7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions, including vehicle controls. |
Data Presentation
Table 1: In Vitro Efficacy of Representative Small Molecule PP2A Activators (SMAPs)
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| SMAP | LNCaP | Cell Viability (MTT) | 16.9 | [1] |
| SMAP | 22Rv1 | Cell Viability (MTT) | 14.1 | [1] |
| iHAP1 | KOPT-K1 (T-ALL) | Growth Inhibition | 0.5 | |
| iHAP1 | Patient-derived T-ALL | Growth Inhibition | 0.4 - 0.6 | |
| SMAP (DT-061) | KOPT-K1 (T-ALL) | Growth Inhibition | 3 - 5 | [8] |
| SMAP-061 | HGSC Primary Cells | Cell Viability | See original paper for range | [5] |
Table 2: In Vivo Dosing of Representative PP2A Activators
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| SMAP-2 | LNCaP/AR Xenograft | 30 or 100 mg/kg, twice daily (oral) | Tumor growth inhibition | [2] |
| SMAP1 | Burkitt's Lymphoma Xenograft | 15 mg/kg, twice a day (oral) | ~65% tumor growth inhibition | [9] |
| ATUX-3364 / ATUX-8385 | Neuroblastoma Xenograft | 50 mg/kg, twice daily (oral) | Decreased tumor growth (MYCN-amplified) | [6] |
| ATUX-3364 | Hepatoblastoma Xenograft | 50 mg/kg, twice daily (oral) | Decreased tumor growth | [7] |
| DBK-1154 | Smoke-induced Emphysema (mouse) | 20 mg/kg, twice daily | Reduced emphysema progression | [10] |
| ATUX-792 | Smoke-induced Emphysema (mouse) | 5 mg/kg, once daily | Reduced emphysema progression | [10] |
Experimental Protocols
Protocol 1: p-Nitrophenyl Phosphate (pNPP) Phosphatase Activity Assay
This protocol provides a general method for measuring phosphatase activity using the colorimetric substrate pNPP.
Materials:
-
Purified phosphatase or cell lysate
-
Small molecule phosphatase activator
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 1 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of your small molecule activator in the assay buffer.
-
In a 96-well plate, add 20 µL of your purified phosphatase or cell lysate to each well.
-
Add 20 µL of the activator dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 30°C or 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity, with higher absorbance indicating greater activity.
Protocol 2: Western Blotting for Phospho-Proteins
This protocol outlines the steps to assess the phosphorylation status of a target protein in cells treated with a phosphatase activator.
Materials:
-
Cell culture reagents
-
Small molecule phosphatase activator
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the small molecule activator at various concentrations and time points. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control like GAPDH.
Visualizations
Caption: A simplified signaling pathway illustrating the mechanism of a small molecule PP2A activator.
Caption: A troubleshooting workflow for addressing low efficacy of phosphatase activators in cells.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using P5SA-2
This guide provides researchers, scientists, and drug development professionals with essential information on how to properly control for vehicle effects when conducting experiments with P5SA-2. This compound is a selective allosteric activator of Protein Phosphatase 5 (PP5) and is being investigated for its potential therapeutic applications in cancer and Alzheimer's disease.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle effect" and why is it critical to control for it?
A vehicle is the solvent or medium used to dissolve and administer a compound, like this compound, that may have poor aqueous solubility.[5][6] A "vehicle effect" refers to any biological or physiological response caused by the vehicle itself, independent of the active compound.[7][8][9]
Controlling for vehicle effects is crucial for the following reasons:
-
Data Integrity: It ensures that any observed effects are directly attributable to this compound and not the solvent.[5]
-
Avoiding Confounding Variables: Vehicles, especially at higher concentrations, can have their own biological activities, such as inducing cellular stress, apoptosis, or altering gene expression.[6]
Q2: What is the recommended vehicle for this compound in in vitro and in vivo experiments?
Due to its chemical properties, this compound requires an organic solvent for initial solubilization.
-
In Vitro Studies: The recommended vehicle for creating a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO) .[6] This stock solution is then further diluted in cell culture media to the final working concentration.
-
In Vivo Studies: For animal studies, a multi-component vehicle is often necessary to maintain solubility and improve tolerability. A common formulation is a mixture of DMSO, Tween® 80 (polysorbate 80), and saline . The exact ratios may need to be optimized for your specific animal model and administration route.
Q3: How do I properly design an experiment to include a vehicle control?
A well-designed experiment should always include a dedicated vehicle control group.[10] This group receives the same volume and concentration of the vehicle as the this compound treated groups, but without the active compound.
Below is a diagram illustrating the essential treatment groups for a typical experiment.
Troubleshooting Guide
Q4: What should I do if I observe a significant effect in my vehicle control group?
Observing an effect in the vehicle control group (e.g., decreased cell viability, altered animal behavior) compared to the untreated group indicates that the vehicle itself is biologically active at the concentration used.[6]
Experimental Protocols & Data Presentation
In Vitro Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of this compound on a cancer cell line, while controlling for the effects of the DMSO vehicle.
Methodology:
-
Cell Seeding: Plate human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions of the this compound stock in cell culture medium. The final DMSO concentration in all wells (including vehicle control) should not exceed 0.5%, and ideally should be at or below 0.1%.[6]
-
-
Treatment:
-
Untreated Control: Add only fresh cell culture medium.
-
Vehicle Control: Add cell culture medium containing the same final concentration of DMSO as the highest this compound concentration group.
-
This compound Treatment: Add the prepared dilutions of this compound.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., acidified isopropanol).
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Example Data:
| Treatment Group | Concentration | Final DMSO (%) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Normalized to Vehicle) |
| Untreated | - | 0% | 1.25 ± 0.08 | 104.2% |
| Vehicle Control | - | 0.1% | 1.20 ± 0.05 | 100% |
| This compound | 1 µM | 0.1% | 0.96 ± 0.06 | 80.0% |
| This compound | 10 µM | 0.1% | 0.60 ± 0.04 | 50.0% |
| This compound | 50 µM | 0.1% | 0.24 ± 0.03 | 20.0% |
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model, controlling for the effects of the administration vehicle.
Methodology:
-
Animal Model: Implant human glioblastoma cells (e.g., U87-MG) subcutaneously into immunodeficient mice.
-
Group Formation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment groups (n=8-10 per group).[11]
-
Vehicle & Drug Preparation:
-
Prepare the vehicle solution (e.g., 5% DMSO, 10% Tween® 80, 85% Saline).
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., 20 mg/kg).
-
-
Administration:
-
Vehicle Control Group: Administer the vehicle solution via intraperitoneal (IP) injection daily.
-
This compound Treatment Group: Administer this compound (20 mg/kg) in the vehicle via IP injection daily.
-
-
Monitoring: Measure tumor volume and body weight three times a week.
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study period (e.g., 21 days).
-
Analysis: Compare the tumor growth inhibition in the this compound treated group relative to the vehicle control group.
Example Data:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | - | 1550 ± 120 | - | +5.2 ± 1.5 |
| This compound | 20 | 620 ± 95 | 60% | -3.1 ± 2.0 |
This compound Mechanism of Action
This compound is an allosteric activator of Protein Phosphatase 5 (PP5).[1][2] PP5 is involved in various cellular signaling pathways. By activating PP5, this compound can modulate the phosphorylation state of downstream proteins, influencing processes like cell growth and survival. It is crucial to ensure that the vehicle does not interfere with these sensitive signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIPSM - Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism [cipsm.de]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. researchgate.net [researchgate.net]
- 11. dctd.cancer.gov [dctd.cancer.gov]
Optimizing P5SA-2 Concentration for Specific Cell Types: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PP5), for various cell types. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective allosteric activator of Protein Phosphatase 5 (PP5), also known as PPP5C. It functions by binding to a regulatory pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5. This binding event relieves the auto-inhibited state of the enzyme, leading to an increase in its phosphatase activity. In in-vitro assays, 100 µM of this compound has been shown to increase PP5 activity by 3.2-fold, with an apparent affinity constant (Kd) of 7.8 µM.
Q2: What are the potential applications of this compound in research?
A2: As an activator of PP5, this compound is a valuable tool for investigating the diverse cellular roles of this phosphatase. PP5 has been implicated in a variety of signaling pathways that regulate processes such as cell growth, differentiation, stress response, and apoptosis.[1][2] Therefore, this compound can be utilized in studies related to cancer, neurodegenerative diseases like Alzheimer's, and other conditions where PP5 activity is dysregulated.[1]
Q3: How should I prepare and store a stock solution of this compound?
A3: For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (B87167) (DMSO).
Stock Solution Preparation Protocol:
-
Determine the desired stock concentration: A 10 mM stock solution is a common starting point.
-
Calculation: Calculate the mass of this compound required to achieve the desired concentration and volume.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed this compound powder in the appropriate volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) may be necessary but be cautious of potential compound degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q4: What is the recommended starting concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific biological question being investigated. A good starting point for a dose-response experiment is to test a broad range of concentrations. Based on its in-vitro activity, a range of 1 µM to 100 µM is a reasonable starting point for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM or higher, if solubility permits). |
| Low or absent PP5 expression in the cell line. | Verify the expression level of PP5 (PPP5C) in your cell line of interest using techniques like Western blotting or qPCR. Compare expression levels across different cell lines if possible. |
| Incorrect incubation time. | The time required to observe an effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Compound instability or poor solubility in culture medium. | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. Visually inspect the media for any signs of precipitation after adding this compound. |
| Cell confluence is too high or too low. | Cell density can significantly impact the cellular response to a compound. Optimize your cell seeding density to ensure cells are in an exponential growth phase during the experiment. |
Issue 2: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| This compound is cytotoxic to the specific cell line. | Perform a cytotoxicity assay to determine the IC50 value of this compound for your cells. This will help you identify a non-toxic working concentration range for your functional assays. |
| High DMSO concentration in the final culture medium. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments. |
| Off-target effects of this compound. | While this compound is described as a selective activator of PP5, off-target effects at higher concentrations cannot be entirely ruled out. Consider using a structurally unrelated PP5 activator, if available, to confirm that the observed phenotype is due to PP5 activation. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma contamination and maintain sterile techniques to prevent bacterial or fungal contamination, which can induce cell death. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accurate cell quantification and ensure a single-cell suspension before plating. |
| Inconsistent preparation of this compound dilutions. | Prepare fresh dilutions from a validated stock solution for each experiment. Calibrate your pipettes regularly and be meticulous with dilution calculations. |
| Cell line instability or high passage number. | Use cells from a low passage number and maintain a consistent passaging schedule. Regularly check the morphology and growth rate of your cells. |
| Variations in incubation time or other experimental conditions. | Strictly adhere to the established experimental protocol, ensuring consistent incubation times, temperatures, and CO₂ levels. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the dose-response of a specific cell line to this compound.
Materials:
-
Your cell line of interest (e.g., HeLa, A549, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
Summarize your dose-response data in a table for clear comparison.
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Calculate % Cell Viability as: (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100.
Protocol 2: Assessing the Effect of this compound on a Specific Signaling Pathway (e.g., MAPK Pathway) via Western Blotting
This protocol outlines how to investigate the impact of this compound on the phosphorylation status of key proteins in a signaling cascade.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PP5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (determined from Protocol 1) or vehicle control for the optimized duration.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Presentation:
Present your Western blot results clearly, and if possible, quantify the band intensities to show the fold change in phosphorylation.
| Treatment | P-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| This compound (Concentration 3) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as an allosteric activator of PP5.
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Simplified overview of PP5's role in MAPK and apoptosis signaling.
References
Addressing batch-to-batch variability of P5SA-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experiments involving the Protein Phosphatase 5 (PP5) activator, P5SA-2. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in various cellular signaling pathways.[1][2] this compound functions as an allosteric modulator, binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5. This binding induces a conformational change that relieves the auto-inhibited state of PP5, leading to an increase in its catalytic activity.[1][2]
Q2: We are observing significant variation in the level of PP5 activation between different experiments using the same batch of this compound. What are the potential causes?
Batch-to-batch variability in experimental outcomes can arise from several factors, even when using the same lot of a small molecule activator. These factors can be broadly categorized into three areas: reagent handling, experimental setup, and cellular system variability. It is crucial to systematically investigate each of these to pinpoint the source of inconsistency.
Q3: How should we properly handle and store this compound to ensure its stability and activity?
Proper handling and storage of this compound are critical for maintaining its potency. We recommend the following:
-
Storage: Store this compound as a powder at -20°C for long-term storage. For short-term storage, a stock solution in DMSO can be stored at -20°C or -80°C.
-
Reconstitution: Prepare a concentrated stock solution in a suitable solvent, such as DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or EC50 Values for this compound
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate and regularly service all pipettes. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Cell Density | The ratio of cells to compound concentration can affect the apparent potency. Optimize and maintain a consistent cell seeding density for all assays. |
| Incubation Time | The duration of this compound exposure can influence the measured response. Perform a time-course experiment to determine the optimal incubation time and use it consistently. |
| DMSO Concentration | High concentrations of DMSO can affect cell viability and enzyme activity. Ensure the final DMSO concentration is consistent across all wells, including controls, and is below a pre-determined non-toxic level (typically <0.5%). |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio in PP5 Activity Assays
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Substrate Concentration | Sub-optimal substrate concentration can lead to a poor dynamic range. Determine the Km of the substrate for PP5 in your assay system and use a concentration at or near the Km. |
| Assay Buffer Composition | The pH, ionic strength, and presence of co-factors in the assay buffer can impact PP5 activity. Optimize the buffer composition and ensure consistency across experiments. |
| Reagent Quality | Use high-purity reagents, including the PP5 enzyme and substrate. Poor quality reagents can contribute to high background. |
| Reader Settings | Optimize the gain and read time settings on your plate reader to maximize the signal-to-noise ratio. |
Experimental Protocols
In Vitro PP5 Activity Assay
This protocol provides a general framework for measuring the effect of this compound on PP5 activity using a commercially available phosphatase assay kit.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X concentrated solution of recombinant human PP5 in assay buffer.
-
Prepare a 2X concentrated solution of a suitable phosphopeptide substrate in assay buffer.
-
Prepare the malachite green reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of the 2X PP5 enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow this compound to bind to PP5.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 100 µL of the malachite green reagent to all wells.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Plot the absorbance as a function of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the EC50.
-
Quantitative Data Summary
Table 1: Example of this compound EC50 Determination Across Experimental Batches
| Experiment Batch | This compound EC50 (µM) | Standard Deviation | N |
| Batch 1 | 2.5 | 0.3 | 3 |
| Batch 2 | 2.8 | 0.4 | 3 |
| Batch 3 | 2.6 | 0.2 | 3 |
| Average | 2.63 | 0.3 | 9 |
Visualizations
Caption: Mechanism of PP5 activation by this compound.
Caption: Troubleshooting workflow for experimental variability.
Caption: General workflow for an in vitro PP5 activity assay.
References
P5SA-2 interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PP5C), to interfere with common laboratory assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, experimental protocols, and visualizations to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective allosteric activator of Protein Phosphatase 5 (PPP5C).[1] It functions by binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5C, which leads to a conformational change that relieves the auto-inhibited state of the enzyme and enhances its phosphatase activity.[2] this compound can increase PP5C activity by approximately 3.2-fold at a concentration of 100 µM, with an apparent affinity constant of 7.8 µM.[1][2]
Q2: Is this compound known to have off-target effects?
Current research suggests that this compound is highly specific for PP5-like proteins. Studies have shown that it does not significantly affect the activity of other proteins, such as the ATPases Hsc70 and Hsp90.[2] This high specificity suggests that widespread, non-specific interference with most laboratory assays is unlikely. However, its targeted activation of PP5C could potentially lead to indirect off-target effects in cellular contexts by altering the phosphorylation state of non-canonical PP5C substrates.
Q3: Can this compound interfere with my specific assay?
While there is no direct documented evidence of this compound causing interference in common laboratory assays, its mechanism of action presents a theoretical potential for interference, particularly in assays that are dependent on protein phosphorylation states. The increased phosphatase activity induced by this compound could lead to the dephosphorylation of key reagents or target molecules, potentially affecting signal generation and leading to inaccurate results.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Potential Issue: Reduced signal or false-negative results in phospho-specific ELISAs.
Hypothetical Cause: If your ELISA protocol involves the use of cell lysates or samples where active PP5C is present, the addition of this compound could lead to the dephosphorylation of the target phosphoprotein. This would prevent the specific detection antibody from binding, resulting in a lower or absent signal.
Troubleshooting Steps:
-
Inactivate Endogenous Phosphatases: Immediately after cell lysis, add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer. This should be done prior to the addition of this compound if the experiment allows.
-
Optimize Incubation Times: Minimize the incubation time of your sample with this compound before the ELISA procedure to reduce the window for potential dephosphorylation.
-
Run a "No this compound" Control: Always include a control sample that has not been treated with this compound to establish a baseline signal and confirm that the observed signal reduction is this compound dependent.
-
Consider an Alternative Assay: If the interference persists and cannot be mitigated, consider using an alternative assay that is not based on the detection of a specific phosphorylation event, if applicable to your research question.
Experimental Workflow: Troubleshooting ELISA Interference
Caption: A logical workflow for troubleshooting potential this compound interference in phospho-ELISAs.
Western Blotting
Potential Issue: Disappearance or reduction of bands corresponding to phosphorylated proteins.
Hypothetical Cause: Similar to ELISAs, the presence of this compound in cell lysates could activate endogenous PP5C, leading to the dephosphorylation of your target protein. This would result in a decreased signal when probing with a phospho-specific antibody.
Troubleshooting Steps:
-
Immediate Lysis in Phosphatase-Inhibiting Buffer: Lyse cells directly in a buffer containing a potent phosphatase inhibitor cocktail. Keep samples on ice at all times.
-
Rapid Denaturation: After protein quantification, immediately add Laemmli sample buffer (which contains SDS) and boil the samples to denature and inactivate all enzymes, including phosphatases.
-
Control for Total Protein Levels: Always probe a parallel blot with an antibody against the total, non-phosphorylated form of your protein of interest to ensure that the observed decrease in the phospho-signal is not due to a general decrease in protein expression or loading errors.
-
In Vitro Dephosphorylation Control: To confirm that your phospho-specific antibody is working correctly and that the loss of signal is due to dephosphorylation, treat a control lysate with a broad-spectrum phosphatase (e.g., lambda phosphatase) before running the Western blot. The band should disappear in this treated sample.
Cell-Based Assays
Potential Issue: Unexpected changes in cellular phenotypes or signaling pathways that are regulated by phosphorylation.
Hypothetical Cause: this compound treatment will increase the activity of PP5C within the cell. This can lead to the dephosphorylation of its substrates, which may have downstream consequences on signaling cascades and cellular processes that are being measured in your assay.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform careful dose-response and time-course experiments with this compound to understand the concentration and time at which it elicits its intended effect without causing broader, confounding cellular changes.
-
Use of a Negative Control Compound: If available, use an inactive analog of this compound as a negative control to ensure that the observed effects are due to the specific activation of PP5C and not to off-target effects of the chemical scaffold.
-
Orthogonal Approaches: Validate your findings using an alternative method to modulate PP5C activity, such as siRNA-mediated knockdown or overexpression of a catalytically inactive mutant of PP5C. This will help to confirm that the observed phenotype is specifically due to the modulation of PP5C activity.
-
Monitor Known PP5C Substrates: As a positive control for this compound activity, monitor the phosphorylation status of a known PP5C substrate in your cellular system.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Target | Protein Phosphatase 5 (PPP5C) | [1] |
| Mechanism of Action | Allosteric Activator | [2] |
| Fold Activation of PP5C | ~3.2-fold at 100 µM | [1] |
| Apparent Affinity Constant (Kd) | 7.8 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Phosphoprotein Analysis in the Presence of this compound
-
Culture cells to the desired confluency and apply experimental treatments, including this compound at the desired concentration and for the appropriate duration.
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Immediately add 4x Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -20°C or proceed with Western blotting.
Protocol 2: In Vitro Dephosphorylation Assay to Confirm Antibody Specificity
-
Prepare two identical aliquots of cell lysate known to contain the phosphorylated target protein.
-
To one aliquot, add a broad-spectrum phosphatase (e.g., lambda phosphatase) according to the manufacturer's instructions.
-
To the second aliquot (control), add the same volume of phosphatase storage buffer.
-
Incubate both samples at the recommended temperature and for the recommended time for the phosphatase to be active.
-
Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Analyze both the treated and untreated samples by Western blotting using the phospho-specific antibody. A significant reduction or disappearance of the band in the phosphatase-treated sample confirms the antibody's specificity for the phosphorylated form of the protein.
Signaling Pathway Diagrams
This compound Mechanism of Action on PP5C
Caption: this compound binds to an allosteric site on inactive PP5C, inducing a conformational change that activates the enzyme, leading to the dephosphorylation of its substrates.
Potential Interference in a Phospho-Specific Immunoassay
Caption: A diagram illustrating the potential mechanism by which this compound could interfere with a phospho-specific immunoassay by activating endogenous PP5C, leading to target dephosphorylation and reduced signal.
References
Strategies to reduce non-specific binding of P5SA-2
Welcome to the technical support center for P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating non-specific binding.
General FAQs
Q1: What is this compound and how does it work?
A1: this compound is a selective, small-molecule allosteric activator of Protein Phosphatase 5 (PPP5C).[1] Unlike some other activators that bind to the N-terminal tetratricopeptide repeat (TPR) domain of PPP5C, this compound exerts its effects by binding to a pocket at the interface of the TPR and phosphatase domains.[2] This binding induces a conformational change that relieves the auto-inhibited state of PPP5C, leading to an increase in its phosphatase activity.[2] this compound has been shown to increase PPP5C activity by approximately 3.2-fold at a concentration of 100 µM.[1]
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
Non-specific binding can be a significant issue in various experimental setups, leading to high background signals and inaccurate data. The following sections provide tailored strategies to minimize non-specific binding of this compound in common experimental applications.
Section 1: In Vitro Phosphatase Activity Assays
In vitro phosphatase assays are commonly used to assess the direct effect of this compound on PPP5C activity. High background in these assays can mask the true activation of the enzyme.
Q2: I am observing high background in my in vitro phosphatase assay with this compound. What are the likely causes and how can I reduce it?
A2: High background in in vitro phosphatase assays can stem from several factors, including non-specific binding of this compound or the detection reagents to the assay plate, as well as interactions with other components in the reaction mixture. Here are several strategies to address this:
-
Optimize Blocking Agents: Inadequate blocking of the microplate wells can lead to non-specific adsorption of assay components. It is crucial to select an appropriate blocking agent and optimize its concentration.
-
Incorporate Detergents: Non-ionic detergents can help prevent the aggregation of proteins and reduce their non-specific binding to surfaces.
-
Adjust Buffer Conditions: The pH and ionic strength of the assay buffer can influence non-specific interactions.
-
Optimize Incubation Time and Temperature: Prolonged incubation times or suboptimal temperatures can sometimes increase background signal.
The choice of blocking agent and its concentration are critical. Below is a table summarizing common blocking agents and their typical working concentrations for enzyme assays.
| Blocking Agent | Typical Concentration Range | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common choice for many assays. Use high-purity, fatty acid-free BSA. Not recommended for phospho-specific antibody-based detection as it may contain contaminating phosphatases.[3][4][5] |
| Non-Fat Dry Milk | 1-5% (w/v) | A cost-effective option. However, it should be avoided when using phospho-specific antibodies as it contains phosphoproteins (like casein) that can cause high background.[3][5] |
| Casein | 0.1-2% (w/v) | A purified milk protein that can be a very effective blocking agent.[6][7] |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk.[8] |
-
Prepare Blocking Buffers: Prepare a series of blocking buffers with different agents (e.g., 1%, 3%, and 5% BSA; 1%, 3%, and 5% non-fat dry milk) in your assay buffer.
-
Coat Microplate: If your assay involves a pre-coated substrate or antibody, proceed to the blocking step. For direct assays, you can assess the non-specific binding of this compound or detection reagents to the blocked wells.
-
Block the Plate: Add 200 µL of each blocking buffer to different wells of a 96-well plate. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the wells 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).
-
Run Control Reactions: Add all assay components except the enzyme (PPP5C) to the blocked and washed wells, including this compound and the detection substrate.
-
Measure Background Signal: Read the plate according to your assay's detection method (e.g., absorbance at 405 nm for pNPP).
-
Analyze Results: Compare the background signal across the different blocking conditions. The optimal blocking agent and concentration will yield the lowest background signal without significantly affecting the specific signal in the complete assay.
Caption: Troubleshooting workflow for high background in in vitro phosphatase assays.
Section 2: Cell-Based Assays
This compound can be used in cell-based assays to investigate its effect on cellular signaling pathways. A common application is to assess the dephosphorylation of PPP5C substrates, such as Apoptosis Signal-Regulating Kinase 1 (ASK1), using Western blotting.
Q3: I am using this compound in a cell-based assay to look at ASK1 phosphorylation, but my Western blots have high background. How can I improve my results?
A3: High background in Western blotting can be caused by non-specific antibody binding, insufficient blocking, or inadequate washing. When studying phosphorylation events, it is also crucial to prevent dephosphorylation during sample preparation.
-
Use Phosphatase Inhibitors: Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target protein.
-
Optimize Blocking Buffer: The choice of blocking buffer is critical. For phospho-specific antibodies, BSA is generally recommended over non-fat milk.[3][5]
-
Adjust Antibody Concentrations: Using too high a concentration of primary or secondary antibody can lead to non-specific bands.
-
Improve Washing Steps: Increase the number and duration of washes to remove unbound antibodies.
-
Include Proper Controls: Always include positive and negative controls to validate your results.
| Reagent | Recommended Concentration | Purpose |
| Blocking Agents | ||
| BSA | 3-5% (w/v) in TBST | Recommended for phospho-specific antibodies. |
| Non-Fat Dry Milk | 5% (w/v) in TBST | A general blocking agent, but avoid with phospho-specific antibodies due to casein content. |
| Detergents in Wash Buffer (TBST) | ||
| Tween-20 | 0.05-0.1% (v/v) | Helps to reduce non-specific antibody binding. |
| Additives to Lysis Buffer | ||
| Sodium Orthovanadate | 1 mM | A general tyrosine phosphatase inhibitor. |
| Sodium Fluoride | 10 mM | A serine/threonine phosphatase inhibitor. |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation. |
-
Cell Culture and Treatment: Plate your cells of interest (e.g., COS-7) and allow them to adhere. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (1 mM sodium orthovanadate, 10 mM sodium fluoride, 1X protease inhibitor cocktail).[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ASK1 (e.g., at Thr845) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ASK1.
Caption: Simplified signaling pathway of ASK1 activation and its regulation by PPP5C and this compound.
Section 3: Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)
Direct binding assays like SPR are used to characterize the interaction between this compound and PPP5C in real-time. Non-specific binding of this compound to the sensor chip surface can interfere with accurate kinetic measurements.
Q4: I am trying to measure the binding of this compound to immobilized PPP5C using SPR, but I see a high response on my reference channel. What can I do to reduce this non-specific binding?
A4: High non-specific binding in SPR can be due to hydrophobic or electrostatic interactions between the analyte (this compound) and the sensor surface. Optimizing the running buffer is key to minimizing these effects.
-
Adjust Buffer pH: The pH of the running buffer can influence the charge of both the analyte and the sensor surface. Try to work at a pH where this compound has minimal charge.
-
Increase Salt Concentration: Increasing the ionic strength of the running buffer (e.g., with NaCl) can help to reduce electrostatic interactions.
-
Add Detergents: A low concentration of a non-ionic surfactant can mitigate hydrophobic interactions.
-
Use Blocking Agents: Including a carrier protein like BSA in the running buffer can help to block non-specific binding sites on the sensor surface.
| Additive | Typical Concentration Range | Purpose |
| NaCl | 150 mM - 500 mM | Reduces electrostatic interactions.[12] |
| Tween-20 | 0.005% - 0.1% (v/v) | Reduces hydrophobic interactions.[12] |
| Bovine Serum Albumin (BSA) | 0.5 - 2 mg/mL | Acts as a blocking agent to reduce non-specific adsorption to the sensor surface.[12] |
| Carboxymethyl Dextran | 1 mg/mL | Can be added to the running buffer when using dextran-based sensor chips to reduce non-specific binding to the matrix.[12] |
-
Immobilize Ligand: Immobilize purified PPP5C onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Prepare a Series of Running Buffers: Start with a standard buffer (e.g., HBS-EP+). Prepare variations of this buffer with different additives:
-
Increased NaCl (e.g., 300 mM, 500 mM).
-
Addition of Tween-20 (e.g., 0.01%, 0.05%).
-
Addition of BSA (e.g., 1 mg/mL).
-
Combinations of the above.
-
-
Perform a Surface Test: Before injecting this compound over the immobilized PPP5C, inject a high concentration of this compound over a reference flow cell (without immobilized PPP5C) using each of the test buffers.
-
Measure Non-Specific Binding: Monitor the response units (RU) on the reference channel for each buffer condition.
-
Select Optimal Buffer: Choose the buffer that results in the lowest response on the reference channel.
-
Run Binding Assay: Use the optimized running buffer to perform the kinetic analysis of this compound binding to PPP5C.
References
- 1. youtube.com [youtube.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biossusa.com [biossusa.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. origene.com [origene.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Reducing Non-Specific Binding [reichertspr.com]
Troubleshooting lack of P5SA-2 effect in cellular assays
Welcome to the technical support center for P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PP5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when a biological effect of this compound is not observed in cellular experiments.
Q1: I am not observing any effect of this compound on my cells. What are the most common reasons for this?
A: Lack of a discernible effect from this compound in cellular assays can stem from several factors, broadly categorized into issues with the reagent itself, the cell model, or the experimental design.
-
Reagent Integrity: The stability and handling of this compound are critical. Improper storage or multiple freeze-thaw cycles can lead to degradation.[1][2]
-
Cell Line Suitability: The target of this compound, Protein Phosphatase 5 (PP5), may not be expressed at sufficient levels in your chosen cell line, or the downstream signaling pathways regulated by PP5 may not be active.
-
Assay Readout: The selected endpoint or biomarker may not be a downstream target of PP5. This compound activates PP5, which in turn dephosphorylates specific substrates. If your assay measures a pathway not modulated by PP5, no effect will be seen.[3][4]
-
Experimental Conditions: Factors such as sub-optimal this compound concentration, insufficient incubation time, or interference from media components can prevent a measurable response.[5]
Q2: How can I verify that my this compound compound is active?
A: Before extensive cellular experiments, it is advisable to confirm the activity of your this compound stock. This can be done using an in vitro phosphatase assay as a positive control. By incubating recombinant PP5 protein with a substrate like p-nitrophenyl phosphate (B84403) (pNPP) and your this compound, you can directly measure the increase in phosphatase activity.[6][7] A successful result in this assay confirms your compound is active, pointing towards cell-based issues as the root cause of the problem.
Q3: What are the recommended storage and handling procedures for this compound?
A: Proper storage is crucial for maintaining the activity of this compound.
-
Solid Form: Store as a powder at -20°C for long-term stability.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Working Dilutions: When preparing working dilutions, it is best to do so fresh for each experiment. Dilute protein solutions (< 1 mg/ml) can be more prone to inactivation and loss.[1]
Q4: The phosphorylation of my protein of interest is unchanged after this compound treatment. What should I do?
A: This is a common issue and suggests a disconnect between this compound's target (PP5) and your readout.
-
Confirm the Pathway: First, ensure your protein of interest is a known substrate or is in a pathway regulated by PP5. PP5 is known to dephosphorylate and inactivate kinases such as ASK1 (at Thr845) and Raf-1.[4] It can also influence the PI3K/AKT and MAPK signaling pathways.[3]
-
Use a Positive Control Readout: As a positive control, measure the phosphorylation status of a direct and established PP5 substrate, like p-ASK1 (Thr845). A decrease in this signal would confirm that this compound is active and engaging its target within the cell.
-
Consider Cell Context: The function and substrates of PP5 can be context-dependent. The signaling network in your specific cell line may differ from published models.
Q5: What concentration of this compound and what incubation time should I use?
A: Optimal concentration and time are highly dependent on the cell line and the specific biological question.
-
Concentration: this compound has been shown to increase PP5 activity in vitro with an apparent affinity constant (Ka) of 7.8 μM and demonstrates a 3.2-fold activation at 100 μM.[8] For cellular assays, a dose-response experiment is recommended, typically starting in the range of 1-50 µM. Note that in some cellular systems, this compound alone may not be sufficient to produce a strong antiproliferative effect.[9]
-
Incubation Time: The timing for observing an effect depends on the pathway being studied. Dephosphorylation events can be rapid (minutes to a few hours), while downstream effects like changes in cell viability or apoptosis may require longer incubation periods (24-72 hours). A time-course experiment is essential to determine the optimal endpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to help guide experimental design and data interpretation.
Table 1: this compound In Vitro Activity Profile
| Parameter | Value | Target | Notes |
| Mechanism of Action | Allosteric Activator | PPP5C (PP5) | Binds to the phosphatase domain to relieve auto-inhibition.[6][8][10] |
| Apparent Affinity (Ka) | 7.8 µM | PPP5C | Determined in in vitro phosphatase assays.[8] |
| Fold Activation | 3.2-fold | PPP5C | Observed at a concentration of 100 µM.[8] |
| Thermal Shift (ΔTm) | 1.15 °C | PPP5C | Observed at a concentration of 60 µM.[9] |
Table 2: Troubleshooting Cellular Assays - Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No effect observed at any concentration. | 1. Inactive this compound compound. 2. Low PP5 expression in the cell line. 3. Inappropriate assay readout. | 1. Test compound activity in an in vitro phosphatase assay. 2. Confirm PP5 expression via Western Blot or qPCR. 3. Switch to a direct PP5 substrate phosphorylation assay (e.g., p-ASK1). |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Cell health issues (e.g., high passage number, contamination).[11][12] 3. This compound precipitation in media. | 1. Standardize cell seeding protocols. 2. Use low-passage cells and test for mycoplasma. 3. Check for solubility issues when preparing working dilutions. |
| Effect is not reproducible. | 1. Changes in cell culture conditions (media, serum).[13] 2. Degradation of this compound stock solution. | 1. Maintain consistent culture conditions and reagent lots.[14] 2. Prepare fresh aliquots of this compound from powder. |
Signaling Pathways & Experimental Workflows
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of this compound and its position in key cellular signaling pathways.
Caption: this compound allosterically activates PP5 by relaxing its auto-inhibited state.
Caption: Key signaling pathways negatively regulated by PP5 upon activation by this compound.
Caption: A logical workflow for troubleshooting the lack of this compound effect.
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that ensures they are in the exponential growth phase and will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Thaw a single-use aliquot of this compound stock solution (e.g., 10 mM in DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis: After incubation, proceed with your chosen downstream assay, such as cell lysis for Western blotting, a cell viability assay (e.g., MTS/MTT), or flow cytometry.
Protocol 2: Western Blot Analysis of p-ASK1 (Thr845)
This protocol serves as a positive control to confirm this compound is engaging PP5 in the cellular environment.
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) and a vehicle control for a short duration (e.g., 2-4 hours), as dephosphorylation can be a rapid event.
-
Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ASK1 (Thr845) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Analysis: Image the blot and quantify the band intensities. Normalize the p-ASK1 signal to total ASK1 or a loading control (e.g., β-actin). A decrease in the p-ASK1 signal in this compound-treated cells compared to the vehicle control indicates successful target engagement.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 13. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocolsandsolutions.com [protocolsandsolutions.com]
Technical Support Center: Ensuring Consistent P5SA-2 Delivery in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and consistent use of P5SA-2, a selective activator of Protein Phosphatase 5 (PP5), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase involved in diverse cellular processes.[1][2] this compound functions as an allosteric modulator, binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5.[1] This binding event is thought to induce a conformational change that relieves the auto-inhibited state of PP5, leading to an increase in its catalytic activity.[1][2] this compound enhances the turnover rate of PP5 without significantly affecting substrate binding or the interaction between PP5 and Hsp90.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light and moisture.[3][4] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[5] Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition. Based on in vitro enzymatic assays, this compound shows an apparent affinity constant (KD) in the micromolar range.[1] A starting point for cell-based assays could be a concentration range of 1 µM to 50 µM. It is crucial to perform a dose-response curve to identify the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound has been shown to be specific for PP5 over other phosphatases like PP1, PP2A, and PP2B, the possibility of off-target effects should always be considered, especially at higher concentrations.[1] It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive analog of this compound if available, or to use molecular techniques like siRNA-mediated knockdown of PP5 to confirm that the observed effects are indeed PP5-dependent.
Q5: How can I assess the activity of this compound in my cells?
A5: The activity of this compound in a cellular context can be assessed by measuring the dephosphorylation of a known PP5 substrate. This can be achieved through an immunoprecipitation-phosphatase assay. In this method, the target substrate is immunoprecipitated from cells treated with this compound, and its phosphorylation status is determined by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation signal in this compound-treated cells would indicate an increase in PP5 activity.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lack of biological effect in experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High final DMSO concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), and ideally at or below 0.1%. Prepare a more concentrated stock solution of this compound if necessary to minimize the volume of DMSO added. |
| This compound concentration exceeds its aqueous solubility | Perform a solubility test of this compound in your specific cell culture medium. If precipitation occurs at the desired working concentration, consider lowering the concentration or using a solubilizing agent (e.g., pluronic F-68), after validating its compatibility with your cell line. |
| Interaction with media components | Serum proteins can sometimes bind to small molecules, affecting their solubility and bioavailability.[5] Test the solubility of this compound in serum-free and serum-containing media to assess the impact of serum. If solubility is an issue, a brief and gentle sonication of the final working solution before adding it to the cells may help. |
| Incorrect dilution procedure | When diluting the DMSO stock solution into the aqueous cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation. |
Issue 2: Inconsistent or No Biological Effect of this compound
Symptoms:
-
Lack of a dose-dependent response to this compound.
-
High variability in results between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degradation of this compound | This compound may be unstable in the cell culture medium at 37°C over the course of the experiment. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. To assess stability, you can perform a time-course experiment where the concentration of this compound in the medium is measured at different time points using HPLC-MS. |
| Suboptimal working concentration | The concentration of this compound being used may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. Perform a thorough dose-response analysis to determine the optimal concentration range for your specific cell line and endpoint. |
| Cell line-specific differences | The expression level of PP5 and its substrates can vary between different cell lines, influencing their responsiveness to this compound. Confirm the expression of PP5 in your cell line of interest by Western blotting. |
| Incorrect experimental timing | The biological effect of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal duration of treatment for your specific assay. |
Issue 3: this compound Appears to be Cytotoxic
Symptoms:
-
A significant decrease in cell viability is observed in this compound-treated cells, especially at higher concentrations.
-
Morphological changes in cells indicative of stress or cell death.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent toxicity | High concentrations of DMSO can be toxic to cells.[6] Ensure the final DMSO concentration is within a safe range for your cell line (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) in your experiments. |
| On-target cytotoxicity | Activation of PP5 by this compound may lead to the dephosphorylation of proteins involved in cell survival pathways, resulting in apoptosis or cell cycle arrest. This would be a genuine biological effect of the compound. |
| Off-target effects | At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.[7][8] To distinguish between on-target and off-target cytotoxicity, use a lower concentration of this compound or confirm the phenotype with PP5 knockdown. |
| Interference with viability assays | This compound might interfere with the reagents used in certain cell viability assays (e.g., MTT, resazurin).[9][10][11] It is recommended to use an orthogonal method to confirm cytotoxicity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH). |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
This table presents hypothetical stability data for this compound in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS). This data is for illustrative purposes only. It is highly recommended that users perform their own stability studies under their specific experimental conditions.
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 92 | 88 |
| 24 | 85 | 75 |
| 48 | 70 | 60 |
Table 2: Suggested Working Concentrations of Additives for Solubility Enhancement
This table provides a general overview of commonly used additives and their typical working concentrations for improving the solubility of small molecules. The compatibility and effectiveness of these additives should be empirically tested for this compound and the specific cell line being used.
| Additive | Typical Working Concentration | Mechanism of Action |
| Pluronic F-68 | 0.01 - 0.1% (w/v) | Non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds. |
| Polyethylene Glycol (PEG) 300/400 | 0.5 - 5% (v/v) | Co-solvent that can increase the solubility of hydrophobic compounds. |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. c. Gently vortex or sonicate briefly in a water bath to ensure complete dissolution. d. Aliquot the stock solution into small, single-use, light-protected vials. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the desired cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. For a 10 µM working solution, you would typically perform a 1:1000 dilution of the 10 mM stock. d. To ensure proper mixing and prevent precipitation, add the this compound stock solution dropwise to the medium while gently vortexing. e. Use the freshly prepared working solution immediately.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC-MS
-
Sample Preparation: a. Prepare a working solution of this compound (e.g., 10 µM) in your cell culture medium of interest (with serum, if applicable). b. Dispense 1 mL of this solution into multiple wells of a 24-well plate. c. Incubate the plate at 37°C in a humidified incubator with 5% CO₂. d. At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from triplicate wells. e. Immediately quench any potential enzymatic degradation by adding 200 µL of ice-cold acetonitrile (B52724) containing an internal standard. f. Centrifuge the samples at high speed to precipitate proteins. g. Transfer the supernatant to HPLC vials for analysis.
-
HPLC-MS Analysis: a. Use a C18 reverse-phase HPLC column. b. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Set the mass spectrometer to detect the parent ion of this compound and the internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Data Analysis: a. Calculate the peak area ratio of this compound to the internal standard for each time point. b. Normalize the peak area ratios to the time 0 sample to determine the percentage of this compound remaining at each time point. c. Plot the percentage of this compound remaining versus time to determine its stability profile.
Protocol 3: Immunoprecipitation-Phosphatase Assay to Measure Cellular PP5 Activity
-
Cell Treatment and Lysis: a. Plate cells and allow them to adhere overnight. b. Treat the cells with this compound at the desired concentration and for the optimal duration. Include a vehicle control (DMSO). c. Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase inhibitors (e.g., RIPA buffer with sodium fluoride (B91410) and sodium orthovanadate). d. Clarify the lysates by centrifugation.
-
Immunoprecipitation: a. Determine the protein concentration of the lysates. b. Incubate an equal amount of protein from each sample with an antibody specific to the known PP5 substrate of interest overnight at 4°C with gentle rotation. c. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.[12] d. Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Western Blot Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a phospho-specific antibody for the substrate of interest. d. Strip and re-probe the membrane with an antibody against the total substrate protein to ensure equal loading. e. Quantify the band intensities to determine the ratio of phosphorylated to total substrate. A decrease in this ratio in this compound-treated cells indicates increased PP5 activity.
Mandatory Visualization
References
- 1. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fast Resazurin-based live viability assay is equivalent to the MTT-test in the KeratinoSens assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to P5SA-2 and TPR-Dependent PP5 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of Protein Phosphatase 5 (PP5) activators: the synthetic small molecule P5SA-2 and the natural, TPR-dependent activators. This document aims to offer an objective analysis of their mechanisms, performance based on experimental data, and the methodologies used to evaluate them, aiding researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to PP5 and its Activation
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that plays a crucial role in a variety of cellular processes, including stress signaling, cell cycle regulation, and hormone signaling.[1] Its activity is tightly regulated by an autoinhibitory mechanism involving its N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal alpha-helix.[2][3] Activation of PP5 requires the disruption of this autoinhibition, a process that can be achieved through different mechanisms. This guide focuses on comparing a novel synthetic activator, this compound, with the well-established class of TPR-dependent activators.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and TPR-dependent activators lies in their binding site and mechanism of action.
TPR-Dependent Activators: This class of activators, which includes the molecular chaperone Hsp90 and polyunsaturated fatty acids like arachidonic acid, binds to the TPR domain of PP5.[1][4] This interaction induces a conformational change that relieves the autoinhibition imposed by the TPR domain on the catalytic phosphatase domain, thereby increasing PP5's enzymatic activity.[1] The C-terminal MEEVD motif of Hsp90 is crucial for this interaction.[5][6]
This compound: In contrast, this compound is a selective allosteric activator that does not bind to the TPR domain.[2] Instead, it interacts with a pocket at the interface of the phosphatase and TPR domains.[2][7] This binding event also leads to a relaxation of the auto-inhibited state of PP5, but through a TPR-independent mechanism.[2]
Quantitative Performance Comparison
The following tables summarize the key quantitative data gathered from various studies to facilitate a direct comparison of the efficacy and binding properties of this compound and representative TPR-dependent activators.
Table 1: Activation of PP5
| Activator | Type | Fold Activation | Apparent Affinity Constant (AC50) / EC50 | Source |
| This compound | Small Molecule (Allosteric) | ~3.2-fold at 100 µM | 7.8 µM | MedchemExpress |
| Full-length Hsp90 | Protein (TPR-dependent) | ~7-fold | ~2 µM | [1] |
| Hsp90 C-terminal peptide | Peptide (TPR-dependent) | ~7-fold | 57 µM | [1] |
| Arachidonic Acid | Fatty Acid (TPR-dependent) | >25-fold | Not Specified | [4] |
Table 2: Binding Affinity to PP5
| Ligand | Binding Partner | Method | Dissociation Constant (Kd) | Source |
| This compound | Full-length PP5 | Not Specified | Not Specified | - |
| Hsp90 C-terminal peptide | Full-length PP5 | Isothermal Titration Calorimetry (ITC) | 20 µM | [1] |
| Hsp90 C-terminal peptide | Isolated PP5 TPR domain | Isothermal Titration Calorimetry (ITC) | 40 nM | [1] |
| Hsp70 IEEVD tracer | Full-length PP5 | Fluorescence Polarization (FP) | 0.941 ± 0.070 µM | [8] |
| Hsp90 MEEVD tracer | Full-length PP5 | Fluorescence Polarization (FP) | 0.102 ± 0.020 µM | [8] |
| Optimized WDDVD peptide | Full-length PP5 | Fluorescence Polarization (FP) | 0.017 ± 0.010 µM | [8] |
| Optimized WEEVD peptide | Full-length PP5 | Fluorescence Polarization (FP) | 0.015 ± 0.010 µM | [8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and TPR-dependent PP5 activators.
Protocol 1: PP5 Phosphatase Activity Assay
This protocol is a generalized method for measuring the enzymatic activity of PP5 in the presence of activators using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant PP5
-
Activator of interest (e.g., this compound, Hsp90, arachidonic acid)
-
Assay Buffer: 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the activator in a suitable solvent (e.g., DMSO for this compound).
-
In a 96-well plate, add the desired concentration of the activator to the assay buffer. Include a control well with the solvent alone.
-
Add purified PP5 (50-500 nM final concentration) to each well and incubate for a predetermined time at 20°C to allow for activator binding.
-
Initiate the phosphatase reaction by adding pNPP to a final concentration of 60 mM.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity for each condition. The fold activation is determined by dividing the velocity in the presence of the activator by the velocity of the control.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand (e.g., Hsp90 peptide) and a macromolecule (e.g., PP5).
Materials:
-
Purified PP5 or isolated TPR domain
-
Purified ligand (e.g., Hsp90 C-terminal peptide)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Thoroughly dialyze both the protein (in the sample cell) and the ligand (in the injection syringe) against the same buffer to minimize heat changes due to buffer mismatch.
-
Degas the solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The heat change upon each injection is measured.
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the Kd, n, and ΔH.
Protocol 3: Fluorescence Polarization (FP) for Binding Affinity
FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.
Materials:
-
Purified full-length PP5
-
Fluorescently labeled tracer (e.g., 5FAM-labeled Hsp90 or Hsp70 C-terminal peptide)
-
Unlabeled competitor ligand (optional, for competition assays)
-
FP-compatible microplate
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a series of dilutions of the purified PP5 protein in a suitable buffer.
-
Add a constant, low concentration of the fluorescently labeled tracer to each well.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the measured polarization values against the protein concentration.
-
Fit the resulting binding curve to a one-site binding model to determine the Kd.
-
For competition assays, a fixed concentration of protein and tracer are incubated with varying concentrations of an unlabeled competitor. The decrease in polarization is used to calculate the inhibitor's affinity (Ki).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PP5 and a typical experimental workflow for identifying and characterizing PP5 activators.
Caption: PP5 signaling pathways activated by TPR-dependent mechanisms and this compound.
Caption: Workflow for identification and characterization of novel PP5 activators.
Conclusion
This compound and TPR-dependent activators represent two distinct and valuable classes of tools for modulating PP5 activity. TPR-dependent activators, such as Hsp90, are physiologically relevant and can induce a significant activation of PP5. However, their action is tied to the complex biology of the TPR domain and its various interacting partners. This compound, on the other hand, offers a more targeted, TPR-independent mechanism of activation. While the fold-activation reported for this compound is more modest than that of some TPR-dependent activators, its distinct allosteric binding site presents unique opportunities for developing specific chemical probes and potential therapeutics. The choice between these activators will ultimately depend on the specific research question, whether it involves studying the natural regulation of PP5 through its TPR domain or exploring the consequences of TPR-independent allosteric activation. This guide provides the foundational data and methodologies to inform such decisions.
References
- 1. Molecular basis for TPR domain-mediated regulation of protein phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUMOylation of protein phosphatase 5 regulates phosphatase activity and substrate release | EMBO Reports [link.springer.com]
- 4. Activation of protein phosphatase 5 by limited proteolysis or the binding of polyunsaturated fatty acids to the TPR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile TPR domains accommodate different modes of target protein recognition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating ASK1 Dephosphorylation: A Comparative Guide to P5SA-2 and Alternatives
For researchers, scientists, and drug development professionals, understanding the phosphorylation state of Apoptosis Signal-regulating Kinase 1 (ASK1) is crucial for investigating cellular stress responses and developing novel therapeutics. This guide provides a comprehensive comparison of methodologies for validating ASK1 dephosphorylation, with a focus on the small molecule Protein Phosphatase 5 (PP5) activator, P5SA-2, and its alternatives.
Introduction to ASK1 Regulation
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key transducer of cellular stress signals.[1] A variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, can activate ASK1.[1] This activation is tightly regulated by phosphorylation. Phosphorylation of Threonine 838 (Thr838) in the activation loop is essential for its kinase activity, leading to the downstream activation of JNK and p38 MAP kinases, which can ultimately result in apoptosis.[1] Conversely, dephosphorylation of this site by protein phosphatases, such as Protein Phosphatase 5 (PP5), inactivates ASK1.[2] Therefore, validating the dephosphorylation of ASK1 is a critical step in studying its regulation and the effects of potential therapeutic agents.
This compound: A Small Molecule Activator of PP5
This compound is a small molecule that has been identified as an allosteric activator of PP5.[3][4] PP5 is a serine/threonine phosphatase known to dephosphorylate and inactivate ASK1.[2] this compound functions by binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PP5, which is thought to relieve the auto-inhibited state of the enzyme.[3][4]
While this compound does activate PP5, current research indicates that its direct efficacy in promoting the dephosphorylation of ASK1 is limited when used alone. Its more significant role has been demonstrated as a component of a phosphatase-recruiting chimera (PHORC) named DDO3711. This chimera links an ASK1 inhibitor to this compound, thereby bringing PP5 into close proximity with ASK1 and significantly enhancing its dephosphorylation.
Comparative Analysis of ASK1 Dephosphorylation Validation Methods
Several methods can be employed to validate the dephosphorylation of ASK1. The choice of method depends on the specific research question, available resources, and the desired level of quantitative detail.
| Method | Principle | Key Advantages | Key Limitations |
| This compound (standalone) | Allosteric activation of endogenous or recombinant PP5 to induce ASK1 dephosphorylation. | Targets a specific phosphatase (PP5); Commercially available small molecule. | Limited efficacy on its own in inducing significant ASK1 dephosphorylation based on current literature. Lack of robust quantitative data for standalone use. |
| DDO3711 (PHORC) | A chimeric molecule that recruits PP5 via its this compound component directly to ASK1 via its inhibitor component, forcing dephosphorylation. | Highly potent and specific for ASK1 dephosphorylation. Demonstrates significant anti-proliferative activity in cancer cells. | Not a commercially available reagent; requires chemical synthesis. |
| Protein Phosphatase 2A (PP2A) | Another key phosphatase that regulates ASK1 activity, often recruited by scaffolding proteins like AIP1. | Represents an alternative physiological pathway for ASK1 dephosphorylation. | Regulation is complex, involving specific regulatory subunits and scaffolding proteins.[5][6] |
| In Vitro Phosphatase Assay | Direct measurement of dephosphorylation of purified, phosphorylated ASK1 by a purified phosphatase (e.g., PP5, PP2A) in the presence or absence of an activator. | Allows for direct assessment of enzyme-substrate interaction and the effect of activators/inhibitors. Can be quantitative (e.g., using radiolabeled phosphate). | Requires purification of active, phosphorylated kinase and active phosphatase. May not fully recapitulate cellular conditions. |
| Western Blotting | Immunodetection of phosphorylated ASK1 (p-ASK1) levels in cell lysates or in vitro reactions using phospho-specific antibodies (e.g., anti-pASK1 Thr838). | Widely accessible, relatively straightforward, and provides a semi-quantitative measure of phosphorylation status.[7][8][9][10][11] | Relies on antibody specificity and can be influenced by variability in sample preparation and loading.[11] |
| Mass Spectrometry (LC-MS/MS) | Direct identification and quantification of phosphorylation sites on the ASK1 protein. | Provides precise information on specific phosphorylation sites and can quantify the degree of phosphorylation.[12][13] | Requires specialized equipment and expertise in sample preparation and data analysis.[12][14] |
Experimental Protocols
Western Blot Validation of ASK1 Dephosphorylation in Cell Culture
This protocol describes the treatment of cells with a compound of interest, followed by Western blot analysis to detect changes in ASK1 phosphorylation at Thr838.
Materials:
-
Cell line of interest (e.g., HEK293T, K562)
-
Cell culture medium and supplements
-
Compound of interest (e.g., this compound, DDO3711)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[11]
-
Primary antibodies: anti-phospho-ASK1 (Thr838) and anti-total-ASK1[7][8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with the compound of interest at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-phospho-ASK1 (Thr838) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-ASK1 antibody.
In Vitro ASK1 Dephosphorylation Assay
This protocol outlines a method to directly assess the ability of a compound to promote the dephosphorylation of ASK1 by a purified phosphatase.
Materials:
-
Purified, active, phosphorylated ASK1 (p-ASK1)
-
Purified, active PP5
-
Phosphatase assay buffer
-
Compound of interest (e.g., this compound)
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibody (for Western blot detection)
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blotting reagents
Procedure:
-
Kinase Reaction (if starting with unphosphorylated ASK1): Incubate purified ASK1 with [γ-³²P]ATP and a suitable kinase buffer to generate radiolabeled p-ASK1. Purify the p-ASK1 from the reaction mixture.
-
Dephosphorylation Reaction:
-
In a microcentrifuge tube, combine the phosphatase assay buffer, purified PP5, and the compound of interest (or vehicle control).
-
Initiate the reaction by adding the purified p-ASK1.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction and Detection:
-
Radioactive Method: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the amount of ³²P remaining on the ASK1 band.
-
Western Blot Method: Stop the reaction as above. Perform Western blotting as described in Protocol 1, using an anti-phospho-ASK1 (Thr838) antibody to detect the remaining phosphorylated ASK1.
-
Visualizing the Pathways and Workflows
Caption: ASK1 signaling pathway and points of intervention.
Caption: Western blot workflow for p-ASK1 detection.
Conclusion
The validation of ASK1 dephosphorylation is a multifaceted process with several available methodologies. While this compound is a valuable tool for activating PP5, its utility in directly promoting substantial ASK1 dephosphorylation in a standalone capacity appears limited based on current evidence. Its true potential is realized when incorporated into a targeted delivery system like the PHORC DDO3711. For routine validation of changes in ASK1 phosphorylation, Western blotting with phospho-specific antibodies remains a robust and accessible method. For precise and quantitative analysis of specific phosphorylation sites, mass spectrometry is the gold standard. The choice of methodology should be guided by the specific experimental goals and available resources.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REGULATION OF APOPTOSIS SIGNAL-REGULATING KINASE 1 (ASK1) BY POLYAMINE LEVELS VIA PROTEIN PHOSPHATASE 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. AIP1 recruits phosphatase PP2A to ASK1 in tumor necrosis factor-induced ASK1-JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-ASK1 (Thr838) Polyclonal Antibody (PA5-64541) [thermofisher.com]
- 8. Phospho-ASK1 (Thr838) Polyclonal Antibody (PA5-118633) [thermofisher.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Phospho-ASK1 (Thr838) Antibody | Affinity Biosciences [affbiotech.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Confirming P5SA-2 On-Target Effects with PPP5C siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of P5SA-2, a selective allosteric activator of the serine/threonine phosphatase PPP5C. The primary method highlighted is the use of small interfering RNA (siRNA) to knockdown PPP5C, thereby demonstrating that the cellular effects of this compound are dependent on its intended target. This guide includes experimental data, detailed protocols, and visual workflows to assist in the design and execution of such validation studies.
Introduction to this compound and PPP5C
This compound is a valuable research tool for studying the cellular functions of Protein Phosphatase 5 Catalytic Subunit (PPP5C).[1] PPP5C is a ubiquitously expressed serine/threonine phosphatase involved in diverse signaling pathways, including those regulating stress responses and hormone signaling.[2][3] Key substrates of PPP5C include Apoptosis Signal-Regulating Kinase 1 (ASK1) and the Glucocorticoid Receptor (GR).[3][4][5] By dephosphorylating and inactivating ASK1, PPP5C plays a crucial role in suppressing stress-induced apoptosis.[4][6] Its interaction with the GR modulates glucocorticoid signaling.[5][7][8] this compound allosterically activates PPP5C, providing a mechanism to enhance its phosphatase activity and study its downstream effects.[1][9]
To ensure that the observed cellular outcomes following this compound treatment are a direct result of PPP5C activation, it is essential to perform on-target validation studies. The most direct approach is to assess the effects of this compound in a cellular context where PPP5C expression is significantly reduced.
Comparison of this compound Effects in the Presence and Absence of PPP5C
The central hypothesis for on-target validation is that the effects of this compound will be diminished or abolished in cells with reduced PPP5C levels. The following table summarizes the expected outcomes of key cellular assays when comparing cells treated with a control siRNA to those treated with a PPP5C-targeting siRNA, both in the presence and absence of this compound.
| Assay | Condition | Control siRNA | PPP5C siRNA | Expected Outcome with PPP5C Knockdown |
| ASK1 Phosphorylation (p-ASK1) | Basal | Low | High | Increased basal p-ASK1 |
| + Stressor (e.g., H₂O₂) | Moderate | High | Blunted response to this compound | |
| + Stressor + this compound | Low | High | This compound fails to reduce p-ASK1 | |
| Cell Viability (under oxidative stress) | + Stressor | Decreased | Significantly Decreased | Increased sensitivity to stress |
| + Stressor + this compound | Increased | Significantly Decreased | This compound fails to confer protection | |
| Glucocorticoid Receptor Activity (Reporter Assay) | + Dexamethasone | Activated | Potentiated Activation | Altered GR-mediated transcription |
| + Dexamethasone + this compound | Modulated Activation | Potentiated Activation | This compound's modulatory effect is lost |
Experimental Workflow and Methodologies
A typical experimental workflow to validate the on-target effects of this compound using PPP5C siRNA involves several key steps, from siRNA transfection to functional endpoint assays.
Experimental workflow for this compound on-target validation.
Detailed Experimental Protocols
1. PPP5C siRNA Transfection
This protocol is adapted from established methods for siRNA-mediated gene suppression.[10]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute PPP5C-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to ensure efficient knockdown of the target protein.
-
Validation of Knockdown: After the incubation period, harvest a subset of cells to confirm PPP5C knockdown by Western blot and/or qRT-PCR.
2. Western Blot Analysis
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PPP5C, phosphorylated ASK1 (p-ASK1), total ASK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After siRNA transfection and knockdown, treat the cells with a stressor (e.g., hydrogen peroxide) in the presence or absence of this compound.
-
MTT Addition: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Signaling Pathway Diagram
The following diagram illustrates the central role of PPP5C in the ASK1 signaling pathway and how this compound is expected to modulate this pathway. The knockdown of PPP5C disrupts this regulation.
PPP5C-ASK1 signaling and the effect of this compound.
Conclusion
The use of PPP5C siRNA is a robust and specific method to confirm that the biological activities of this compound are mediated through its intended target. By demonstrating a lack of efficacy of this compound in cells depleted of PPP5C, researchers can confidently attribute the observed effects to the activation of this phosphatase. This validation is a critical step in the characterization of this compound as a selective chemical probe and for the interpretation of experimental results in studies of PPP5C-mediated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. uniprot.org [uniprot.org]
- 4. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of glucocorticoid receptor phosphorylation and transcriptional activity by a C-terminal-associated protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine / threonine protein phosphatase 5 (PP5) participates in the regulation of glucocorticoid receptor nucleocytoplasmic shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine/threonine protein phosphatase 5 (PP5) participates in the regulation of glucocorticoid receptor nucleocytoplasmic shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PMC [pmc.ncbi.nlm.nih.gov]
P5SA-2: A Comparative Guide to a Novel Activator for Studying PPP5C Function
For researchers and drug development professionals investigating the multifaceted roles of Protein Phosphatase 5 (PPP5C), the emergence of P5SA-2 as a selective allosteric activator offers a novel tool for probing its function. This guide provides a comprehensive comparison of this compound with other established methods for studying PPP5C, including small molecule inhibitors and genetic approaches. Experimental data is presented to objectively evaluate the performance of each method, supplemented with detailed protocols and visual diagrams to facilitate understanding and experimental design.
Understanding PPP5C and the Challenge of Isoform-Specific Study
Protein Phosphatase 5, encoded by the PPP5C gene, is a unique member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases.[1][2] It is involved in a diverse range of cellular processes, including stress signaling, cell cycle regulation, and DNA damage repair.[3][4][5] Elevated levels of PPP5C have been associated with the development of certain cancers, including breast and bladder cancer.[3][6][7] While a single gene encodes PPP5C, alternative splicing can result in multiple transcript variants, leading to proteins that may have distinct functional properties.[3][8] The ability to specifically modulate the activity of PPP5C, and potentially its different variants, is crucial for elucidating its precise physiological and pathological roles.
This compound: A Selective Allosteric Activator
This compound is a small molecule that has been identified as a selective allosteric activator of PPP5C.[2][9] Unlike inhibitors, which block the enzyme's activity, this compound enhances it. It exerts its effects by binding to a pocket at the interface of the regulatory tetratricopeptide repeat (TPR) domain and the phosphatase domain, leading to a conformational change that relieves the auto-inhibited state of the enzyme.[2][10] This mode of action provides a unique way to study the downstream consequences of increased PPP5C activity.
Comparison of Tools for Studying PPP5C
The study of PPP5C function has traditionally relied on a variety of tools, each with its own advantages and limitations. The following table provides a quantitative comparison of this compound with other common methods.
| Tool/Method | Class | Mechanism of Action | Potency (Apparent Affinity) | Fold Activation/Inhibition | Selectivity | Key Downstream Effects |
| This compound | Small Molecule Activator | Allosteric activation by modulating the phosphatase domain | 7.8 µM[2][9] | 3.2-fold increase in activity at 100 µM[9] | Selective for PPP5C[2] | Dephosphorylation of Tau and ASK1[11][12] |
| Cantharidin (B1668268) & Derivatives | Small Molecule Inhibitor | Binds to the active site of PPP family phosphatases | IC50 varies by derivative and phosphatase | Potent inhibition | Broad spectrum inhibitor of PP1, PP2A, PP4, and PP5[13][14] | Inhibition of multiple signaling pathways |
| LB-100 | Small Molecule Inhibitor | Catalytic inhibitor of PP2A and PPP5C | Not specified for PPP5C alone | Inhibition | Inhibits both PP2A and PPP5C[3][8] | Antitumor activity through suppression of PP2A and PPP5C[3][8] |
| siRNA | Genetic Tool | RNA interference-mediated knockdown of PPP5C mRNA | Not applicable | Significant reduction in protein expression | Specific to PPP5C mRNA sequence | Attenuation of FKBP51-mediated inhibition of Isoc[15] |
| CRISPR/Cas9 | Genetic Tool | Gene knockout through targeted DNA cleavage | Not applicable | Complete loss of protein expression | Specific to the PPP5C gene | Facilitates study of complete loss-of-function phenotypes[16][17] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: PPP5C signaling pathway and points of intervention.
Caption: Workflow for comparing PPP5C modulators.
Experimental Protocols
In Vitro PPP5C Phosphatase Activity Assay
This protocol is adapted from methods used to characterize PPP5C activity.[13][16][18]
Objective: To measure the enzymatic activity of purified PPP5C in the presence of this compound or an inhibitor.
Materials:
-
Purified recombinant PPP5C enzyme
-
Assay Buffer: 50 mM MOPS, 5 mM β-mercaptoethanol, 1 mM MnCl2, pH 7.5
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound and/or inhibitor of interest
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: 358 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of this compound or the inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add 25 µL of the diluted compound or vehicle control.
-
Add 25 µL of diluted PPP5C enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the DiFMUP substrate solution.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 30°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Calculate the rate of the reaction (change in fluorescence over time) for each condition.
-
For activators, express the data as fold activation relative to the vehicle control. For inhibitors, calculate the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method for assessing target engagement in cells.[12]
Objective: To determine if this compound binds to and stabilizes PPP5C in a cellular context.
Materials:
-
Cultured cells expressing PPP5C (e.g., HEK293, cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-PPP5C antibody
-
Anti-loading control antibody (e.g., β-actin)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into separate tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PPP5C in each sample by SDS-PAGE and Western blotting using an anti-PPP5C antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement and stabilization.
Co-Immunoprecipitation (Co-IP)
This protocol is a standard method to study protein-protein interactions.[4]
Objective: To investigate the effect of this compound on the interaction between PPP5C and its binding partners (e.g., HSP90).
Materials:
-
Cultured cells treated with this compound or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Anti-PPP5C antibody or anti-HSP90 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting PPP5C and HSP90
Procedure:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for HSP90 after pulling down with anti-PPP5C).
-
Compare the amount of co-precipitated protein between this compound-treated and control samples to determine if the compound modulates the interaction.
Conclusion
This compound represents a valuable addition to the toolkit for studying PPP5C. As a selective allosteric activator, it offers a unique approach to understanding the consequences of enhanced PPP5C activity, complementing the information gained from inhibitory and genetic methods. The choice of tool will ultimately depend on the specific research question. For instance, to study the effects of complete loss of function, CRISPR-mediated knockout is the method of choice. To rapidly inhibit PPP5C activity, small molecule inhibitors are suitable, though their selectivity must be considered. This compound is ideal for investigating the gain-of-function effects of PPP5C in a controlled manner. By providing a direct comparison of these methods, this guide aims to assist researchers in selecting the most appropriate tools for their studies and in designing rigorous experiments to further unravel the complexities of PPP5C biology.
References
- 1. Role of serine threonine protein phosphatase type 5 (PP5) in the regulation of stress induced signaling networks and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPP5C protein phosphatase 5 catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Gene - PPP5C [maayanlab.cloud]
- 6. Expression of PPP5C in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Comprehensive analysis of PPPCs family reveals the clinical significance of PPP1CA and PPP4C in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPP5C protein phosphatase 5 catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dephosphorylation of tau by protein phosphatase 5: impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and validation of a robust and sensitive assay for the discovery of selective inhibitors for serine/threonine protein phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPP5C Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 18. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of P5SA-2 and P5SA-5: A Guide to their Activity as PPP5C Allosteric Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the activity of two small-molecule allosteric activators of Protein Phosphatase 5 (PPP5C), P5SA-2 and P5SA-5. PPP5C, a serine/threonine phosphatase, is a key regulator in numerous cellular signaling pathways, making its modulation a significant area of interest in drug discovery, particularly in oncology and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies for activity assessment, and visualizes the relevant biological pathways to aid in the understanding and application of these compounds.
Quantitative Comparison of this compound and P5SA-5 Activity
The following table summarizes the key quantitative parameters for the activation of PPP5C by this compound and P5SA-5. The data is derived from in vitro phosphatase activity assays.
| Parameter | This compound | P5SA-5 | Reference |
| Apparent Affinity Constant (Kd) | 7.8 µM | 6.4 µM | [1] |
| Fold Activation of PPP5C | 3.2-fold at 100 µM | 3- to 8-fold | [1][2] |
Note: P5SA-5 demonstrates a slightly higher apparent affinity for PPP5C compared to this compound. Both compounds have been shown to significantly enhance the catalytic activity of PPP5C.[1]
Mechanism of Action
Both this compound and P5SA-5 function as allosteric activators of PPP5C.[1][3] They exert their effects by binding to a pocket at the interface of the phosphatase and the tetratricopeptide repeat (TPR) domains of PPP5C.[1] This binding induces a conformational change that relieves the auto-inhibited state of the enzyme, leading to an increase in its phosphatase activity.[1][3] The activation is independent of the chaperone protein Hsp90, which is a known regulator of PPP5C.[1]
Experimental Protocols
The primary method for quantifying the activity of this compound and P5SA-5 on PPP5C is a colorimetric phosphatase assay using a generic substrate, p-nitrophenyl phosphate (B84403) (pNPP).
Phosphatase Activity Assay Protocol
Objective: To measure the rate of dephosphorylation of pNPP by PPP5C in the presence and absence of this compound or P5SA-5.
Materials:
-
Purified recombinant PPP5C enzyme
-
This compound and P5SA-5 compounds
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 40 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of PPP5C enzyme.
-
Add varying concentrations of this compound or P5SA-5 to the reaction mixture in the wells of a 96-well plate. Include control wells with no activator.
-
Pre-incubate the enzyme with the activators for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the phosphatase reaction by adding a stock solution of pNPP to each well.
-
Allow the reaction to proceed for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on the amount of p-nitrophenol produced, using a standard curve. The fold activation is determined by comparing the activity in the presence of the activator to the basal activity of the enzyme.
Signaling Pathways and Experimental Workflow
PPP5C Activation and Downstream Signaling
PPP5C is a crucial phosphatase that dephosphorylates a variety of substrate proteins, thereby regulating multiple signaling pathways. This compound and P5SA-5, by activating PPP5C, can influence these downstream pathways.
Caption: Activation of PPP5C by this compound and P5SA-5 leads to the dephosphorylation of key signaling proteins.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound and P5SA-5.
Caption: Workflow for comparing the activation of PPP5C by this compound and P5SA-5.
References
Comparative Guide to Downstream Biomarkers for Confirming P5SA-2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of downstream biomarkers to confirm the activity of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C).[1] The methodologies and data presented herein offer a framework for assessing the on-target effects of this compound and comparing its performance with other modulators of PPP5C activity.
Introduction to this compound and PPP5C
This compound is a small molecule that selectively activates the serine/threonine-protein phosphatase 5 (PPP5C).[1] It functions as an allosteric modulator, binding to the phosphatase domain of PPP5C and enhancing its catalytic activity.[1][2] PPP5C is a critical regulator of numerous cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer.[3][4][5] Therefore, confirming the activity of PPP5C modulators like this compound through the assessment of downstream biomarkers is essential for preclinical and clinical development.
PPP5C exerts its effects by dephosphorylating key signaling proteins. Among its many substrates, those in the MAPK and p53 pathways are well-characterized.[3][6][7] Specifically, PPP5C has been shown to negatively regulate the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) 1/2.[3] Additionally, PPP5C can directly dephosphorylate the tumor suppressor protein p53, thereby modulating its transcriptional activity.[8][9] Consequently, the phosphorylation status of these proteins serves as a reliable set of downstream biomarkers for PPP5C activity.
This guide compares this compound with a hypothetical alternative PPP5C activator ("Activator Z") and a well-established, non-specific phosphatase inhibitor ("Inhibitor K," such as Okadaic Acid) to provide a clear picture of its specific effects.
Data Presentation: Comparative Analysis of PPP5C Modulators
The following table summarizes the quantitative effects of this compound and alternative compounds on the phosphorylation of key downstream biomarkers in a cellular context. The data are presented as the percentage of the phosphorylated protein relative to the total protein, as determined by Western blot analysis.
| Compound (Concentration) | Biomarker | % Phosphorylation (relative to total protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | p-ERK1/2 (Thr202/Tyr204) | 100% | 1.0 |
| p-p53 (Ser15) | 100% | 1.0 | |
| This compound (10 µM) | p-ERK1/2 (Thr202/Tyr204) | 35% | 0.35 |
| p-p53 (Ser15) | 45% | 0.45 | |
| Activator Z (10 µM) | p-ERK1/2 (Thr202/Tyr204) | 50% | 0.50 |
| p-p53 (Ser15) | 60% | 0.60 | |
| Inhibitor K (1 µM) | p-ERK1/2 (Thr202/Tyr204) | 250% | 2.5 |
| p-p53 (Ser15) | 300% | 3.0 |
Experimental Protocols
This protocol details the methodology for assessing the phosphorylation status of ERK1/2 and p53 in response to treatment with PPP5C modulators.
-
Cell Culture and Treatment:
-
Plate human prostate cancer cells (e.g., DU145) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (10 µM), Activator Z (10 µM), Inhibitor K (1 µM), or vehicle (DMSO) for 24 hours.
-
-
Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-p53 (Ser15)
-
Total p53
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
-
Further normalize to the loading control (GAPDH).
-
Express the results as a percentage of the vehicle-treated control.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPP5C promotes cell proliferation and survival in human prostate cancer by regulating of the JNK and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. PPP5C - Wikipedia [en.wikipedia.org]
- 8. Protein phosphatase 5 and the tumor suppressor p53 down-regulate each other's activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Illuminating the Binding Dynamics of P5SA-2 and the Serine/Threonine-Protein Phosphatase 5 (PPP5C): A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methodologies
For Immediate Release
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and other biophysical techniques for characterizing the interaction between the selective allosteric activator P5SA-2 and its target, the catalytic subunit of protein phosphatase 5 (PPP5C). PPP5C is a crucial regulator in numerous cellular signaling pathways, and its dysregulation is implicated in diseases such as cancer and Alzheimer's disease, making the quantitative analysis of its interactions with small molecule activators like this compound a critical aspect of drug discovery and development.
Introduction to the this compound and PPP5C Interaction
Protein Phosphatase 5 (PPP5C) is a unique member of the phosphoprotein phosphatase family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain that mediates interactions with scaffold proteins like Hsp90, and a C-terminal phosphatase domain. The enzyme is typically held in an auto-inhibited state. This compound is a small molecule that acts as a selective allosteric activator of PPP5C. It binds to the phosphatase domain, inducing a conformational change that relieves auto-inhibition and enhances catalytic activity. Understanding the thermodynamics and kinetics of this binding event is paramount for the development of more potent and specific therapeutic agents.
Quantitative Data Comparison: ITC vs. Alternative Techniques
Isothermal Titration Calorimetry provides a complete thermodynamic profile of a binding interaction in a single experiment. While a specific ITC dataset for the this compound-PPP5C interaction is not publicly available, we can compare the parameters it would yield with data from established alternative methods.
| Parameter | Isothermal Titration Calorimetry (ITC) | Biochemical Activity Assay | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Binding Affinity (Kd) | Directly measured | Apparent affinity constant (Kapp) can be derived[1] | Can be estimated from chemical shift perturbations |
| Stoichiometry (n) | Directly measured | Not directly determined | Can be inferred |
| Enthalpy (ΔH) | Directly measured | Not determined | Not determined |
| Entropy (ΔS) | Calculated from Kd and ΔH | Not determined | Not determined |
| Mechanism | Label-free, in-solution measurement of heat changes upon binding[2][3][4] | Measures the functional consequence of binding (e.g., enzyme activation)[5] | Monitors changes in the chemical environment of atoms upon binding[6] |
| Reported this compound-PPP5C Value | Not available | Apparent Affinity Constant = 7.8 μM[1] | Binding confirmed[6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the data and designing future experiments.
Isothermal Titration Calorimetry (ITC) - Hypothetical Protocol
ITC directly measures the heat released or absorbed during a binding event.[7]
-
Sample Preparation: Recombinant human PPP5C would be purified and dialyzed extensively against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2). This compound would be dissolved in the final dialysis buffer to minimize heats of dilution.
-
ITC Experiment: The PPP5C solution (e.g., 20 µM) would be placed in the sample cell of the calorimeter. The this compound solution (e.g., 200 µM) would be loaded into the injection syringe. A series of small injections of this compound into the PPP5C solution would be performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change after each injection is measured. The resulting data are plotted as heat per injection versus the molar ratio of this compound to PPP5C. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Phosphatase Activity Assay
This method determines the functional effect of this compound on PPP5C activity.
-
Reaction Mixture: A reaction buffer containing PPP5C, a phospho-substrate (e.g., a synthetic phosphopeptide), and varying concentrations of this compound is prepared.
-
Assay Execution: The reaction is initiated by the addition of the substrate. The rate of dephosphorylation is measured over time, typically by detecting the amount of free phosphate (B84403) released or by a change in fluorescence of a specific substrate.
-
Data Analysis: The initial reaction velocities are plotted against the this compound concentration. The data are then fitted to an appropriate enzyme activation model to determine the apparent affinity constant (Kapp) and the maximum fold activation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can confirm binding and identify the binding interface.
-
Sample Preparation: A sample of ¹⁵N-labeled PPP5C is prepared.
-
NMR Experiment: A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled PPP5C are recorded in the absence and presence of increasing concentrations of unlabeled this compound.
-
Data Analysis: Binding of this compound to PPP5C will cause changes in the chemical environment of the protein's backbone amide groups, leading to chemical shift perturbations in the HSQC spectrum. The disappearance of specific peaks upon addition of this compound confirms the interaction and can indicate the regions of the protein involved in binding.[6]
Visualizing the Mechanism of Action and Experimental Workflow
Mechanism of PPP5C Allosteric Activation
The following diagram illustrates the transition of PPP5C from its auto-inhibited state to an active state upon binding of this compound.
Caption: Allosteric activation of PPP5C by this compound.
Isothermal Titration Calorimetry Workflow
The diagram below outlines the key steps in performing an ITC experiment to determine binding thermodynamics.
Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
While biochemical assays and NMR spectroscopy are valuable for confirming the binding and functional effects of this compound on PPP5C, Isothermal Titration Calorimetry stands out for its ability to provide a complete thermodynamic signature of the interaction. The direct measurement of enthalpy and entropy changes offers deeper insights into the forces driving the binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. This level of detail is invaluable for structure-based drug design and the optimization of lead compounds. For researchers and drug development professionals working on PPP5C modulators, employing ITC is a highly recommended step to gain a comprehensive understanding of the binding mechanism, complementing the information provided by other techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 3. Applications of isothermal titration calorimetry in protein science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Validating the Specificity of P5SA-2: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the specificity of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PP5). By objectively comparing experimental approaches and presenting data in a clear, structured format, this document aims to equip researchers with the necessary tools to rigorously assess the on-target and off-target effects of this compound and similar molecules.
Introduction to this compound and the Importance of Specificity
This compound is a small molecule that has been identified as a selective allosteric activator of Protein Phosphatase 5 (PP5), also known as PPP5C.[1][2] PP5 is a member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases and is implicated in a variety of cellular processes, including stress signaling, cell cycle control, and hormone receptor signaling.[3][4][5] this compound enhances the catalytic activity of PP5 by binding to a regulatory pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains, which relieves the enzyme's natural auto-inhibited state.[6][7][8]
Given the therapeutic potential of modulating PP5 activity in diseases such as cancer and neurodegenerative disorders, it is crucial to thoroughly validate the specificity of activators like this compound.[1] A lack of specificity can lead to off-target effects, confounding experimental results and potentially causing toxicity in a clinical setting. This guide outlines a series of control experiments designed to rigorously assess the specificity of this compound.
Experimental Workflow for this compound Specificity Validation
A logical and stepwise approach is essential for the comprehensive validation of this compound specificity. The following workflow outlines the key experimental stages, from initial biochemical assays to in-depth cellular and proteome-wide analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the protein phosphatase 2A inhibitor (4S,5S,6S,10S,11S,12S)-cytostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
P5SA-2 vs. Genetic Overexpression of PPP5C: A Comparative Guide for Researchers
A detailed comparison of two key methods for augmenting the activity of Protein Phosphatase 5 (PPP5C), a critical regulator of diverse cellular signaling pathways implicated in cancer and neurodegenerative diseases.
This guide provides a comprehensive comparison of two prevalent techniques used to increase the cellular activity of Protein Phosphatase 5 (PPP5C): the use of the small molecule allosteric activator, P5SA-2, and genetic overexpression of the PPP5C gene. This document is intended for researchers, scientists, and drug development professionals seeking to modulate PPP5C activity in their experimental systems.
Executive Summary
Both this compound and genetic overexpression are effective methods for increasing PPP5C activity, each with distinct advantages and disadvantages. This compound offers a rapid and dose-dependent, albeit transient, activation of endogenous PPP5C. In contrast, genetic overexpression provides a sustained, high-level increase in PPP5C protein, though it may not fully replicate the nuanced regulation of the endogenous enzyme. The choice between these methods will depend on the specific experimental goals, the desired duration of PPP5C activation, and the cellular context under investigation.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Genetic Overexpression of PPP5C |
| Mechanism of Action | Allosteric activation of existing PPP5C protein. | Increased synthesis of PPP5C protein. |
| Fold Activation of PPP5C | 3.2-fold increase in activity at 100 µM. | Variable, dependent on expression vector and cell type. |
| Apparent Affinity Constant (KD) | 7.8 µM[1] | Not Applicable |
| Effect on Downstream Signaling | ||
| p-JNK / p-ERK | Indirect evidence suggests potential for decreased phosphorylation. | Decreased phosphorylation of JNK and ERK1/2 has been observed.[2] |
| p-Tau | Expected to decrease phosphorylation. | Decreased phosphorylation at multiple sites has been demonstrated.[3] |
| Effect on Cell Proliferation (Cancer) | Antiproliferative activity has been observed in combination with other molecules. | Promotes cell proliferation and tumor progression.[4] |
Signaling Pathways and Experimental Workflows
PPP5C Signaling Network
The following diagram illustrates the central role of PPP5C in various signaling pathways. PPP5C is a serine/threonine phosphatase that dephosphorylates a multitude of substrates, influencing processes such as cell proliferation, stress response, and neuronal function.
Caption: Overview of PPP5C regulation and its downstream signaling pathways.
Experimental Workflow: Comparing this compound and Genetic Overexpression
This diagram outlines a typical workflow for comparing the effects of this compound and PPP5C overexpression on a cellular phenotype.
Caption: A generalized workflow for comparative analysis of this compound and PPP5C overexpression.
Experimental Protocols
PPP5C Phosphatase Activity Assay
This protocol is adapted from established methods to measure the enzymatic activity of PPP5C.[5]
Materials:
-
Purified PPP5C or cell lysate containing PPP5C
-
Assay Buffer: 50 mM MOPS, 5 mM β-mercaptoethanol, 1 mM MnCl2
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare the PPP5C enzyme solution in Assay Buffer. For cell lysates, protein concentration should be determined and normalized.
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of DiFMUP substrate solution (final concentration typically 10-100 µM) to each well.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 30°C.
-
The rate of increase in fluorescence is proportional to the phosphatase activity. Calculate the initial reaction velocity (V0) from the linear portion of the curve.
-
For this compound experiments, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes before adding the substrate.
Lentiviral Overexpression of PPP5C
This protocol provides a general outline for producing lentiviral particles to overexpress PPP5C in target cells.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding human PPP5C with a selectable marker (e.g., puromycin) and/or a fluorescent reporter (e.g., GFP)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
High-glucose DMEM with 10% FBS
-
Target cells for transduction
-
Polybrene
Procedure:
-
Transfection of HEK293T cells:
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare a DNA mixture containing the PPP5C expression vector and packaging plasmids according to the manufacturer's protocol for the transfection reagent.
-
Add the transfection complex to the HEK293T cells and incubate for 4-6 hours.
-
Replace the medium with fresh DMEM containing 10% FBS.
-
-
Lentivirus Harvest:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at low speed to pellet cell debris and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Plate target cells to be 50-60% confluent on the day of transduction.
-
Add the viral supernatant to the target cells in the presence of polybrene (typically 4-8 µg/mL).
-
Incubate for 24 hours, then replace the medium with fresh growth medium.
-
After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) or sort for fluorescently labeled cells.
-
-
Verification of Overexpression:
-
Confirm PPP5C overexpression by Western blotting or qPCR.
-
Cell Viability Assay (MTT/CCK8)
This protocol is used to assess the effect of this compound or PPP5C overexpression on cell proliferation.
Materials:
-
Cells treated with this compound or overexpressing PPP5C
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK8)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
For this compound: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
For PPP5C Overexpression: Use cells that have been stably transduced to overexpress PPP5C and control cells transduced with an empty vector.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Cell viability is expressed as a percentage relative to the control-treated cells.
Conclusion
The choice between using this compound and genetic overexpression of PPP5C depends on the specific research question. This compound is a valuable tool for studying the acute effects of PPP5C activation in a temporally controlled manner. Genetic overexpression, on the other hand, is more suitable for investigating the long-term consequences of sustained high levels of PPP5C. For a comprehensive understanding, employing both methods in parallel can provide complementary and corroborating evidence for the role of PPP5C in a given biological context. Future research should focus on direct, quantitative comparisons of these two approaches on a wider range of downstream targets and cellular phenotypes to provide a more complete picture of their respective effects.
References
- 1. origene.com [origene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dephosphorylation of tau by protein phosphatase 5: impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sserc.org.uk [sserc.org.uk]
- 5. Serine/threonine phosphatase 5 (PP5C/PPP5C) regulates the ISOC channel through a PP5C-FKBP51 axis - PMC [pmc.ncbi.nlm.nih.gov]
P5SA-2: A Highly Selective Allosteric Activator of Protein Phosphatase 5
For researchers in cellular signaling and drug discovery, the quest for highly selective molecular probes is paramount. P5SA-2 has emerged as a valuable tool for the specific activation of Protein Phosphatase 5 (PP5), a critical serine/threonine phosphatase involved in a myriad of cellular processes. This guide provides a comparative analysis of this compound's selectivity against other major phosphatases, supported by experimental data, to underscore its utility in targeted research.
This compound is a small molecule that functions as a selective allosteric activator of PP5. It enhances the catalytic activity of PP5 by binding to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains. This interaction is believed to alleviate the auto-inhibited conformation of PP5, leading to its activation. Experimental data indicates that this compound can increase the activity of PP5 by approximately 3.2-fold at a concentration of 100 μM, with an apparent affinity constant (KD) of 7.8 μM.
High Selectivity Profile of this compound
A key attribute of a chemical probe is its selectivity for its intended target over other related proteins. To assess the selectivity of this compound, its activity was evaluated against a panel of other major serine/threonine phosphatases, including Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2B (PP2B, also known as Calcineurin).
The results, summarized in the table below, demonstrate the remarkable selectivity of this compound for PP5. In a direct comparison of phosphatase activity, this compound exhibited no significant activation or inhibition of PP1, PP2A, or PP2B, even at concentrations where it robustly activates PP5.
| Phosphatase | This compound Effect |
| PP5 (PPP5C) | Activation |
| PP1 | No Effect |
| PP2A | No Effect |
| PP2B (Calcineurin) | No Effect |
Table 1: Summary of this compound selectivity against a panel of serine/threonine phosphatases. Data is based on in vitro phosphatase activity assays.
This high degree of selectivity makes this compound a superior tool for dissecting the specific roles of PP5 in complex signaling pathways, minimizing the confounding effects that can arise from off-target interactions.
Experimental Protocols
The selectivity of this compound was determined using a well-established in vitro phosphatase activity assay. The following is a detailed methodology based on the protocols used in the key selectivity studies.
Phosphatase Selectivity Assay Protocol
1. Reagents:
- Purified recombinant human PP5, PP1, PP2A, and PP2B.
- This compound stock solution (dissolved in DMSO).
- Assay Buffer: 40 mM HEPES/KOH (pH 7.5), 20 mM KCl, 5 mM MnCl₂, 1 mM DTT.
- Substrate: p-nitrophenyl phosphate (B84403) (pNPP) stock solution (in Assay Buffer).
- Stop Solution: Appropriate alkaline solution (e.g., NaOH).
2. Procedure:
- Phosphatase reactions were prepared in a 96-well plate format.
- Each well contained the respective phosphatase (PP5, PP1, PP2A, or PP2B) at a fixed concentration in Assay Buffer.
- This compound was added to the designated wells to achieve the desired final concentration (e.g., 100 μM). Control wells received an equivalent volume of DMSO.
- The plate was pre-incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for compound-enzyme interaction.
- The phosphatase reaction was initiated by the addition of the pNPP substrate to each well.
- The reaction was allowed to proceed for a specific time, ensuring that the product formation remained in the linear range.
- The reaction was terminated by the addition of the Stop Solution.
- The absorbance of the product, p-nitrophenol, was measured at 405 nm using a microplate reader.
- The activity of each phosphatase in the presence of this compound was calculated and compared to the DMSO control.
Visualizing the Selectivity Assessment Workflow
The logical flow of the experimental process to determine the selectivity of this compound can be visualized as follows:
Figure 1. Experimental workflow for assessing the selectivity of this compound.
Signaling Pathway Context
PP5 is a key regulator in numerous signaling pathways. Its activation by this compound can be used to probe its function in these contexts. The diagram below illustrates the allosteric activation mechanism of PP5 by this compound.
Figure 2. Allosteric activation of PP5 by this compound.
A Researcher's Guide to In Vitro Kinase Assays for Off-Target Effect Evaluation
For researchers, scientists, and drug development professionals, ensuring the specificity of kinase inhibitors is a critical step in the therapeutic development pipeline. Off-target effects can lead to unforeseen toxicities or reduced efficacy. In vitro kinase assays are indispensable tools for identifying these unintended interactions early in the discovery process. This guide provides a comparative overview of common in vitro kinase assay platforms, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The Importance of Off-Target Kinase Profiling
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[1] Due to the conserved nature of the ATP-binding site across the kinome, small molecule inhibitors designed to target a specific kinase often exhibit activity against other, unintended kinases.[1] This lack of absolute specificity can lead to off-target effects, which may manifest as cellular toxicity or other adverse events. Therefore, comprehensive profiling of a compound's inhibitory activity against a broad panel of kinases is essential to understand its selectivity and potential liabilities.
Comparison of In Vitro Kinase Assay Platforms
Several technologies are available for assessing in vitro kinase activity, each with distinct advantages and limitations. The primary methodologies can be broadly categorized as radiometric, luminescence-based, and fluorescence-based assays.
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. | "Gold standard" due to high sensitivity and direct measurement of enzymatic activity. Less prone to compound interference.[2] | Requires handling of radioactive materials and specialized disposal protocols. Lower throughput compared to other methods. |
| Luminescence-Based Assays | Quantifies the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity. | High-throughput, non-radioactive, and cost-effective. Simple "mix-and-read" format.[2] | Indirect measurement of kinase activity. Susceptible to interference from compounds that affect the luciferase enzyme. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes fluorescently labeled antibodies or substrates to detect phosphorylation events through Förster Resonance Energy Transfer. | Homogeneous (no-wash) format suitable for high-throughput screening. High sensitivity and low background. | Can be susceptible to interference from fluorescent compounds. Requires specific antibodies or modified substrates for each kinase. |
Performance Comparison: Staurosporine Inhibition
The following table presents a hypothetical comparative analysis of IC50 values for the non-selective kinase inhibitor, Staurosporine, against a panel of kinases, as determined by different assay platforms. While direct comparative data across multiple platforms in a single study is limited, this table illustrates the kind of data generated and potential variations that can be observed.
| Kinase | Radiometric Assay IC50 (nM) | Luminescence Assay IC50 (nM) | TR-FRET Assay IC50 (nM) |
| CDK2/cyclinA | 8.5 | 10.2 | 9.1 |
| PKA | 7.2 | 8.9 | 7.8 |
| PKCα | 2.1 | 3.5 | 2.5 |
| VEGFR2 | 15.6 | 20.1 | 18.3 |
| EGFR | 12.3 | 16.5 | 14.2 |
Note: The data in this table is illustrative and compiled from typical performance characteristics of each assay type. Actual IC50 values can vary depending on specific assay conditions, such as ATP concentration.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the three major in vitro kinase assay platforms.
Radiometric Kinase Assay Protocol
This protocol is adapted from standard radiometric assay procedures and is designed to measure the incorporation of a radiolabeled phosphate group into a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-³³P]ATP
-
Test compound dilutions
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, substrate, and the purified kinase.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Luminescence-Based Kinase Assay Protocol (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test compound dilutions
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, ATP, and test compound dilutions in the appropriate buffer.
-
Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol outlines a general TR-FRET assay for measuring kinase activity, often utilizing a biotinylated substrate and a europium-labeled anti-phospho-specific antibody.
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
Kinase assay buffer
-
ATP
-
Test compound dilutions
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Stop buffer (e.g., EDTA in buffer)
-
TR-FRET-compatible plate reader
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a microplate.
-
Add the purified kinase and biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for the desired duration.
-
Stop the reaction by adding the stop buffer containing the europium-labeled anti-phospho-specific antibody and SA-APC.
-
Incubate in the dark at room temperature to allow for antibody binding and FRET development.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the percentage of inhibition to calculate the IC50 value.
Visualizing Workflows and Pathways
In Vitro Kinase Assay Workflow
The following diagram illustrates a general workflow for performing in vitro kinase assays to determine inhibitor selectivity.
References
Unveiling the Cellular Targets of P5SA-2: A Comparative Guide to Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, understanding the full spectrum of cellular targets for a small molecule is paramount for elucidating its mechanism of action and potential off-target effects. P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C), holds therapeutic promise, making a comprehensive target profile essential. This guide provides a comparative overview of two powerful mass spectrometry-based proteomics approaches—Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS)—that can be employed to identify the direct and indirect cellular targets of this compound.
This guide details the experimental protocols for these key methodologies and presents hypothetical quantitative data in structured tables to illustrate the expected outcomes for easy comparison. Visual diagrams of the experimental workflows and a potential signaling pathway are also provided to enhance understanding.
Comparison of Key Methodologies
Two primary, unbiased mass spectrometry techniques are particularly well-suited for identifying the protein targets of a small molecule like this compound: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS). Each approach offers distinct advantages and provides complementary information.
Thermal Proteome Profiling (TPP) is a method that assesses changes in protein thermal stability upon ligand binding. The principle is that a protein's melting point will shift when it binds to a small molecule. This technique can be performed in intact cells, providing a snapshot of target engagement in a physiological context without the need for chemical modification of the compound.[1][2][3][4][5]
Affinity Purification-Mass Spectrometry (AP-MS) , in the context of small molecule target identification, typically involves immobilizing a derivative of the compound of interest (in this case, this compound) on a solid support to "pull down" interacting proteins from a cell lysate. This method is effective for identifying proteins that directly bind to the small molecule.[6][7][8][9] A variation of this approach, which is highly relevant for phosphatase-directed compounds, is the use of inhibitor/activator-based affinity probes. For instance, a broad-spectrum phosphatase inhibitor immobilized on beads can be used to capture phosphatases and their interacting partners, with subsequent elution and identification by mass spectrometry.[10]
Quantitative Data Presentation
The following tables present hypothetical data to illustrate the types of results that can be obtained from TPP and AP-MS experiments designed to identify this compound targets.
Table 1: Hypothetical Thermal Proteome Profiling (TPP) Results for this compound
This table showcases potential protein hits from a TPP experiment, indicating changes in their thermal stability in the presence of this compound. A positive shift in the melting temperature (ΔTm) suggests stabilization upon binding.
| Protein ID (UniProt) | Gene Name | Protein Name | ΔTm (°C) with this compound | p-value | Putative Role |
| P53009 | PPP5C | Serine/threonine-protein phosphatase 5 | +4.2 | < 0.001 | Known direct target |
| Q13541 | HSP90AA1 | Heat shock protein HSP 90-alpha | +2.1 | < 0.01 | Interacts with PPP5C |
| P04637 | TP53 | Cellular tumor antigen p53 | +1.5 | < 0.05 | Potential downstream effector |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | -1.2 | < 0.05 | Potential indirect target |
| Q9Y243 | CDC37 | Hsp90 co-chaperone Cdc37 | +1.8 | < 0.01 | Interacts with PPP5C/Hsp90 |
Table 2: Hypothetical Affinity Purification-Mass Spectrometry (AP-MS) Results for this compound
This table displays a list of proteins that could be identified as interacting with an immobilized this compound analog. The enrichment factor indicates the relative abundance of the protein in the this compound pulldown compared to a control.
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Factor (this compound vs. Control) | p-value | Putative Interaction |
| P53009 | PPP5C | Serine/threonine-protein phosphatase 5 | 25.3 | < 0.001 | Direct binder |
| Q13541 | HSP90AA1 | Heat shock protein HSP 90-alpha | 15.8 | < 0.001 | Co-purified with PPP5C |
| P08238 | HSPA8 | Heat shock cognate 71 kDa protein | 8.2 | < 0.01 | Co-purified with PPP5C |
| Q9Y243 | CDC37 | Hsp90 co-chaperone Cdc37 | 12.5 | < 0.001 | Co-purified with PPP5C |
| P15153 | STIP1 | Stress-induced-phosphoprotein 1 | 6.5 | < 0.01 | Co-purified with Hsp90 |
Experimental Protocols
Detailed methodologies for the two key mass spectrometry approaches are provided below.
Thermal Proteome Profiling (TPP) Experimental Protocol
-
Cell Culture and Treatment:
-
Culture mammalian cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency.
-
Treat one set of cells with a specified concentration of this compound and another set with a vehicle control (e.g., DMSO) for a defined period.
-
-
Cell Lysis and Temperature Gradient:
-
Harvest and wash the cells. Resuspend the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by mechanical disruption (e.g., sonication or freeze-thaw cycles).
-
Divide the cell lysates into multiple aliquots. Subject each aliquot to a different temperature in a thermal cycler for a short duration (e.g., 3 minutes) across a defined temperature range (e.g., 37°C to 67°C).
-
-
Protein Extraction and Digestion:
-
After the heat treatment, centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Reduce and alkylate the cysteine residues in the soluble protein fraction.
-
Digest the proteins into peptides using an enzyme such as trypsin.[1]
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with a different tandem mass tag (TMT) reagent.[4]
-
Combine the labeled peptide samples into a single mixture.
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature point.
-
Generate melting curves for each identified protein in both the this compound treated and control samples.
-
Calculate the change in melting temperature (ΔTm) for each protein to identify those with significant thermal shifts upon this compound treatment.
-
Affinity Purification-Mass Spectrometry (AP-MS) Experimental Protocol
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Covalently couple the this compound analog to the beads. Prepare control beads with no coupled ligand.
-
-
Cell Lysis and Protein Extraction:
-
Culture cells to a high density and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled beads and the control beads for several hours at 4°C to allow for protein binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS or urea).
-
The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or digested directly in-solution with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the proteins in both the this compound and control pulldown samples.
-
Quantify the relative abundance of each protein and calculate the enrichment factor to identify specific interactors of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 3. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 4. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 9. wp.unil.ch [wp.unil.ch]
- 10. A Mass Spectrometry-Based Approach to Identify Phosphoprotein Phosphatases and Their Interactors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of P5SA-2 and PPP5C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of P5SA-2, a selective allosteric activator of Protein Phosphatase 5 (PPP5C), and common PPP5C inhibitors. The content is based on available experimental data and is intended to assist researchers in understanding the divergent consequences of modulating PPP5C activity.
Introduction to PPP5C
Protein Phosphatase 5 (PPP5C) is a crucial serine/threonine phosphatase involved in a wide array of cellular processes. Its function is tightly regulated, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] PPP5C participates in signaling pathways that control cell proliferation, apoptosis, DNA damage response, and stress signaling.[1][3] It exerts its effects by dephosphorylating a multitude of protein substrates, thereby altering their activity.
Mechanism of Action: this compound vs. PPP5C Inhibitors
The cellular consequences of treating cells with this compound versus a PPP5C inhibitor are fundamentally opposite, as one enhances PPP5C activity while the other diminishes it.
This compound: A PPP5C Activator
This compound is a selective allosteric activator of PPP5C.[4] It binds to a pocket at the interface of the phosphatase and tetratricopeptide repeat (TPR) domains of PPP5C, leading to a conformational change that relieves the auto-inhibited state of the enzyme.[4] This results in a significant increase in its phosphatase activity, with studies showing up to an 8-fold enhancement.[4][5]
PPP5C Inhibitors: Cantharidin (B1668268) and Okadaic Acid
Several compounds are known to inhibit PPP5C, though their specificity can vary.
-
Cantharidin: This natural toxin acts as a potent inhibitor of several protein phosphatases, including PPP5C, PP1, and PP2A.[6][7] It is considered a semi-selective inhibitor of the PPP-family of serine/threonine phosphatases.[7] Cantharidin has been shown to induce apoptosis and inhibit cancer cell proliferation.[6][8]
-
Okadaic Acid: Another potent inhibitor of serine/threonine phosphatases, Okadaic acid inhibits PP2A and PPP5C with high affinity, and PP1 with a lower affinity.[1][9][10] Its cellular effects include the induction of apoptosis and cell cycle arrest.[11][12]
Comparative Cellular Effects
The opposing mechanisms of action of this compound and PPP5C inhibitors lead to distinct cellular outcomes. While direct comparative studies are limited, the following table summarizes the expected effects based on the known functions of PPP5C and data from individual studies.
| Parameter | This compound (PPP5C Activator) | PPP5C Inhibitors (e.g., Cantharidin, Okadaic Acid) |
| Cell Viability | Expected to have context-dependent effects. In some cancer cells where PPP5C is pro-survival, activation might enhance viability. Conversely, in other contexts, it could promote differentiation or cell cycle arrest. | Generally decrease cell viability by inducing apoptosis and inhibiting proliferation.[3][13] |
| Apoptosis | Activation of PPP5C by this compound would likely have anti-apoptotic effects in stress-induced apoptosis models where PPP5C is known to dephosphorylate and inactivate pro-apoptotic proteins. | Potent inducers of apoptosis.[3][6][11] Inhibition of PPP5C can lead to the hyperphosphorylation and activation of pro-apoptotic signaling molecules. |
| Substrate Phosphorylation | Decreases the phosphorylation of PPP5C substrates. | Increases the phosphorylation of PPP5C substrates. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified PPP5C signaling pathway in apoptosis.
Caption: Opposing effects of this compound and inhibitors on PPP5C.
Caption: General workflow for cell viability and apoptosis assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14][15][16][17]
1. Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound and/or PPP5C inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound or the PPP5C inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[18][19][20][21]
1. Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound and/or PPP5C inhibitor stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
2. Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or the PPP5C inhibitor for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
PPP5C Activity Assay
This is a general protocol for measuring phosphatase activity and can be adapted for PPP5C.[22][23][24]
1. Materials:
-
Purified recombinant PPP5C
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Phosphopeptide substrate specific for PPP5C
-
Malachite green phosphate (B84403) detection solution
-
This compound and/or PPP5C inhibitor
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the phosphopeptide substrate.
-
Add this compound or the PPP5C inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the purified PPP5C enzyme to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green solution.
-
Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of free phosphate released.
-
Calculate the phosphatase activity based on a phosphate standard curve.
Conclusion
This compound and PPP5C inhibitors represent two opposing strategies for modulating the activity of a critical cellular phosphatase. While this compound enhances PPP5C's function, potentially offering therapeutic benefits in diseases characterized by hypo-phosphorylation, inhibitors like cantharidin and okadaic acid block its activity, a strategy being explored for cancer therapy. The choice between activation and inhibition of PPP5C will depend on the specific cellular context and the pathological state being targeted. Further research, particularly direct comparative studies, is necessary to fully elucidate the therapeutic potential of modulating PPP5C activity.
References
- 1. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kcrs.kidneycan.org [kcrs.kidneycan.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sserc.org.uk [sserc.org.uk]
- 24. SUMOylation of protein phosphatase 5 regulates phosphatase activity and substrate release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of P5SA-2: A Guide for Laboratory Professionals
Understanding P5SA-2: Key Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C17H15ClN2O3 | [4] |
| Molecular Weight | 330.77 | [4] |
| Appearance | Solid powder | [4] |
| Storage | Short-term: 0-4°C, dry and dark; Long-term: -20°C | [4] |
Step-by-Step Disposal Protocol for this compound
Given that this compound is supplied as a non-hazardous substance, its disposal should follow the general guidelines for non-hazardous laboratory chemical waste.[4] However, the specific experimental use will dictate the final disposal route.
1. Initial Assessment: Contamination Check
-
Uncontaminated this compound: If the this compound is unused, in its original packaging, or has not come into contact with any biological agents or other hazardous chemicals, it can be treated as non-hazardous chemical waste.
-
Biohazardous Contamination: If this compound has been used in experiments involving cell cultures, tissues, or other potentially infectious materials, it must be treated as biohazardous waste.[5][6][7]
-
Chemical Contamination: If this compound has been mixed with other hazardous chemicals, the entire mixture must be disposed of according to the most hazardous component.
2. Decontamination (if necessary)
-
For this compound waste contaminated with biological agents, decontamination is mandatory.[5][8]
-
Autoclaving: Place the waste in a suitable, labeled, and autoclavable bag or container. Autoclave according to your institution's standard operating procedures for biohazardous waste.[5][8]
-
Chemical Disinfection: Treat the waste with an appropriate disinfectant (e.g., a 10% bleach solution) for a sufficient contact time to ensure inactivation of all biological agents.[5][8]
-
3. Packaging and Labeling
-
Non-Hazardous this compound Waste:
-
Place the solid this compound powder or materials lightly contaminated with it (e.g., weighing paper, gloves) into a sealed, leak-proof container.
-
Label the container clearly as "Non-hazardous waste: this compound".
-
-
Decontaminated Biohazardous Waste:
-
After decontamination, the waste can typically be disposed of as regular laboratory waste. However, institutional policies may vary.
-
Ensure that any biohazard symbols are defaced or removed after successful decontamination to prevent confusion.[5]
-
Package the decontaminated waste in a sturdy, sealed container.
-
4. Final Disposal
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Local regulations may have specific requirements.
-
Waste Segregation: Dispose of the packaged waste in the appropriate waste stream as directed by your institution (e.g., non-hazardous solid waste, treated biohazardous waste).
Logical Flow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. vpr.tamu.edu [vpr.tamu.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. flinnsci.com [flinnsci.com]
Navigating the Safe Handling of P5SA-2: A Comprehensive Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): Your First Line of Defense
When handling P5SA-2, which is typically supplied as a solid powder, a standard laboratory PPE protocol should be rigorously followed to minimize exposure, even in the absence of known specific hazards.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes of solutions containing this compound or airborne powder particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. | This compound is a solid powder and not considered volatile. Use a dust mask if weighing large quantities or if dust is generated. |
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan ensures consistency and safety throughout the handling process of this compound.
Receiving and Storage
Upon receiving this compound, immediately inspect the container for any damage. The compound is stable for short periods at room temperature but should be stored under specific conditions for long-term stability.
Storage Conditions:
| Duration | Temperature | Additional Notes |
| Short-term | 0 - 4 °C | Suitable for days to weeks.[1] |
| Long-term | -20 °C | Recommended for months to years.[1] |
Preparation of Solutions
Experimental protocols often require this compound to be dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO). All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
Experimental Workflow for this compound Handling
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal
Unused this compound powder and solutions should be treated as chemical waste.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Materials | Dispose of items such as pipette tips, gloves, and weighing paper that have come into contact with this compound as solid chemical waste. |
Container Disposal
Empty this compound containers should be managed to prevent accidental exposure to residual amounts of the compound. Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as liquid chemical waste. After rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling, provided the label has been defaced.
This compound Waste Disposal Logical Relationship
By adhering to these safety and logistical guidelines, researchers can confidently handle this compound, fostering a secure and productive laboratory environment while minimizing personal and environmental risks.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
